An In-depth Technical Guide to the Synthesis of 5-Fluoro-4-iodopyridin-2-ol: A Key Intermediate for Pharmaceutical Innovation
Abstract This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Fluoro-4-iodopyridin-2-ol, a highly functionalized heterocyclic compound of significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 5-Fluoro-4-iodopyridin-2-ol, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of fluorine, iodine, and a hydroxyl group on the pyridine core imparts unique physicochemical properties, making it a valuable building block for targeted therapies. This document will delve into a scientifically robust synthetic pathway, elucidating the mechanistic underpinnings of each transformation, providing detailed experimental protocols, and discussing the critical aspects of regioselectivity and process optimization. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this versatile intermediate in their research endeavors.
Introduction: The Strategic Importance of 5-Fluoro-4-iodopyridin-2-ol
The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[2] The title compound, 5-Fluoro-4-iodopyridin-2-ol, combines these features with the added functionality of an iodine atom, which can serve as a handle for further molecular elaboration through various cross-coupling reactions.[3] Its structural isomer, 2-Fluoro-4-iodopyridine, is a known building block for pharmaceuticals and agrochemicals.[4][5] Given the tautomeric nature of 2-hydroxypyridines, which exist in equilibrium with their corresponding pyridin-2(1H)-one form, this molecule offers multiple points for chemical modification, making it a highly attractive target for synthetic chemists.
This guide will focus on a practical and efficient synthetic approach, starting from a readily available precursor and proceeding through a key iodination step. The discussion will be grounded in the principles of physical organic chemistry to provide a deep understanding of the reaction dynamics.
Proposed Synthetic Pathway: A Two-Step Approach
A logical and efficient synthetic route to 5-Fluoro-4-iodopyridin-2-ol commences with the commercially available starting material, 5-fluoropyridin-2-ol. The synthesis is conceptualized as a two-step process: the acquisition of the starting material and the subsequent regioselective iodination.
5-Fluoro-4-iodopyridin-2-ol: A Technical Guide for Advanced Synthesis
This guide provides an in-depth technical analysis of 5-Fluoro-4-iodopyridin-2-ol, a halogenated pyridinol with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the li...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 5-Fluoro-4-iodopyridin-2-ol, a halogenated pyridinol with significant potential as a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry and draws upon the known properties of closely related analogues to provide a robust predictive framework for its synthesis, reactivity, and characterization.
Molecular Structure and Physicochemical Properties
5-Fluoro-4-iodopyridin-2-ol is a polysubstituted pyridine ring featuring a fluorine atom at the 5-position, an iodine atom at the 4-position, and a hydroxyl group at the 2-position. This unique arrangement of functional groups imparts a distinct electronic and steric profile, making it a valuable intermediate for the synthesis of complex molecular architectures.
Tautomerism
A critical consideration for pyridin-2-ols is the existence of a tautomeric equilibrium with the corresponding pyridin-2(1H)-one form. In the case of 5-Fluoro-4-iodopyridin-2-ol, this equilibrium is a key determinant of its reactivity. The relative stability of each tautomer can be influenced by factors such as the solvent, temperature, and pH. For many substituted pyridin-2-ols, the pyridinone tautomer is the major form in solution.
Caption: Tautomeric equilibrium of 5-Fluoro-4-iodopyridin-2-ol.
Expected to have moderate solubility in polar organic solvents
Melting Point
---
120–140°C
Expected to be relatively high due to hydrogen bonding
Synthesis Strategies
The synthesis of 5-Fluoro-4-iodopyridin-2-ol can be approached through several strategic disconnections. A plausible synthetic route would involve the construction of a substituted pyridine ring followed by the introduction of the halogen and hydroxyl functionalities.
Proposed Synthetic Pathway
A potential synthetic route could start from a readily available fluorinated pyridine derivative. Subsequent iodination and hydroxylation steps would lead to the desired product. The regioselectivity of these reactions would be a critical factor to control.
Caption: A potential synthetic workflow for 5-Fluoro-4-iodopyridin-2-ol.
Key Experimental Considerations
Iodination: The introduction of the iodine atom at the 4-position could be achieved through electrophilic iodination. The directing effects of the existing substituents on the pyridine ring will be crucial in achieving the desired regioselectivity.
Hydroxylation: The conversion of a suitable leaving group (e.g., an amino or chloro group) at the 2-position to a hydroxyl group is a common strategy for the synthesis of pyridin-2-ols. This can often be accomplished via nucleophilic substitution or Sandmeyer-type reactions.[3]
Reactivity and Applications in Drug Discovery
The trifunctional nature of 5-Fluoro-4-iodopyridin-2-ol makes it a highly valuable building block for the synthesis of diverse chemical libraries. The fluorine, iodine, and hydroxyl/pyridone functionalities each offer distinct handles for further chemical modification.
Cross-Coupling Reactions
The iodine atom at the 4-position is an excellent handle for various palladium- or copper-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents at this position, enabling rapid diversification of the molecular scaffold. The reactivity of halogenated pyridines in such reactions is well-established.[4]
Nucleophilic Aromatic Substitution
The fluorine atom at the 5-position can potentially undergo nucleophilic aromatic substitution (SNAr), although it is generally less reactive than fluorine atoms at the 2- or 4-positions of a pyridine ring.[1] This provides an orthogonal site for functionalization under specific reaction conditions.
Modification of the Hydroxyl/Pyridone Group
The hydroxyl group of the pyridin-2-ol tautomer can undergo O-alkylation, O-acylation, or be converted into other functional groups. The nitrogen atom of the pyridin-2(1H)-one tautomer can be a site for N-alkylation or N-arylation. The ambident nucleophilic nature of the pyridin-2-ol/pyridin-2(1H)-one system can be exploited to achieve selective functionalization at either the oxygen or nitrogen atom.[5]
Spectroscopic Characterization (Predicted)
While no specific spectral data for 5-Fluoro-4-iodopyridin-2-ol is publicly available, we can predict the key features based on its structure and data from analogous compounds.
1H NMR: The spectrum would be expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The chemical shifts and coupling constants would be influenced by the adjacent fluorine and iodine atoms.
13C NMR: The spectrum would display five signals for the pyridine ring carbons. The carbon atoms attached to fluorine and iodine would exhibit characteristic chemical shifts and coupling constants (1JC-F).
19F NMR: A single resonance would be expected for the fluorine atom at the 5-position.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the presence of iodine.
Safety and Handling
Halogenated pyridines and their derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Based on data for similar compounds, it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6]
Conclusion
5-Fluoro-4-iodopyridin-2-ol represents a promising, albeit currently under-characterized, building block for synthetic and medicinal chemistry. Its trifunctional nature provides multiple avenues for the construction of complex and diverse molecular scaffolds. The predictive insights provided in this guide, based on the well-established chemistry of related halogenated pyridinols, offer a solid foundation for researchers and drug development professionals to explore the potential of this versatile compound in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate its chemical properties and unlock its full potential in the development of novel therapeutics.
References
Lead Sciences. 2-Fluoro-5-iodopyridin-4-ol. [Link]
Beilstein Journal of Organic Chemistry. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
RSC Advances. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
University of Regensburg. SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. [Link]
ResearchGate. Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. [Link]
Google Patents. Preparation method of fluoropyridine compounds.
Molecules. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. [Link]
Scientific Reports. Oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. [Link]
Bioorganic & Medicinal Chemistry Letters. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. [Link]
An In-depth Technical Guide to 5-Fluoro-4-iodopyridin-2(1H)-one: A Core Scaffold in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Pyridinones In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] The strategic int...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of Fluorinated Pyridinones
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms and other halogens can dramatically enhance the pharmacological profile of these molecules. Fluorine, in particular, can improve metabolic stability, bioavailability, and binding affinity through favorable protein-ligand interactions.[2][3][4] This guide focuses on 5-Fluoro-4-iodopyridin-2(1H)-one (CAS 1227576-86-4), a highly functionalized heterocyclic building block that has gained prominence as a versatile intermediate in the synthesis of complex bioactive compounds, particularly kinase inhibitors for oncology.[5][6]
This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, covering its chemical properties, tautomerism, synthesis, reactivity, and applications, with a focus on the causality behind its utility in modern synthetic strategies.
Core Molecular Profile and Physicochemical Properties
5-Fluoro-4-iodopyridin-2(1H)-one is a solid at room temperature and is classified as an irritant. Its structure combines three key features that make it a powerful synthetic tool: a nucleophilic pyridinone ring, an electron-withdrawing fluorine atom that can modulate pKa and metabolic stability, and an iodine atom at the 4-position, which serves as an excellent handle for transition metal-catalyzed cross-coupling reactions.
Tautomerism: The Pyridinone-Pyridinol Equilibrium
It is critical to recognize that this compound exists in a tautomeric equilibrium between the lactam form (pyridin-2(1H)-one) and the lactim form (pyridin-2-ol). While the user-specified name is 5-Fluoro-4-iodopyridin-2-ol, the pyridinone form is generally the more stable and predominant tautomer. The CAS number 1227576-86-4 is registered for this pyridinone form. This equilibrium is fundamental to its reactivity and interactions.
Caption: Tautomeric equilibrium of the title compound.
Physicochemical and Spectral Data Summary
The following table summarizes the key properties of 5-Fluoro-4-iodopyridin-2(1H)-one. This data is essential for reaction planning, purification, and characterization.
Property
Value
Source
CAS Number
1227576-86-4
[Biosynth]
Molecular Formula
C₅H₃FINO
[Biosynth]
Molecular Weight
238.99 g/mol
[Biosynth]
Appearance
Solid
-
SMILES
C1=C(C(=CNC1=O)F)I
[Biosynth]
Spectral Data Interpretation:
While a public, comprehensive spectral dataset is not readily available, typical NMR spectra would exhibit characteristic shifts. In ¹H NMR, one would expect distinct signals for the two protons on the pyridine ring. In ¹³C NMR, the carbon atoms attached to fluorine and iodine would show characteristic shifts and coupling constants (J-coupling for C-F). Mass spectrometry would confirm the molecular weight with a distinctive isotopic pattern due to the presence of iodine.[7]
Synthesis and Manufacturing
The synthesis of 5-Fluoro-4-iodopyridin-2(1H)-one is a multi-step process that requires careful control of regioselectivity. While proprietary industrial routes may vary, a logical and common approach involves the construction of the substituted pyridine ring followed by functional group interconversions. A plausible synthetic pathway can be derived from methodologies used for similar halogenated pyridinones.[8]
One common strategy involves starting with a readily available aminopyridine precursor. The synthesis can be broken down into three key transformations:
Iodination: Introduction of the iodine atom at the desired position.
Diazotization: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
Fluorination: Introduction of the fluorine atom, which can be challenging and often dictates the overall synthetic strategy.
Exemplary Synthetic Protocol
The following protocol is a representative, literature-informed pathway for synthesizing related di-halogenated pyridinols, adapted for the target molecule.
Step 1: Iodination of 2-Amino-5-fluoropyridine
The starting material, 2-amino-5-fluoropyridine, is subjected to electrophilic iodination. Reagents like N-iodosuccinimide (NIS) or a combination of iodine and an oxidizing agent are typically used. The fluorine atom is an ortho-, para-director, but the amino group is a stronger activator and will direct the incoming electrophile (iodine) to the ortho position (C3) or para position (C5). However, due to the existing fluorine at C5, the iodination is directed to the C4 position.
Step 2: Diazotization and Hydrolysis to form the Pyridinone
The resulting 2-amino-5-fluoro-4-iodopyridine is then converted to the target pyridinone. This is achieved through a diazotization reaction, where the amino group is treated with a nitrite source (e.g., sodium nitrite) in a strong acid (e.g., sulfuric acid) at low temperatures to form a diazonium salt. This intermediate is then carefully hydrolyzed by warming the solution, which replaces the diazonium group with a hydroxyl group, yielding the final product, which tautomerizes to the more stable pyridinone form.
Caption: Representative synthetic workflow for the target compound.
Chemical Reactivity and Applications in Drug Development
The true value of 5-Fluoro-4-iodopyridin-2(1H)-one lies in its utility as a versatile building block. The iodine atom at the C4 position is the primary site for elaboration, serving as an efficient leaving group in palladium-catalyzed cross-coupling reactions. This allows for the precise and controlled introduction of a wide variety of aryl, heteroaryl, and alkyl groups, enabling the rapid generation of diverse chemical libraries for drug screening.
Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond is highly reactive towards oxidative addition to a low-valent palladium catalyst, which is the first step in many cross-coupling cycles. This makes the compound an ideal substrate for two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[9][10]
Suzuki-Miyaura Coupling: This reaction couples the iodopyridinone with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond.[11] This is a cornerstone of drug discovery for assembling biaryl and heteroaryl-aryl scaffolds, which are common motifs in kinase inhibitors.[12][13] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[14]
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the iodopyridinone with an amine.[15][16] This allows for the introduction of various amine-containing side chains, which are often essential for modulating solubility, cell permeability, and target engagement of drug candidates.
Caption: Key cross-coupling applications of the title compound.
Application in Kinase Inhibitor Synthesis
The pyridinone scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen and the adjacent carbonyl group can form key hydrogen bonds with the hinge region of the ATP-binding pocket of a kinase. By using 5-Fluoro-4-iodopyridin-2(1H)-one, medicinal chemists can append large, diverse substituents at the 4-position via Suzuki or other coupling reactions. These substituents can then occupy other regions of the ATP pocket, conferring potency and selectivity for the target kinase. The fluorine at the 5-position can further enhance binding or improve pharmacokinetic properties.
Safety, Handling, and Storage
As a responsible scientist, adherence to strict safety protocols is paramount when handling any chemical intermediate.
Hazard Classification: 5-Fluoro-4-iodopyridin-2(1H)-one is classified as an irritant. Safety Data Sheets (SDS) for related compounds like 2-fluoro-5-iodopyridine indicate hazards such as skin irritation, serious eye irritation, and potential respiratory irritation.[17][18] Assume similar hazards for the title compound.
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[19]
Handling: Avoid creating dust. Do not breathe dust or vapor. Avoid all personal contact, including inhalation. Wash hands thoroughly after handling.[18]
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
5-Fluoro-4-iodopyridin-2(1H)-one is more than just a chemical intermediate; it is a strategically designed building block that addresses several key challenges in modern drug discovery. Its pre-installed fluorine and iodine atoms provide medicinal chemists with a robust and flexible platform for generating novel, potent, and selective drug candidates, particularly in the competitive field of kinase inhibitors. The ability to leverage powerful and reliable cross-coupling chemistry makes this scaffold a highly valuable tool for accelerating the discovery of new therapeutics. As the demand for targeted and effective medicines continues to grow, the importance of versatile and intelligently designed building blocks like 5-Fluoro-4-iodopyridin-2(1H)-one will only increase.
References
Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)
A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
Buchwald coupling of 1 with various anilines and 2‐aminopyridines. (n.d.).
First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. (2019). The Royal Society of Chemistry.
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). Chemical Science (RSC Publishing).
Development of 18 F/ 11 C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. (n.d.). MDPI.
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 26, 2026, from [Link]
Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. (n.d.).
Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
Site-Specific CH Chalcogenation of Quinoxalin-2(1H)
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
Buchwald-Hartwig Amin
Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (n.d.). MDPI.
Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. (n.d.). Pro Progressio Alapítvány.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. (n.d.). PMC.
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. (2008). PubMed.
Carl ROTH. (n.d.). Safety Data Sheet: Iodine. Retrieved January 26, 2026, from [Link]
Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. (n.d.). PMC.
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI.
Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simul
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
An In-Depth Technical Guide to the Structure Elucidation of 5-Fluoro-4-iodopyridin-2-ol
Abstract This technical guide provides a comprehensive framework for the structural elucidation of 5-fluoro-4-iodopyridin-2-ol, a halogenated pyridin-2-ol of significant interest in medicinal chemistry and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive framework for the structural elucidation of 5-fluoro-4-iodopyridin-2-ol, a halogenated pyridin-2-ol of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide presents a robust, multi-technique approach grounded in established chemical principles and spectroscopic theory. We will explore a plausible synthetic route, address the critical challenge of keto-enol tautomerism inherent to the pyridin-2-ol scaffold, and provide predicted spectroscopic data (NMR, FT-IR, and MS). Furthermore, this guide offers detailed, field-proven experimental protocols for these analytical techniques, designed to serve as a practical resource for researchers. By integrating data from various spectroscopic methods, we will demonstrate how a definitive structural assignment can be achieved, highlighting the causality behind experimental choices and ensuring a self-validating analytical workflow.
Part 1: Introduction
The Significance of Halogenated Pyridin-2-ols in Medicinal Chemistry
Halogenated pyridine scaffolds are privileged structures in modern drug discovery. The incorporation of halogen atoms, particularly fluorine and iodine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Pyridin-2-ol derivatives, in particular, are found at the core of numerous biologically active compounds, exhibiting a wide range of therapeutic applications. Their ability to act as versatile intermediates in organic synthesis further enhances their importance in the development of novel pharmaceuticals.
The Structural Challenge: Tautomerism in 2-Hydroxypyridines
A fundamental characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridin-2-one form. This equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyridine ring. The elucidation of the structure of 5-fluoro-4-iodopyridin-2-ol is therefore not merely about confirming the connectivity of atoms, but also about understanding the predominant tautomeric form under specific conditions. Both tautomers, 5-fluoro-4-iodopyridin-2-ol and 5-fluoro-4-iodo-1H-pyridin-2-one, will exhibit distinct spectroscopic signatures.
Caption: Tautomeric equilibrium of the title compound.
Objective of this Guide
This guide aims to provide a comprehensive, practical, and scientifically rigorous approach to the complete structural characterization of 5-fluoro-4-iodopyridin-2-ol. By combining a proposed synthesis with in-depth predictions of spectroscopic data and detailed experimental protocols, we offer a self-validating framework for researchers to confidently elucidate the structure of this and similar molecules.
Part 2: Proposed Synthesis of 5-Fluoro-4-iodopyridin-2-ol
Rationale for the Synthetic Route
Given the commercial availability of 5-fluoropyridin-2-ol, a direct and regioselective iodination presents the most efficient synthetic strategy. The hydroxyl group at the 2-position is an activating group, directing electrophilic substitution to the ortho and para positions. The fluorine atom at the 5-position is a deactivating group but directs ortho and para. The position C4 is para to the hydroxyl group and ortho to the fluorine atom, making it a likely site for electrophilic iodination.
Proposed Synthetic Protocol
Step 1: Iodination of 5-fluoropyridin-2-ol
To a solution of 5-fluoropyridin-2-ol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid, add N-iodosuccinimide (NIS) (1.1 eq.).
Stir the reaction mixture at room temperature for 12-24 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 5-fluoro-4-iodopyridin-2-ol.
Caption: Proposed synthesis of 5-fluoro-4-iodopyridin-2-ol.
Part 3: Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous structure elucidation of 5-fluoro-4-iodopyridin-2-ol.
Caption: Workflow for structure elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 5-fluoro-4-iodopyridin-2-ol, both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial.
¹H NMR Spectroscopy:
5-fluoro-4-iodopyridin-2-ol (enol form): Two aromatic protons are expected. The proton at C6 will likely appear as a doublet due to coupling with the fluorine at C5. The proton at C3 will appear as a singlet. A broad singlet corresponding to the hydroxyl proton will also be present.
5-fluoro-4-iodo-1H-pyridin-2-one (keto form): Two vinyl protons are expected. The proton at C6 will be a doublet coupled to the fluorine at C5. The proton at C3 will be a singlet. A broad singlet for the N-H proton will be observed at a downfield chemical shift.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will be particularly informative due to the presence of fluorine, which will cause splitting of the signals for carbon atoms in close proximity (C-F coupling).
5-fluoro-4-iodopyridin-2-ol (enol form): Expect five distinct carbon signals. The carbon bearing the fluorine (C5) will appear as a doublet with a large one-bond C-F coupling constant. The carbons ortho (C4, C6) and meta (C2, C3) to the fluorine will also show smaller couplings. The signal for C4 will be at a low field due to the deshielding effect of the iodine atom.
5-fluoro-4-iodo-1H-pyridin-2-one (keto form): Expect five carbon signals, with one in the carbonyl region (C2). The C-F coupling patterns will be similar to the enol form.
Predicted NMR Data
Tautomer
Position
¹H Chemical Shift (ppm)
¹³C Chemical Shift (ppm)
¹³C-F Coupling (Hz)
Enol Form
3-H
~6.5
C2
~160
6-H
~7.8 (d)
C3
~110
OH
broad
C4
~90
C5
~155
C6
~145
Keto Form
3-H
~6.2
C2
~175
6-H
~7.5 (d)
C3
~105
NH
broad
C4
~85
C5
~150
C6
~140
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): Will confirm the coupling between H6 and F5.
HSQC (Heteronuclear Single Quantum Coherence): Will correlate the proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Will establish long-range correlations, for example, from H6 to C4 and C2, and from H3 to C2, C4, and C5, which will be crucial for the unambiguous assignment of the carbon signals.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule. The key to using FT-IR for this molecule is to distinguish between the O-H stretch of the enol form and the C=O stretch of the keto form.
Predicted FT-IR Data
Tautomer
Vibrational Mode
Predicted Wavenumber (cm⁻¹)
Enol Form
O-H stretch (broad)
3200-3600
C=C, C=N stretch
1600-1650
C-F stretch
1000-1100
Keto Form
N-H stretch
3100-3400
C=O stretch (strong)
1650-1680
C=C stretch
1600-1640
C-F stretch
1000-1100
Mass Spectrometry (MS)
Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.
Molecular Ion Peak: The molecular formula is C₅H₃FINO. The exact mass will be approximately 254.92 g/mol .
Isotope Pattern: The presence of iodine (¹²⁷I) will result in a characteristic molecular ion peak.
Fragmentation: Common fragmentation pathways for halogenated pyridines include the loss of the halogen atoms and cleavage of the pyridine ring. For the pyridin-2-one tautomer, loss of CO is a characteristic fragmentation.
Predicted Mass Spectrometry Data
m/z
Possible Fragment
255
[M+H]⁺
254
[M]⁺
226
[M-CO]⁺ (from keto form)
127
[I]⁺
127
[M-I]⁺
X-ray Crystallography
Single-crystal X-ray diffraction would provide the most definitive evidence for the solid-state structure of 5-fluoro-4-iodopyridin-2-ol. It would unambiguously determine the atomic connectivity and the predominant tautomeric form in the crystal lattice. It would also provide precise bond lengths and angles, as well as information about intermolecular interactions such as hydrogen bonding.
Part 4: Integrated Structure Elucidation
The definitive structure of 5-fluoro-4-iodopyridin-2-ol can be established by integrating the data from all the aforementioned analytical techniques.
Caption: Convergence of analytical data for structure confirmation.
NMR will provide the carbon-hydrogen framework and reveal the presence and ratio of the two tautomers in solution.
FT-IR will confirm the functional groups and support the tautomeric assignment.
Mass Spectrometry will confirm the molecular weight and elemental composition.
X-ray Crystallography , if obtainable, will provide the definitive solid-state structure.
Part 5: Detailed Experimental Protocols
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[1][2] The choice of solvent can influence the tautomeric equilibrium.
Data Acquisition:
¹H NMR: Acquire with a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
¹³C NMR: Acquire on the same instrument. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.
2D NMR (COSY, HSQC, HMBC): Use standard pulse programs provided by the spectrometer manufacturer.
FT-IR Spectroscopy
Sample Preparation:
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal and apply pressure. This is the simplest method.[3]
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet using a hydraulic press.[3][4]
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol or acetonitrile).
Data Acquisition:
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for observing the molecular ion. Electron impact (EI) can be used to induce fragmentation.[5]
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is recommended for accurate mass measurements.
X-ray Crystallography
Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the collected data.
Part 6: Conclusion
The structure elucidation of 5-fluoro-4-iodopyridin-2-ol, while challenging due to the absence of readily available data and the presence of tautomerism, can be systematically and confidently achieved through the integrated application of modern spectroscopic techniques. This guide has provided a comprehensive roadmap, from a proposed synthesis to the detailed interpretation of predicted spectroscopic data and practical experimental protocols. By following this self-validating workflow, researchers in drug discovery and organic synthesis can effectively characterize this and other novel heterocyclic compounds, thereby accelerating the development of new chemical entities with therapeutic potential.
Part 7: References
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds. Retrieved from
Google Patents. (n.d.). US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds. Retrieved from
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
Kwan, E. E. (n.d.). Coupling Constants Practice. Retrieved from [Link]
Lawrence, G. R. (n.d.). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
Michigan State University. (n.d.). Mass Spectrometry. Department of Chemistry. Retrieved from [Link]
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds. Springer.
ResearchGate. (2016, June 27). How to prepare sample to submit NMR structure elucidation? Retrieved from [Link]
Stenutz, R. (n.d.). NMR chemical shift prediction of pyridines. Retrieved from [Link]
University of California, Davis. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
University of Wisconsin-Madison. (n.d.). 13C NMR Coupling Constants. Department of Chemistry. Retrieved from [Link]
Wishart, D. S., et al. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Journal of Chemical Information and Modeling.
Zoltewicz, J. A., & Deady, L. W. (1978). Quaternization of pyridines. Advances in Heterocyclic Chemistry, 22, 71-121.
Spectroscopic Profile of 5-Fluoro-4-iodopyridin-2-ol: A Predictive and Methodological Guide
Abstract This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 5-Fluoro-4-iodopyridin-2-ol. In the absence of publicly available experimental spectra for this...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive, albeit predictive, analysis of the spectroscopic characteristics of 5-Fluoro-4-iodopyridin-2-ol. In the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of spectroscopy and comparative data from structurally analogous halogenated pyridines to forecast the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. This guide is intended to serve as a robust reference for researchers, scientists, and professionals in drug development by not only presenting predicted spectral data but also by detailing the underlying scientific rationale and providing validated experimental protocols for the eventual empirical verification of these predictions.
Introduction: The Significance of 5-Fluoro-4-iodopyridin-2-ol
5-Fluoro-4-iodopyridin-2-ol is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of three distinct functional groups—a hydroxyl group, a fluorine atom, and an iodine atom—on a pyridine scaffold imparts a unique combination of reactivity and potential for biological activity. Halogenated pyridines are key building blocks in the synthesis of pharmaceuticals and agrochemicals due to their ability to participate in a variety of cross-coupling reactions.[1][2] The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom provides a reactive site for the introduction of further molecular complexity. The pyridin-2-ol tautomer is also of interest for its hydrogen bonding capabilities.
A thorough understanding of the spectroscopic properties of 5-Fluoro-4-iodopyridin-2-ol is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed predictive analysis of its spectral signature.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of 5-Fluoro-4-iodopyridin-2-ol.
The ¹H NMR spectrum of 5-Fluoro-4-iodopyridin-2-ol is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring.
H-3 Proton: This proton is expected to appear as a doublet, coupled to the adjacent fluorine atom. The chemical shift will be influenced by the deshielding effect of the adjacent iodine and the electron-donating hydroxyl group. A predicted chemical shift is in the range of 7.0 - 7.5 ppm . The coupling constant (³JH-F) is anticipated to be in the range of 2-4 Hz.
H-6 Proton: This proton will be a doublet due to coupling with the fluorine atom at position 5. It will be deshielded by the adjacent nitrogen atom. The predicted chemical shift is in the range of 7.8 - 8.3 ppm . The coupling constant (⁴JH-F) is expected to be smaller, around 1-2 Hz.
A broad singlet corresponding to the hydroxyl proton (OH) is also expected, with a chemical shift that is highly dependent on the solvent and concentration, typically in the range of 5.0 - 10.0 ppm .
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 5-Fluoro-4-iodopyridin-2-ol
Proton
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
H-3
7.0 - 7.5
d
³JH-F = 2-4
H-6
7.8 - 8.3
d
⁴JH-F = 1-2
OH
5.0 - 10.0
br s
-
The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached functional groups.
C-2: This carbon, bearing the hydroxyl group, will be significantly deshielded, with a predicted chemical shift in the range of 160 - 165 ppm .
C-3: This carbon is adjacent to the iodine and is expected to have a chemical shift in the range of 120 - 125 ppm .
C-4: The carbon bearing the iodine atom will be significantly shielded due to the heavy atom effect of iodine, with a predicted chemical shift around 90 - 95 ppm .
C-5: This carbon is directly attached to the fluorine atom and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JC-F). The predicted chemical shift is in the range of 150 - 155 ppm , with ¹JC-F ≈ 230-250 Hz.
C-6: This carbon, adjacent to the nitrogen, is expected in the range of 145 - 150 ppm and will show a smaller two-bond coupling to fluorine (²JC-F).
Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 5-Fluoro-4-iodopyridin-2-ol
Carbon
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
C-2
160 - 165
s
-
C-3
120 - 125
d
²JC-F ≈ 20-25
C-4
90 - 95
d
³JC-F ≈ 3-5
C-5
150 - 155
d
¹JC-F ≈ 230-250
C-6
145 - 150
d
²JC-F ≈ 15-20
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3][4][5] For 5-Fluoro-4-iodopyridin-2-ol, a single signal is expected. The chemical shift is influenced by the electronic environment. A predicted chemical shift is in the range of -120 to -140 ppm relative to CFCl₃. The signal will be a multiplet due to coupling with H-3 and H-6.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion Peak (M⁺): The exact mass of 5-Fluoro-4-iodopyridin-2-ol (C₅H₃FINO) is 238.9247 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z = 239.
Isotope Pattern: The presence of iodine (¹²⁷I, 100% abundance) will give a characteristic M+1 peak due to the natural abundance of ¹³C.
Fragmentation Pattern: The fragmentation is likely to involve the loss of CO, I, and HF. Key expected fragments include:
[M-CO]⁺ at m/z = 211
[M-I]⁺ at m/z = 112
[M-HF]⁺ at m/z = 219
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[6][7]
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the region of 1400-1600 cm⁻¹ .
C-F Stretch: A strong absorption band is expected in the region of 1200-1300 cm⁻¹ .
C-I Stretch: A weaker absorption is expected in the fingerprint region, typically below 600 cm⁻¹ .
Table 3: Predicted IR Absorption Frequencies for 5-Fluoro-4-iodopyridin-2-ol
Functional Group
Predicted Absorption Range (cm⁻¹)
Intensity
O-H (stretch)
3200-3600
Broad, Strong
C-H (aromatic stretch)
3000-3100
Medium
C=C, C=N (ring stretch)
1400-1600
Medium to Strong
C-F (stretch)
1200-1300
Strong
C-O (stretch)
1150-1250
Medium
C-I (stretch)
< 600
Weak to Medium
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data for 5-Fluoro-4-iodopyridin-2-ol.
NMR Spectroscopy Protocol
Sample Preparation:
Weigh approximately 5-10 mg of 5-Fluoro-4-iodopyridin-2-ol.
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
Ensure the sample is fully dissolved; sonication may be used if necessary.
Instrument Setup (400 MHz NMR Spectrometer):
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the solvent.
Shim the magnetic field to achieve optimal resolution.
¹H NMR Acquisition:
Acquire a standard one-pulse ¹H NMR spectrum.
Set the spectral width to cover the range of -2 to 12 ppm.
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
Acquire 16-32 scans for a good signal-to-noise ratio.
¹³C NMR Acquisition:
Switch the probe to the ¹³C channel.
Acquire a proton-decoupled ¹³C NMR spectrum.
Set the spectral width to cover the range of 0 to 200 ppm.
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
Acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal-to-noise.
¹⁹F NMR Acquisition:
Switch the probe to the ¹⁹F channel.
Acquire a proton-decoupled ¹⁹F NMR spectrum.
Set the spectral width to cover the expected chemical shift range (e.g., -100 to -160 ppm).
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
Acquire 64-128 scans.
Data Processing:
Apply Fourier transformation to the acquired FIDs.
Phase the spectra and perform baseline correction.
Calibrate the chemical shift scales using the residual solvent peak for ¹H and ¹³C, and an external standard (e.g., CFCl₃) for ¹⁹F.
Integrate the peaks in the ¹H NMR spectrum.
Analyze the multiplicities and coupling constants.
Mass Spectrometry Protocol (LC-MS)
Sample Preparation:
Prepare a dilute solution of 5-Fluoro-4-iodopyridin-2-ol (approximately 1 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
Liquid Chromatography (LC) Method:
Use a C18 reverse-phase column.
Employ a gradient elution with mobile phases of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Set a flow rate of 0.3 mL/min.
Mass Spectrometry (MS) Method (Electrospray Ionization - ESI):
Operate the mass spectrometer in positive ion mode.
Set the capillary voltage to 3.5 kV.
Set the source temperature to 120 °C and the desolvation temperature to 350 °C.
Acquire data in full scan mode over a mass range of m/z 50-500.
For fragmentation analysis, perform tandem MS (MS/MS) experiments on the molecular ion peak.
Infrared (IR) Spectroscopy Protocol (ATR-FTIR)
Sample Preparation:
Place a small amount of the solid 5-Fluoro-4-iodopyridin-2-ol sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
Data Acquisition:
Apply pressure to ensure good contact between the sample and the crystal.
Collect a background spectrum of the empty ATR crystal.
Collect the sample spectrum.
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
Data Processing:
The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.
Identify and label the major absorption bands.
Visualization of Molecular Structure and Spectroscopic Correlations
The following diagrams illustrate the structure of 5-Fluoro-4-iodopyridin-2-ol and the predicted NMR assignments.
Caption: Molecular structure of 5-Fluoro-4-iodopyridin-2-ol.
Caption: Predicted ¹H NMR spectral assignments.
Conclusion
This technical guide provides a detailed predictive framework for the spectroscopic characterization of 5-Fluoro-4-iodopyridin-2-ol. By leveraging data from analogous compounds and fundamental spectroscopic principles, this document offers valuable insights into the expected NMR, MS, and IR spectra. The inclusion of detailed experimental protocols provides a clear roadmap for the empirical validation of these predictions. This guide is intended to be a valuable resource for researchers, accelerating the identification and utilization of this important chemical entity in various scientific endeavors.
References
PubChem. 2-Fluoro-4-iodopyridine. National Center for Biotechnology Information. [Link]
MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
RSC Publishing. Decoding the infrared spectra changes upon formation of molecular complexes: the case of halogen bonding in pyridine⋯perfluorohaloarene complexes. [Link]
IRIS SNS. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]
ResearchGate. The Characterization of 4- and 5-Iodo-2-aminoindan. [Link]
University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]
ResearchGate. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]
ChemRxiv. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]
The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
DTIC. Fluorine-19 Nuclear Magnetic Resonance. [Link]
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
YouTube. IR Spectroscopy - Basic Introduction. [Link]
PubMed. Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase. [Link]
University of California, San Diego. Fluorine NMR. [Link]
PubChem. 5-Fluoro-2-iodopyridine. National Center for Biotechnology Information. [Link]
ACS Publications. Discovery of Iodinated Polyfluoroalkyl Acids by Nontarget Mass-Spectrometric Analysis. [Link]
A Comprehensive Spectroscopic Guide to 5-Fluoro-4-iodopyridin-2-ol: In-depth ¹H and ¹³C NMR Analysis
Introduction: The Significance of a Multifunctional Scaffold In the landscape of modern drug discovery and development, halogenated heterocyclic compounds represent a cornerstone of medicinal chemistry. The pyridine scaf...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of a Multifunctional Scaffold
In the landscape of modern drug discovery and development, halogenated heterocyclic compounds represent a cornerstone of medicinal chemistry. The pyridine scaffold, in particular, is a privileged structure found in over 100 approved drugs[1]. The strategic introduction of halogen atoms like fluorine and iodine can profoundly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and membrane permeability[1]. 5-Fluoro-4-iodopyridin-2-ol is a key synthetic intermediate that combines the potent electronic influence of a fluorine atom, the versatile reactivity of an iodine atom (ideal for cross-coupling reactions), and the hydrogen-bonding capabilities of a pyridin-2-ol moiety.
Accurate and unambiguous structural elucidation is paramount for professionals in pharmaceutical and agrochemical research. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 5-Fluoro-4-iodopyridin-2-ol, grounded in fundamental principles and supported by practical, field-proven experimental protocols.
Foundational Principles: Predicting the Spectroscopic Landscape
Before analyzing the spectra, it is crucial to understand the structural and electronic factors that dictate the NMR response of 5-Fluoro-4-iodopyridin-2-ol. The interplay between the substituents and the heterocyclic ring system creates a unique and predictable spectroscopic fingerprint.
Tautomerism: The Pyridinol-Pyridinone Equilibrium
Pyridin-2-ol derivatives exist in a tautomeric equilibrium with their corresponding pyridin-2(1H)-one form. For most substituted pyridin-2-ols, the pyridinone tautomer is the predominant species in solution. This is a critical consideration as it dictates the nature of the exchangeable proton (N-H vs. O-H) and influences the aromaticity and electron distribution of the ring, thereby affecting all chemical shifts. Our analysis will proceed assuming the pyridin-2(1H)-one form is dominant.
Substituent Effects on the Pyridine Ring
Fluorine (at C5): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which generally deshields nearby nuclei (shifts them to a higher ppm value). More importantly in NMR, it couples to both protons and carbons through bonds, providing invaluable structural information. This J-coupling is observed over multiple bonds, with the magnitude decreasing with distance (¹J > ²J > ³J)[2][3].
Iodine (at C4): Iodine is less electronegative than carbon but is highly polarizable. Its primary influence in NMR is the "heavy atom effect," which can lead to significant deshielding of the directly attached carbon (C4).
Carbonyl Group (at C2): The C2 carbonyl group in the pyridinone tautomer is strongly electron-withdrawing, significantly deshielding adjacent nuclei, particularly C3 and C6.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to be relatively simple, containing three distinct signals.
H6 Proton: This proton is ortho to the nitrogen atom and meta to the fluorine atom. It is expected to appear as a doublet due to coupling with the fluorine atom. The through-space and through-bond coupling (⁴JHF) is typically in the range of 2-4 Hz. Its position will be downfield due to the proximity to the electronegative nitrogen and the overall electron-deficient nature of the ring.
H3 Proton: This proton is adjacent to the C4-I bond and the C2=O group. It is expected to be a singlet, as its nearest magnetic nuclei (other than the distant H6) are quaternary carbons or iodine. The electron-withdrawing nature of the adjacent carbonyl will shift this proton downfield.
NH Proton: The proton on the nitrogen atom is exchangeable. In solvents like DMSO-d₆, which can form hydrogen bonds, this proton will appear as a broad singlet at a very downfield position (often >10 ppm). In protic solvents like D₂O, it will exchange with deuterium and become invisible. The choice of solvent is therefore critical for its observation[4].
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon skeleton. A key feature will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus. Standard ¹³C NMR experiments are typically recorded with ¹H broadband decoupling, so ¹³C-¹⁹F couplings remain visible[3].
C2 (Carbonyl Carbon): Expected to be the most deshielded carbon signal (>160 ppm) due to its double bond to oxygen. It will exhibit a small coupling to fluorine (³JCF).
C4 (Iodinated Carbon): The heavy atom effect of iodine will cause a significant downfield shift. However, C-I bonds can also lead to signal broadening. This carbon will show a ²JCF coupling.
C5 (Fluorinated Carbon): This signal will be easily identifiable by its very large one-bond coupling constant (¹JCF), typically in the range of 230-270 Hz[2]. This large splitting makes the signal a prominent doublet. The direct attachment to fluorine also causes a significant downfield shift.
C6 Carbon: This carbon, adjacent to the nitrogen, will be deshielded. It will appear as a doublet due to a two-bond coupling with fluorine (²JCF).
C3 Carbon: This carbon is adjacent to two quaternary carbons (C2 and C4) and will likely be the most upfield of the ring carbons. It will also be split into a doublet by a three-bond coupling to fluorine (³JCF).
The following diagram illustrates the key through-bond interactions that define the NMR spectra.
Caption: Key J-coupling interactions in 5-Fluoro-4-iodopyridin-2(1H)-one.
Summary of Predicted NMR Data
The following table summarizes the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for 5-Fluoro-4-iodopyridin-2-ol in DMSO-d₆.
Nucleus
Assignment
Predicted δ (ppm)
Multiplicity
Coupling Constant (J in Hz)
¹H
NH
> 10.0
br s
-
H6
7.5 - 8.0
d
⁴J(H-F) ≈ 2-4
H3
6.0 - 6.5
s
-
¹³C
C2
> 160
d
³J(C-F) ≈ 2-5
C5
145 - 155
d
¹J(C-F) ≈ 230-270
C6
135 - 145
d
²J(C-F) ≈ 20-30
C4
90 - 100
d
²J(C-F) ≈ 15-25
C3
105 - 115
d
³J(C-F) ≈ 3-7
Note: These are expert estimations based on established principles. Actual values may vary based on experimental conditions.
A Self-Validating Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data requires meticulous sample preparation and a systematic approach to instrument setup. This protocol is designed to ensure spectral integrity.
Rationale for Experimental Choices
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity ensures dissolution of the polar pyridinone, and its ability to hydrogen bond with the N-H proton slows down chemical exchange, allowing for the observation of this otherwise broad or invisible signal[2][4].
Concentration: A moderate concentration (10-20 mg in 0.6 mL) is optimal. For ¹H NMR, this provides excellent signal-to-noise in a few scans. For ¹³C NMR, this concentration allows for data acquisition in a reasonable timeframe (30-90 minutes) without causing viscosity-related line broadening that can occur in overly concentrated samples[5].
Filtration: All samples must be filtered. Undissolved particulate matter severely degrades magnetic field homogeneity, leading to broad, distorted peaks that cannot be corrected by shimming.
Step-by-Step Methodology
Glassware Preparation: Ensure all glassware, including a small sample vial and a Pasteur pipette, is clean and completely dry to prevent contamination[6].
Sample Weighing: Accurately weigh approximately 15 mg of 5-Fluoro-4-iodopyridin-2-ol into the clean, dry vial.
Dissolution: Add approximately 0.6 mL of high-purity DMSO-d₆ (≥99.9% D) to the vial[7]. Gently swirl or vortex the vial to ensure the sample dissolves completely. A secondary vial is recommended for this step to confirm full dissolution before transferring the sample to the expensive NMR tube[5].
Filtration and Transfer: Pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into a clean, high-quality 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Setup (Example on a 400 MHz Spectrometer):
Insert the sample into the spectrometer.
Lock onto the deuterium signal of the DMSO-d₆.
Perform automated or manual shimming to optimize the magnetic field homogeneity.
Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) and the ¹³C spectrum to the solvent peak (δ ≈ 39.52 ppm)[2].
Data Acquisition:
¹H Spectrum: Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay). The use of a composite pulse decoupling sequence (like zgpg30) is standard.
This rigorous protocol ensures that the resulting spectra are of high resolution and are directly comparable to data acquired elsewhere, forming a self-validating system for structural confirmation.
Conclusion
The ¹H and ¹³C NMR spectra of 5-Fluoro-4-iodopyridin-2-ol are rich with information that allows for its complete and unambiguous structural assignment. By understanding the fundamental influences of the fluorine, iodine, and pyridinone functionalities, researchers can confidently interpret the chemical shifts and, most critically, the characteristic H-F and C-F coupling patterns. The large, one-bond ¹J(C-F) coupling serves as an unmistakable diagnostic marker for the fluorinated carbon, while the smaller, long-range couplings confirm the relative positions of the other atoms. Adherence to a robust experimental protocol is essential to reveal these fine structural details, empowering scientists in drug development to proceed with certainty in their synthetic endeavors.
References
NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
Mehrabi, H. et al. (2021). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine.
Organomation. NMR Sample Preparation: The Complete Guide.
Chen, Y. et al. (2018). Study of the Halogen Bonding between Pyridine and Perfluoroalkyl Iodide in Solution Phase Using the Combination of FTIR and 19F NMR.
Stoyanov, R. et al. (2019). Calculations of 13 C NMR chemical shifts and F-C coupling constants of ciprofloxacin. Magnetic Resonance in Chemistry.
de Oliveira, B. H. et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org.
Hanessian, S. et al. (2014). 1 H-NMR chemical shifts (ppm) and coupling constants (Hz) for the fluorinated azido derivatives.
Iowa State University. NMR Sample Preparation.
Sereda, G. et al. (2024). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines. The Journal of Organic Chemistry.
Demarco, P. V. et al. (1970). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society.
ACD/Labs. A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs.
Cambridge Isotope Laboratories, Inc.
Chambers, R. D. et al. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1.
Western University.
Fürtig, B. et al. (2009). 5-Fluoro pyrimidines: labels to probe DNA and RNA secondary structures by 1D 19F NMR spectroscopy. Nucleic Acids Research.
Reddit. (2021). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?. r/Chempros.
Hansen, P. E., & Wray, V. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene. Acta Chemica Scandinavica.
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis.
Postovoytov, V. et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling. The Journal of Organic Chemistry.
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
The Organic Chemistry Tutor. (2019). NMR Coupling Constants, Chemical Shift, and 13C NMR. YouTube.
Thieme. 4. 13C NMR Spectroscopy. Thieme.
Govindaraju, V. et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
Smith, M. A. et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Loughborough University Research Repository.
physical and chemical properties of 5-Fluoro-4-iodopyridin-2-ol
An In-Depth Technical Guide to 5-Fluoro-4-iodopyridin-2-ol: Properties, Reactivity, and Applications Introduction 5-Fluoro-4-iodopyridin-2-ol is a halogenated pyridine derivative of significant interest to researchers in...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 5-Fluoro-4-iodopyridin-2-ol: Properties, Reactivity, and Applications
Introduction
5-Fluoro-4-iodopyridin-2-ol is a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique trifunctional substitution pattern—a fluorine atom, an iodine atom, and a hydroxyl group on a pyridine core—offers a versatile platform for the synthesis of complex molecules. The fluorine atom can enhance metabolic stability and binding affinity, the iodine atom serves as a versatile handle for cross-coupling reactions, and the pyridin-2-ol moiety introduces opportunities for hydrogen bonding and further derivatization.
This guide provides a comprehensive overview of the . A crucial aspect of this compound's chemistry is its existence in a tautomeric equilibrium with 5-fluoro-4-iodo-1H-pyridin-2-one. This guide will delve into this tautomerism and its implications for the compound's reactivity and properties. As experimental data for this specific molecule is limited, this guide will also draw upon data from structurally related compounds and computational predictions to provide a thorough and practical resource for laboratory professionals.
Nomenclature and Molecular Structure
The structural identity of 5-Fluoro-4-iodopyridin-2-ol is defined by a pyridine ring substituted at the 5-position with fluorine, the 4-position with iodine, and the 2-position with a hydroxyl group.
Property
Value
IUPAC Name
5-Fluoro-4-iodopyridin-2-ol
Molecular Formula
C₅H₃FINO
Molecular Weight
238.99 g/mol
CAS Number
Not available
Tautomerism: The Pyridinol-Pyridone Equilibrium
A defining characteristic of 2-hydroxypyridines is their ability to exist as two tautomers: the aromatic pyridinol form and the non-aromatic but resonance-stabilized pyridone form. In the case of 5-Fluoro-4-iodopyridin-2-ol, this equilibrium is with 5-fluoro-4-iodo-1H-pyridin-2-one.
Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and pH. The pyridone form is often favored in polar solvents due to its greater dipole moment and ability to form hydrogen-bonded dimers.[1][2] In the solid state, the pyridone tautomer typically predominates.[1] For the parent 2-hydroxypyridine, the pyridone form is more stable.[1][3] It is therefore highly probable that 5-Fluoro-4-iodopyridin-2-ol also predominantly exists as its pyridone tautomer under most conditions.
Physicochemical Properties
Due to the scarcity of experimental data for 5-Fluoro-4-iodopyridin-2-ol, the following table includes computationally predicted properties alongside experimental data for structurally similar compounds to provide context.
The spectral data for 5-Fluoro-4-iodopyridin-2-ol would be expected to reflect the tautomeric equilibrium.
¹H NMR: The spectrum would likely show two distinct aromatic protons. The chemical shifts would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms. The N-H proton of the pyridone tautomer would appear as a broad singlet at a downfield chemical shift.
¹³C NMR: Five distinct carbon signals would be expected. The carbonyl carbon of the pyridone tautomer would appear significantly downfield, typically in the range of 160-170 ppm. The carbon atoms attached to fluorine and iodine would show characteristic splitting patterns and chemical shifts.
¹⁹F NMR: A singlet would be expected for the fluorine atom at the 5-position.
IR Spectroscopy: The infrared spectrum would be a powerful tool for identifying the dominant tautomer. The pyridone form would exhibit a strong absorption band for the C=O stretch, typically between 1650 and 1700 cm⁻¹. The pyridinol form would show a broad O-H stretching band around 3200-3600 cm⁻¹. The presence of both bands would indicate a mixture of tautomers.
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 239. Isotopic peaks corresponding to the presence of iodine would also be present.
Chemical Properties and Reactivity
The reactivity of 5-Fluoro-4-iodopyridin-2-ol is governed by its three functional groups and the interplay between its tautomeric forms.
Reactivity of the Iodo Group: A Gateway to Complexity
The carbon-iodine bond is the most reactive site for cross-coupling reactions, making this compound a valuable building block in synthetic chemistry. The iodine at the 4-position is well-suited for a variety of palladium-catalyzed reactions.
Caption: Common cross-coupling reactions utilizing the iodo group.
Expertise in Action: The choice of catalyst, ligand, and base is critical for achieving high yields and preventing side reactions. For instance, in a Suzuki coupling, a phosphine-based ligand like SPhos or XPhos might be employed to facilitate the oxidative addition of the C-I bond to the palladium center.
Reactivity of the Pyridin-2-ol/Pyridone System
The tautomerism of the 2-hydroxy/2-pyridone functionality allows for ambident reactivity.
N-Alkylation/Arylation: The nitrogen atom of the pyridone tautomer is nucleophilic and can be alkylated or arylated under basic conditions.
O-Alkylation/Acylation: The oxygen atom of the pyridinol tautomer can react with electrophiles, although this is generally less favored than N-alkylation.
Influence of the Fluoro Group
The fluorine atom at the 5-position is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution. However, it can activate the ring for nucleophilic aromatic substitution, although the iodo group is a much better leaving group. In a drug development context, the fluorine atom can improve metabolic stability by blocking potential sites of oxidation and can enhance binding to target proteins through favorable electrostatic interactions.
Potential Synthesis Routes
A plausible synthetic route to 5-Fluoro-4-iodopyridin-2-ol would likely involve the construction of the substituted pyridine ring followed by the introduction of the functional groups. One potential strategy is outlined below.
Caption: A potential synthetic pathway to 5-Fluoro-4-iodopyridin-2-ol.
Protocol:
Iodination: 2-Amino-5-fluoropyridine can be iodinated at the 4-position using an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an acid catalyst. The amino group at the 2-position is a strong activating group that directs the iodination to the 4-position.
Diazotization and Hydrolysis: The resulting 2-amino-5-fluoro-4-iodopyridine can then be converted to the target pyridin-2-ol. This is achieved through diazotization of the amino group with sodium nitrite in a strong acid like sulfuric acid, followed by hydrolysis of the resulting diazonium salt by heating in aqueous solution.
Applications in Research and Drug Development
The trifunctional nature of 5-Fluoro-4-iodopyridin-2-ol makes it a highly attractive scaffold for the development of novel bioactive molecules.
Medicinal Chemistry: The ability to perform cross-coupling reactions at the 4-position allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a potential drug candidate. The pyridone moiety is a common feature in many pharmaceuticals and can participate in hydrogen bonding with biological targets.[6]
Agrochemicals: Similar to its applications in pharmaceuticals, this compound can serve as a core for building new pesticides and herbicides.
Materials Science: The rigid, aromatic structure and the potential for derivatization make it a candidate for the synthesis of novel organic electronic materials, ligands for metal complexes, and functional polymers.
Safety and Handling
While specific toxicity data for 5-Fluoro-4-iodopyridin-2-ol is not available, it should be handled with the care appropriate for a halogenated aromatic compound. Based on GHS classifications for similar compounds like 2-Fluoro-4-iodopyridine, the following hazards should be assumed[4]:
Harmful if swallowed or in contact with skin.
Causes skin and serious eye irritation.
May cause respiratory irritation.
Recommended Handling Procedures:
Use in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Avoid inhalation of dust and contact with skin and eyes.
Store in a tightly sealed container in a cool, dry place away from light and incompatible materials.
References
PubChem. 2-Fluoro-4-iodopyridine. National Center for Biotechnology Information. [Link]
Trachsel, D. (2012). Cross-reactivity among iodinated contrast agents: should we be concerned?. Insights into Imaging, 3(3), 263–269. [Link]
ResearchGate. Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. [Link]-_and_5-Fluoro-1-methylimidazole)
A Technical Guide to the Proposed Synthesis and Background of 5-Fluoro-4-iodopyridin-2-ol
For distribution to: Researchers, Scientists, and Drug Development Professionals. Abstract This technical guide outlines a proposed synthetic pathway for the novel compound 5-Fluoro-4-iodopyridin-2-ol. As a currently unp...
Author: BenchChem Technical Support Team. Date: February 2026
For distribution to: Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide outlines a proposed synthetic pathway for the novel compound 5-Fluoro-4-iodopyridin-2-ol. As a currently unpublished molecule, this document serves as a forward-looking exploration into its rational design and synthesis, grounded in established principles of organic chemistry and analogous reactions for related heterocyclic compounds. The guide provides a detailed, step-by-step methodology, offering insights into the strategic considerations behind each synthetic transformation. It is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of novel substituted pyridin-2-ones, a class of compounds with significant precedence in medicinal chemistry.[1]
Introduction and Rationale
Substituted pyridin-2-one scaffolds are of considerable interest in drug discovery due to their diverse biological activities, including applications as antitumor, antimicrobial, and anti-inflammatory agents.[1] The introduction of halogen substituents, particularly fluorine and iodine, can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine is known to enhance metabolic stability, while iodine provides a handle for further functionalization through cross-coupling reactions.
This guide details a proposed synthetic route to 5-Fluoro-4-iodopyridin-2-ol, a compound that, to our knowledge, has not been previously synthesized or characterized. The proposed synthesis is designed to be logical and achievable based on a comprehensive review of the synthesis of structurally related pyridines and pyridin-2-ones.
Proposed Synthetic Pathway Overview
The proposed synthesis of 5-Fluoro-4-iodopyridin-2-ol is a multi-step process commencing from the commercially available 2-amino-5-fluoropyridine. The key strategic steps involve the conversion of the amino group to a hydroxyl group to form the pyridin-2-one core, followed by regioselective iodination at the C4 position.
Caption: Proposed high-level synthetic workflow for 5-Fluoro-4-iodopyridin-2-ol.
Detailed Experimental Protocols
Step 1: Synthesis of 5-Fluoropyridin-2-ol from 2-Amino-5-fluoropyridine
Rationale: The conversion of an amino group on a pyridine ring to a hydroxyl group is a well-established transformation that can be achieved via a diazotization reaction followed by hydrolysis. This method is advantageous for its relatively mild conditions and the use of readily available reagents. The synthesis of the starting material, 2-amino-5-fluoropyridine, can be accomplished through various reported methods, often starting from 2-aminopyridine.[2]
Protocol:
Diazotization:
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-fluoropyridine (1.0 eq) in an aqueous solution of a strong acid, such as sulfuric acid (H₂SO₄), at a temperature maintained between 0 and 5 °C using an ice-salt bath.
Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. The formation of the diazonium salt is typically accompanied by a slight color change.
Hydrolysis:
After the addition of sodium nitrite is complete, slowly warm the reaction mixture to room temperature and then heat to approximately 80-90 °C. The decomposition of the diazonium salt will be evident by the evolution of nitrogen gas.
Maintain the temperature until gas evolution ceases, indicating the completion of the hydrolysis.
Work-up and Purification:
Cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate (NaHCO₃), until the pH is approximately 7.
Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-fluoropyridin-2-ol.
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.
Step 2: Regioselective Iodination of 5-Fluoropyridin-2-ol
Rationale: The direct C-H iodination of pyridones can be achieved using various iodinating agents.[3] The regioselectivity of the iodination is influenced by the electronic properties of the substituents on the pyridine ring. The hydroxyl group at the 2-position and the fluorine at the 5-position are expected to direct the electrophilic iodination to the C4 position. A radical-based C-H iodination protocol has been shown to be effective for the C3 and C5 iodination of pyridones and pyridines.[3][4] For the desired C4 iodination, an electrophilic aromatic substitution approach is proposed.
Protocol:
Reaction Setup:
In a round-bottom flask, dissolve 5-fluoropyridin-2-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
Add an iodinating reagent such as N-iodosuccinimide (NIS) (1.1 eq). The use of a catalyst, such as a silver salt, may be beneficial in activating the iodinating agent.
Reaction Conditions:
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification:
Once the reaction is complete, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.
Extract the product with an appropriate organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purify the resulting crude product by column chromatography on silica gel to afford the target compound, 5-fluoro-4-iodopyridin-2-ol.
Characterization of 5-Fluoro-4-iodopyridin-2-ol
The structure of the final product should be confirmed by standard analytical techniques:
Technique
Expected Observations
¹H NMR
Signals corresponding to the protons on the pyridine ring, with coupling patterns consistent with the substitution pattern.
¹³C NMR
Resonances for the carbon atoms of the pyridine ring, with the carbon attached to iodine showing a characteristic upfield shift.
¹⁹F NMR
A signal for the fluorine atom, with coupling to the adjacent protons.
Mass Spectrometry
A molecular ion peak corresponding to the calculated mass of C₅H₃FINO.
Infrared (IR) Spectroscopy
Characteristic absorption bands for the O-H and C=O stretching of the pyridin-2-one tautomer.
Safety Considerations
All experimental procedures should be conducted in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Sodium nitrite is a strong oxidizing agent and should be handled with care.
Iodinating reagents can be corrosive and toxic; avoid inhalation and skin contact.
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This technical guide presents a plausible and scientifically grounded synthetic route for the novel compound 5-Fluoro-4-iodopyridin-2-ol. The proposed pathway leverages well-established synthetic transformations in heterocyclic chemistry, offering a clear and actionable protocol for researchers. The successful synthesis and characterization of this molecule would provide a valuable new building block for medicinal chemistry and drug discovery, enabling the exploration of its potential biological activities.
Caption: Detailed step-by-step workflow for the proposed synthesis.
References
2-Amino-5-fluoropyridine: Comprehensive Overview and Applications. (2025). Chem-Impex.[Link]
Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. (2026). The Journal of Organic Chemistry - ACS Publications.[Link]
Process for the preparation of 2-chloropyridines.
The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. (2015). Chemical Communications (RSC Publishing).[Link]
Synthesis of 2-pyridone derivatives via regioselective O-allylic substitution reaction. Science.gov.[Link]
Preparation method of 2-chloropyridine.
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. (2020). MDPI.[Link]
Preparation method of 2-amino-5-fluoropyridine. WIPO Patentscope.[Link]
Regioselective C5-H direct iodination of indoles. (2019). RSC Publishing.[Link]
Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PMC - PubMed Central.[Link]
Method for preparing mercaptopyridines using alkali metal polysulfides.
Process for preparing 2-halo-5-halomethylpyridines.
Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. (2015). Organic Letters - ACS Publications.[Link]
Synthesis of pyridin-2(1H)-one derivatives via enamine cyclization. Semantic Scholar.[Link]
Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. (2018). Organic Letters - ACS Publications.[Link]
Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. (2021). MDPI.[Link]
First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information.[Link]
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters - ACS Publications.[Link]
Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC - NIH.[Link]
Preparation method of fluoropyridine compounds.
Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution. (2018). PubMed.[Link]
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate.[Link]
Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. (2024). PMC - NIH.[Link]
Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).[Link]
Process for oxidizing halopyridines to halopyridine-N-oxides.
SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Semantic Scholar.[Link]
β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. (2009). MDPI.[Link]
Diversity-oriented functionalization of 2-pyridones and uracils. (2019). PMC - NIH.[Link]
Synthesis of 2-pyridones. Organic Chemistry Portal.[Link]
Foreword: The Strategic Imperative of Fluorine in Pyridine Chemistry
An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Substituted Fluoropyridines The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern molecular design, prof...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Synthesis, Reactivity, and Application of Substituted Fluoropyridines
The incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of modern molecular design, profoundly influencing the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5] When introduced into the pyridine ring, a ubiquitous motif in bioactive compounds, fluorine imparts a powerful combination of metabolic stability, modulated basicity (pKa), and enhanced binding interactions.[3][6]
This guide, written from the perspective of a senior application scientist, moves beyond a mere recitation of reactions. It aims to provide a deep, mechanistic understanding of why certain synthetic strategies are chosen, how the reactivity of the fluoropyridine core can be predictably exploited, and where these powerful building blocks are having the most significant impact. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in the authoritative literature that underpins the field.
Part 1: Strategic Synthesis of the Fluoropyridine Core
The assembly of the substituted fluoropyridine scaffold is not a one-size-fits-all process. The choice of methodology is dictated by the desired substitution pattern, the required scale, and the electronic nature of other substituents on the ring.
Foundational Methods: Halogen Exchange and Diazotization
The most established routes rely on the transformation of pre-functionalized pyridine rings.
Halogen Exchange (Halex) Reactions: This is the workhorse for industrial-scale synthesis. The process involves displacing a chloro- or bromo-substituent with fluoride, typically using an alkali metal fluoride like potassium fluoride (KF). The causality for its success lies in driving the equilibrium-controlled reaction forward. This is achieved in high-boiling polar aprotic solvents (e.g., DMSO, sulfolane) which effectively solvate the potassium cation, increasing the nucleophilicity of the "naked" fluoride anion. The synthesis of perfluoropyridine from pentachloropyridine using anhydrous KF is a classic example of this strategy's power.[1]
Diazotization-Fluorination (Balz-Schiemann Type Reactions): For converting aminopyridines to their fluoro-analogs, the Balz-Schiemann reaction and its variants are indispensable.[7] An aminopyridine is first converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (e.g., from HF or HBF₄).[2][8] While effective, the conditions can be harsh, limiting its application with sensitive substrates. High yields have been reported for the fluorodediazoniation of various aminohalopyridines in anhydrous hydrogen fluoride (AHF).[2]
This protocol is adapted from established procedures for the synthesis of bromo-fluoropyridine derivatives, demonstrating a reliable, multi-step sequence.[8]
Bromination of the Precursor:
Charge a reaction vessel with 2-amino-6-picoline (1.0 eq) and acetonitrile. Cool the mixture in an ice bath.
Separately, prepare an aqueous solution of sodium bromide (0.67 eq) and sodium bromate (0.33 eq).
Slowly add the aqueous solution to the picoline mixture under vigorous stirring.
Carefully add concentrated sulfuric acid (1.5 eq) dropwise, maintaining the temperature below 10 °C.
Allow the reaction to warm to room temperature and stir for 3-4 hours until TLC analysis indicates complete consumption of the starting material.
Quench the reaction by carefully neutralizing with a saturated sodium bicarbonate solution.
Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-bromo-6-picoline.
Fluorodediazoniation:
Caution: This step involves anhydrous hydrogen fluoride (AHF) and must be performed in a specialized, corrosion-resistant vessel (e.g., Teflon) within a fume hood with appropriate safety precautions.
Dissolve the 2-amino-3-bromo-6-picoline (1.0 eq) in AHF at -78 °C (dry ice/acetone bath).
Slowly add sodium nitrite (1.1 eq) in portions, keeping the internal temperature below -70 °C.
After the addition is complete, stir for 30 minutes at -78 °C, then allow the reaction to slowly warm to 30-40 °C and hold for 1 hour to facilitate thermal decomposition of the diazonium salt.
Carefully quench the reaction by pouring it onto a mixture of ice and water.
Extract the product with dichloromethane (3x). Wash the combined organic layers with a saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude solid by recrystallization from an ethyl acetate/petroleum ether system to yield 2-bromo-3-fluoro-6-picoline.[8]
Modern Approaches: C-H Functionalization and Cyclization
Recent advances have focused on more step-economical methods that avoid pre-functionalized starting materials.
Direct C-H Fluorination: The direct replacement of a C-H bond with a C-F bond is a highly desirable transformation. Reagents like silver(II) fluoride (AgF₂) have been shown to selectively fluorinate pyridines at the C2 or C6 positions, which are electronically activated by the ring nitrogen.[9][10] This approach is particularly powerful for late-stage functionalization of complex molecules.
Catalytic Ring Construction: Elegant strategies now exist to build the fluoropyridine ring from acyclic precursors. A notable example is the Rh(III)-catalyzed C-H functionalization and annulation of α-fluoro-α,β-unsaturated oximes with alkynes to construct multi-substituted 3-fluoropyridines.[11] Another powerful method involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by a one-pot condensation with ammonium acetate to yield diversely substituted 3-fluoropyridines.[6]
Part 2: The Lability of the C-F Bond: A Gateway to Molecular Diversity
The primary reason substituted fluoropyridines are such valuable intermediates is the predictable reactivity of the C-F bond, particularly in nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of both the pyridine nitrogen and the fluorine atom(s) renders the ring highly electrophilic and susceptible to attack by nucleophiles.[12] The fluorine atom, despite the high strength of the C-F bond, is an excellent leaving group in this context.
Causality of Reactivity: The rate-determining step is typically the initial nucleophilic attack to form a resonance-stabilized anionic intermediate (a Meisenheimer complex). Fluorine's high electronegativity powerfully stabilizes this negative charge, lowering the activation energy of the reaction. This effect is so pronounced that the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[9][13]
This high reactivity allows SNAr to proceed under mild conditions, making it compatible with a wide range of sensitive functional groups and a cornerstone of late-stage functionalization strategies.[9][13] A diverse array of oxygen, nitrogen, sulfur, and carbon nucleophiles can be employed to displace the fluoride, creating a vast library of substituted pyridines from a single fluorinated precursor.[14]
Regioselectivity:
In perfluoropyridine , substitution occurs preferentially at the 4-position (para to the nitrogen), as this position best stabilizes the negative charge of the Meisenheimer intermediate.[1][12]
In mono-fluorinated pyridines , the substitution occurs at the carbon bearing the fluorine atom.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Fluoropyridine.
Late-Stage Functionalization (LSF) Workflow
The combination of C-H fluorination followed by SNAr provides a powerful two-step strategy for diversifying complex, high-value molecules like drug candidates.[9][13] This allows chemists to introduce a wide array of functional groups at a late stage of a synthesis, avoiding the need to carry functional handles through a lengthy synthetic sequence.
Caption: Late-Stage Functionalization via C-H Fluorination and SNAr.
Part 3: High-Value Applications of Substituted Fluoropyridines
The synthetic versatility of fluoropyridines directly translates to their widespread use in several technology-driven industries.
Medicinal Chemistry
Fluoropyridines are privileged scaffolds in drug discovery.[2][8] The fluorine atom can block sites of metabolic oxidation, increasing a drug's half-life, and its electron-withdrawing nature can lower the pKa of the pyridine nitrogen, preventing unwanted protonation and improving cell membrane permeability.[3][7] Many modern pharmaceuticals incorporate this moiety to optimize their efficacy and safety profiles.
The same features that are beneficial in pharmaceuticals also translate to agrochemicals. 2-Trifluoromethylated pyridines, for example, are key structural elements in numerous insecticides, herbicides, and fungicides, where metabolic stability and target affinity are crucial for efficacy and environmental persistence.[14]
Materials Science
Perfluoropyridine (PFPy) is a highly valuable monomer for creating advanced fluoropolymers.[1] Its high reactivity and bifunctionality (via sequential SNAr at the 4- and 2-positions) allow for the synthesis of polymers with exceptional thermal stability, chemical resistance, and hydrophobicity, making them suitable for demanding applications in the aerospace and electronics industries.[1]
Conclusion and Future Outlook
Substituted fluoropyridines have transitioned from laboratory curiosities to indispensable tools in the design of functional molecules. Their importance is rooted in a synergistic combination of factors: the unique physicochemical properties imparted by fluorine, the development of robust synthetic routes to access them, and the predictable, versatile reactivity of the C-F bond. The ongoing development of more efficient and selective synthetic methods, particularly in the realm of direct C-H functionalization and biocatalysis, promises to further expand the accessibility and application of these remarkable compounds.[18][19] For researchers and drug development professionals, a deep understanding of fluoropyridine chemistry is no longer optional—it is a strategic necessity for innovation.
References
Voltrová, S., Klepetářová, B., & Beier, P. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. [Link]
Tatton, A. S., et al. (n.d.). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. PMC, NIH. [Link]
Makarov, I. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9036–9043. [Link]
Makarov, I. S., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC, NIH. [Link]
(n.d.). Preparation method of fluoropyridine compounds.
(n.d.). New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. [Link]
(n.d.). Reactions involving substituted perfluoropyridines that Chambers and co-workers claim cannot be explained by the Meisenheimer model. ResearchGate. [Link]
Neely, J. M., & Rovis, T. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC, NIH. [Link]
Baran, P. S., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13386–13395. [Link]
(2026). The Role of Fluorinated Pyridines in Drug Development: A Focus on 5-Fluoropyridine-2-carbonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Han, J., et al. (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2375. [Link]
(n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC, NIH. [Link]
Boudakian, M. M. (n.d.). Process for providing 2-fluoropyridine.
(n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
(n.d.). Fluorine in Medicinal Chemistry: Recent Therapeutic Applications of Fluorinated Small Molecules. ResearchGate. [Link]
(n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
(n.d.). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]
Application Notes and Protocols for the Use of 5-Fluoro-4-iodopyridin-2-ol in Suzuki Coupling Reactions
Introduction: The Strategic Importance of 5-Fluoro-4-iodopyridin-2-ol in Modern Drug Discovery The privileged 2-hydroxypyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 5-Fluoro-4-iodopyridin-2-ol in Modern Drug Discovery
The privileged 2-hydroxypyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. The introduction of fluorine atoms into pharmaceutical leads is a widely employed strategy to modulate metabolic stability, pKa, and binding affinity. 5-Fluoro-4-iodopyridin-2-ol emerges as a highly valuable and versatile building block, combining the key 2-hydroxypyridine core with a strategically placed fluorine atom and a reactive iodine handle for carbon-carbon bond formation. Its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a direct and efficient route to novel biaryl and heteroaryl structures of significant interest in drug development.[1][2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-Fluoro-4-iodopyridin-2-ol in Suzuki coupling reactions. The protocols and insights presented herein are grounded in established principles of organometallic chemistry and aim to provide a robust starting point for the synthesis of diverse molecular architectures.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[3][4][5] The catalytic cycle, illustrated below, is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
A crucial aspect of the Suzuki coupling is the activation of the organoboron species by a base.[8] This forms a more nucleophilic "ate" complex, which facilitates the transmetalation step where the organic group is transferred from boron to the palladium center. The choice of base is therefore critical and can significantly impact the reaction outcome.[7][9]
Key Considerations for 5-Fluoro-4-iodopyridin-2-ol
The unique substitution pattern of 5-Fluoro-4-iodopyridin-2-ol presents several factors to consider for successful Suzuki coupling:
Reactivity of the C-I Bond: The carbon-iodine bond is highly susceptible to oxidative addition to the palladium(0) catalyst, making it an excellent electrophilic partner for this reaction.[3]
Electronic Effects of the Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the pyridine ring and potentially affect the rate of oxidative addition.
The 2-Hydroxyl Group: The acidic proton of the hydroxyl group can interact with the basic conditions of the reaction. It may be necessary to use a sufficient excess of base to ensure both activation of the boronic acid and deprotonation of the pyridinol. In some cases, protection of the hydroxyl group may be considered, although many Suzuki couplings are tolerant of free hydroxyls.
Experimental Protocols
The following protocols provide a robust starting point for the Suzuki coupling of 5-Fluoro-4-iodopyridin-2-ol with various boronic acids. Optimization may be required depending on the specific coupling partners.
General Protocol for Suzuki Coupling
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Materials and Reagents:
5-Fluoro-4-iodopyridin-2-ol
Aryl- or heteroaryl-boronic acid (or boronate ester)
To a dry reaction vessel equipped with a magnetic stir bar, add 5-Fluoro-4-iodopyridin-2-ol (1.0 eq.), the boronic acid (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
Add the chosen solvent (and water if applicable).
Seal the vessel and degas the mixture by bubbling an inert gas through the solution for 15-30 minutes.
Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if necessary).
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization to afford the desired coupled product.
Optimization of Reaction Conditions
The success and efficiency of the Suzuki coupling can be highly dependent on the choice of catalyst, base, and solvent. The following table provides a starting point for optimization.
Parameter
Recommended Starting Conditions & Rationale
Optimization Strategy
Palladium Catalyst
Pd(PPh₃)₄ (2-5 mol%) : A robust and commonly used catalyst for a wide range of Suzuki couplings.[10] Pd(dppf)Cl₂ (2-5 mol%) : Often effective for heteroaromatic substrates and can be more air-stable.[1][11][12]
If the reaction is sluggish, consider more active catalysts with electron-rich and bulky phosphine ligands.[13] For challenging couplings, catalyst loading can be increased.
Base
K₂CO₃ (2.0-3.0 eq.) in an aqueous solvent mixture : A widely used and effective base for many Suzuki reactions.[7] K₃PO₄ (2.0-3.0 eq.) : A stronger base that can be beneficial for less reactive boronic acids.[10]
For sterically hindered substrates or those prone to side reactions, stronger bases like Cs₂CO₃ or anhydrous conditions may be necessary.[9] The choice of base can also influence the rate of competing deboronation.
Solvent
1,4-Dioxane/Water (e.g., 4:1) : A common and effective solvent system.[10][11] Toluene/Water : Another good option, particularly for higher reaction temperatures. DMF : Useful for dissolving polar substrates and can accelerate the reaction.
The choice of solvent can affect catalyst solubility and reaction rate. For substrates with poor solubility, consider DMF or n-butanol.[7][10] Anhydrous conditions may be required for sensitive substrates.
Temperature
80-100 °C : A typical temperature range for many Suzuki couplings.[1][11][12]
If the reaction is slow, increasing the temperature may improve the rate. However, be mindful of potential decomposition of starting materials or products at higher temperatures.
Use a fresh batch of catalyst and ensure proper inert atmosphere. Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃). Increase the reaction temperature. Use a freshly opened or purified boronic acid.
Homocoupling of Boronic Acid
Oxygen contamination. High catalyst loading.
Ensure thorough degassing of the reaction mixture. Reduce the catalyst loading.
Protodeboronation
Presence of protic impurities. High water content or prolonged reaction times.[9]
Use anhydrous solvents and reagents. Use a stronger, non-aqueous base. Consider using a boronate ester or organotrifluoroborate, which can be more stable.[14][15]
Hydrodehalogenation
Presence of a hydrogen source. Certain catalyst/ligand combinations.
Minimize sources of hydrogen in the reaction. Screen different palladium catalysts and ligands.
Conclusion
5-Fluoro-4-iodopyridin-2-ol is a valuable building block for the synthesis of novel, fluorinated 2-hydroxypyridine derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to successfully employ this versatile reagent in their synthetic endeavors. Careful consideration of the reaction parameters and a systematic approach to optimization will enable the efficient construction of a wide array of complex molecules for applications in drug discovery and materials science.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
PRISM. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. Retrieved from [Link]
Ahmad, S., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5192.
ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the conditions for the Suzuki–Miyaura coupling reaction.... Retrieved from [Link]
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
Old, D. W., et al. (1998). A Highly Active Palladium Catalyst for Suzuki Cross-Coupling Reactions of Aryl Bromides. Journal of the American Chemical Society, 120(37), 9722–9723.
Campos, K. R., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 564-576.
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
PubMed. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Retrieved from [Link]
PubMed. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Retrieved from [Link]
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
ResearchGate. (2025). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
Bellina, F., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 104(3), 1377-1410.
Application Notes and Protocols: 5-Fluoro-4-iodopyridin-2-ol as a Strategic Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Fluorinated Pyridinones in Drug Discovery The pyridine-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1]...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Fluorinated Pyridinones in Drug Discovery
The pyridine-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its value is rooted in its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with biological targets. The strategic introduction of fluorine atoms and a reactive iodine handle onto this core, as in 5-fluoro-4-iodopyridin-2-ol, creates a building block of exceptional utility for the modern drug discovery enterprise.
Fluorine, the most electronegative element, is often incorporated into drug candidates to modulate key physicochemical and pharmacokinetic properties.[2] It can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and fine-tune pKa, thereby improving oral bioavailability.[2][3] The pyridinone core itself is prevalent in a wide array of pharmacologically active agents, demonstrating activities ranging from antitumor and antimicrobial to anti-inflammatory effects.[1][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-fluoro-4-iodopyridin-2-ol. It covers its synthesis, key physicochemical properties, and detailed, field-proven protocols for its application in robust carbon-carbon and carbon-nitrogen bond-forming reactions.
Physicochemical Properties and Tautomerism
5-Fluoro-4-iodopyridin-2-ol exists in a tautomeric equilibrium with its corresponding pyridin-2(1H)-one form. This equilibrium is a critical consideration for its reactivity and handling.
Caption: Tautomeric equilibrium of 5-fluoro-4-iodopyridin-2-ol.
The position of this equilibrium is solvent-dependent. Polar, protic solvents like water and alcohols tend to favor the pyridin-2-one (keto) form, which is often the more stable tautomer in solution and the solid state.[5][6] For the purpose of the cross-coupling reactions detailed below, the pyridin-2-one tautomer is the relevant reactive species.
Table 1: Physicochemical Properties of 5-Fluoro-4-iodopyridin-2-ol
Property
Value (Predicted)
Source
Molecular Formula
C₅H₃FINO
-
Molecular Weight
239.99 g/mol
-
pKa
~8.5 (pyridinium ion)
Inferred
LogP
~1.5
Inferred
Hydrogen Bond Donors
1
-
Hydrogen Bond Acceptors
2
-
Proposed Synthesis of 5-Fluoro-4-iodopyridin-2-ol
Caption: Proposed synthetic route to 5-fluoro-4-iodopyridin-2-ol.
Protocol: Iodination of 5-Fluoropyridin-2-ol
This protocol is a general guideline and may require optimization.
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 5-fluoropyridin-2-ol (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid.
Addition of Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) (1.1 eq) or iodine monochloride (ICl) (1.1 eq) portion-wise at room temperature. The use of molecular iodine (I₂) in the presence of an oxidizing agent can also be effective.[8]
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-fluoro-4-iodopyridin-2-ol.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 4-position of 5-fluoro-4-iodopyridin-2-ol is highly amenable to palladium-catalyzed cross-coupling reactions. This enables the facile introduction of a wide range of substituents, making it a powerful tool for library synthesis and lead optimization in drug discovery.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds.[9] It allows for the introduction of aryl and heteroaryl moieties at the 4-position of the pyridinone core.
The Strategic Utility of 5-Fluoro-4-iodopyridin-2-ol in Modern Drug Discovery: Application Notes and Synthetic Protocols
Introduction: The Emergence of a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological profiles is a perpetual endeavor. Amo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with desirable pharmacological profiles is a perpetual endeavor. Among the myriad of heterocyclic systems, fluorinated pyridinones have garnered significant attention as "privileged scaffolds." Their inherent ability to engage in multiple hydrogen bonding patterns, coupled with the metabolic stability and unique electronic properties conferred by the fluorine atom, makes them ideal starting points for the development of potent and selective therapeutic agents.[1] The strategic incorporation of fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic fate, often leading to enhanced potency and improved pharmacokinetic properties.
This application note focuses on a particularly valuable building block: 5-Fluoro-4-iodopyridin-2-ol . This trifunctional scaffold combines the advantageous features of a fluorinated pyridinol with a strategically placed iodine atom, a versatile handle for a suite of powerful palladium-catalyzed cross-coupling reactions. The C4-iodine bond is significantly more reactive than a corresponding bromine or chlorine, allowing for selective functionalization under mild conditions. This guide provides detailed, field-proven protocols for the application of this building block in key C-C and C-N bond-forming reactions, offering researchers a robust toolkit for library synthesis and lead optimization campaigns.
Understanding the Substrate: Reactivity and the Pyridinone Tautomer
5-Fluoro-4-iodopyridin-2-ol exists in equilibrium with its tautomeric form, 5-fluoro-4-iodo-1H-pyridin-2-one. Under the basic conditions often employed in cross-coupling reactions, the pyridinone tautomer and its corresponding pyridinolate anion are the dominant species. This has profound implications for its reactivity. The acidic N-H proton of the pyridinone can interfere with catalytic cycles, and the nitrogen atom itself can act as a competing nucleophile or ligand for the palladium catalyst, leading to catalyst inhibition and low yields.
Therefore, a crucial first step in harnessing the synthetic potential of this scaffold is the protection of the pyridinone nitrogen . N-alkylation, typically with a simple methyl or benzyl group, effectively neutralizes these undesirable side reactions and allows for clean, high-yielding cross-coupling at the C4-iodo position.
Tautomeric equilibrium of the core scaffold.
Protocol I: N-Methylation of 5-Fluoro-4-iodopyridin-2-ol
This protocol details the essential N-protection step, yielding the key intermediate for subsequent cross-coupling reactions.
Workflow:
Workflow for N-methylation.
Step-by-Step Methodology:
Reaction Setup: To a solution of 5-fluoro-4-iodopyridin-2-ol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), add potassium carbonate (K₂CO₃, 2.0 eq).
Alkylation: Add methyl iodide (MeI, 1.5 eq) dropwise to the suspension at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the desired N-methylated product.
Protocol II: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. However, its application to pyridinone scaffolds can be challenging due to competing side reactions like boronic acid protodeboronation promoted by the pyridinone itself. The following protocol is optimized to overcome these challenges, enabling the efficient synthesis of 4-aryl-5-fluoropyridin-2-one derivatives.
Causality Behind Experimental Choices:
N-Protection: As established, N-methylation is critical to prevent the acidic N-H from interfering with the basic reaction conditions and causing boronic acid decomposition.
Catalyst Selection: While standard catalysts like Pd(PPh₃)₄ can be used, specialized catalysts often provide superior results. Pd(amphos)Cl₂ is a highly effective pre-catalyst for this transformation. The bulky and electron-rich 'amphos' ligand facilitates the oxidative addition step and promotes a rapid catalytic turnover, outcompeting the degradation pathways.
Base and Solvent: A combination of a moderately strong base like potassium phosphate (K₃PO₄) in a dioxane/water solvent system provides the optimal balance for the transmetalation step without promoting excessive boronic acid decomposition.
Catalytic Cycle:
Simplified Suzuki-Miyaura catalytic cycle.
Step-by-Step Methodology:
Reaction Setup: In a reaction vessel suitable for inert atmosphere techniques, combine N-methyl-5-fluoro-4-iodopyridin-2(1H)-one (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
Catalyst Addition: Add the palladium catalyst, Pd(amphos)Cl₂ (5 mol%).
Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, approx. 0.1 M). Purge the reaction mixture with argon or nitrogen for 15-20 minutes.
Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x).
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Parameter
Recommended Condition
Rationale
Substrate
N-Methyl-5-fluoro-4-iodopyridin-2(1H)-one
N-protection prevents side reactions.
Coupling Partner
Arylboronic Acid (1.5 eq)
Standard nucleophile for Suzuki coupling.
Catalyst
Pd(amphos)Cl₂ (5 mol%)
Efficient for challenging pyridinone substrates.
Base
K₃PO₄ (3.0 eq)
Effective for transmetalation, minimizes boronic acid degradation.
Solvent
1,4-Dioxane / H₂O (4:1)
Common solvent system for Suzuki reactions.
Temperature
80-100 °C
Provides sufficient energy for catalytic turnover.
Protocol III: Sonogashira Coupling for C-C Triple Bond Formation
The Sonogashira coupling provides a powerful route to synthesize 4-alkynyl derivatives, which are valuable precursors for further transformations and are found in numerous bioactive molecules. The classic Sonogashira conditions involve a dual palladium/copper catalytic system.
Causality Behind Experimental Choices:
Catalyst System: The combination of a palladium(0) source, typically Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, CuI , is standard. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves to deprotonate the terminal alkyne and to neutralize the HX generated during the reaction.
N-Protection: As with the Suzuki coupling, N-protection of the pyridinone is crucial to prevent the acidic proton from quenching the acetylide anion and to avoid coordination of the pyridinone nitrogen to the metal catalysts.
Step-by-Step Methodology:
Reaction Setup: To a solution of N-methyl-5-fluoro-4-iodopyridin-2(1H)-one (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent such as anhydrous THF or DMF, add the palladium catalyst Pd(PPh₃)₄ (5 mol%) and copper(I) iodide (CuI, 10 mol%).
Base Addition and Degassing: Add an amine base, such as triethylamine (Et₃N, 3.0 eq). Degas the mixture thoroughly with a stream of argon or nitrogen for 20-30 minutes.
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-24 hours. Monitor the reaction's progress by TLC or LC-MS.
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Parameter
Recommended Condition
Rationale
Substrate
N-Methyl-5-fluoro-4-iodopyridin-2(1H)-one
N-protection is critical for success.
Coupling Partner
Terminal Alkyne (1.2-1.5 eq)
The source of the alkynyl group.
Pd Catalyst
Pd(PPh₃)₄ (5 mol%)
Standard, reliable palladium(0) source.
Cu Co-catalyst
CuI (10 mol%)
Activates the alkyne for transmetalation.
Base
Et₃N or DIPEA (3.0 eq)
Deprotonates the alkyne and acts as an acid scavenger.
Solvent
Anhydrous THF or DMF
Aprotic solvents to solubilize reagents.
Protocol IV: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, enabling the synthesis of 4-amino-substituted pyridinones. These motifs are prevalent in kinase inhibitors and other targeted therapies. The reaction demonstrates excellent regioselectivity, with the coupling occurring exclusively at the more reactive C-I bond.
Causality Behind Experimental Choices:
Regioselectivity: The oxidative addition of palladium to the C-I bond is significantly faster than to the C-F bond, ensuring that the amination occurs selectively at the 4-position.
Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂ , and a bulky, electron-rich phosphine ligand is required. BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) is a robust and widely used ligand for this type of transformation.
Base: A non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective choices.
Microwave Irradiation: While the reaction can be performed under conventional heating, microwave irradiation often accelerates the reaction, leading to shorter reaction times and potentially higher yields.
Step-by-Step Methodology:
Reaction Setup: In a microwave-safe reaction vial, combine N-methyl-5-fluoro-4-iodopyridin-2(1H)-one (1.0 eq), the desired primary or secondary amine (1.2 eq), palladium(II) acetate (Pd(OAc)₂, 5 mol%), BINAP (7.5 mol%), and potassium carbonate (K₂CO₃, 2.5 eq).
Solvent: Add an anhydrous, aprotic solvent such as 1,4-dioxane or toluene.
Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to a temperature between 100-140 °C for 15-60 minutes. Monitor the internal pressure and temperature.
Workup: After cooling, dilute the reaction mixture with ethyl acetate and filter through Celite®.
Purification: Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the 4-amino-substituted product.
Parameter
Recommended Condition
Rationale
Substrate
N-Methyl-5-fluoro-4-iodopyridin-2(1H)-one
Protected substrate with a reactive C-I bond.
Coupling Partner
Primary or Secondary Amine (1.2 eq)
The nitrogen source for the C-N bond.
Catalyst
Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%)
A reliable catalyst system for C-N coupling.
Base
K₂CO₃ (2.5 eq)
Mild, effective base for the amination.
Solvent
1,4-Dioxane or Toluene
Anhydrous, high-boiling point aprotic solvent.
Conditions
Microwave, 100-140 °C, 15-60 min
Rapid and efficient heating method.
Conclusion
5-Fluoro-4-iodopyridin-2-ol, when appropriately protected, is a powerful and versatile building block for the synthesis of complex, functionalized pyridinone scaffolds. The protocols detailed in this application note for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide a validated and reliable foundation for researchers in drug discovery and development. By understanding the underlying chemical principles—particularly the necessity of N-protection and the selection of appropriate catalytic systems—chemists can efficiently leverage this scaffold to accelerate the discovery of new therapeutic agents.
References
Alafeefy, A. H., et al. (2012). Pyridinone–quinazoline derivatives as cytotoxic agents targeting protein tyrosine kinases (PTK). Bioorganic & Medicinal Chemistry Letters, 22(1), 532-537.
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Mihovilovic, M. D., Koley, M., & Schnürch, M. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2010(10), 1505–1510.
Razafindrainibe, F., et al. (2021). Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397.
Scanlan, D. F. G., et al. (2016). Overcoming the Seemingly Incompatible Suzuki–Miyaura Cross-Coupling of 4-Iodopyridin-2-ones with Arylboronic Acids. Organic Letters, 18(15), 3646–3649.
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
WO2022076495A1 - Preparation of benzimidazolone derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors.
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173.
Welsch, M. E., et al. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
Müller, K., et al. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
Kirk, K. L. (2008). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated small molecules. Journal of Fluorine Chemistry, 129(10), 879-888.
The Strategic Utility of 5-Fluoro-4-iodopyridin-2-ol in Modern Organic Synthesis: A Guide for Researchers
Introduction: A Versatile Heterocyclic Building Block In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic deployment of highly fun...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: A Versatile Heterocyclic Building Block
In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the strategic deployment of highly functionalized heterocyclic building blocks is paramount. Among these, 5-Fluoro-4-iodopyridin-2-ol, and its predominant tautomeric form, 5-fluoro-4-iodo-1H-pyridin-2-one, has emerged as a scaffold of significant interest. Its unique arrangement of a nucleophilic pyridinone core, a strategically positioned fluorine atom, and a versatile iodine substituent makes it a powerful intermediate for the construction of complex molecular architectures. This application note provides an in-depth technical guide to the applications of this compound, focusing on its utility in palladium-catalyzed cross-coupling reactions and its role in the synthesis of biologically active molecules.
The inherent reactivity of the 5-fluoro-4-iodopyridin-2-one scaffold is dictated by the interplay of its functional groups. The iodine atom at the 4-position serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The fluorine atom at the 5-position can modulate the electronic properties of the pyridine ring, influence metabolic stability, and enhance binding interactions of the final molecule with biological targets. The pyridin-2-one tautomer presents both a reactive N-H bond and a carbonyl group, which can participate in various chemical transformations but also necessitate careful consideration of protecting group strategies during synthesis.
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C-I bond at the 4-position of 5-fluoro-4-iodopyridin-2-one is the primary site for palladium-catalyzed cross-coupling reactions, offering a reliable and regioselective route to introduce aryl, alkynyl, and amino moieties. The choice of catalyst, ligand, base, and solvent is critical to achieving high yields and preventing unwanted side reactions, particularly those involving the reactive pyridinone N-H bond.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of biaryl and heteroaryl-aryl structures.[1][2] In the context of 5-fluoro-4-iodopyridin-2-one, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which are prevalent in many kinase and PARP inhibitors.[2][3]
Causality Behind Experimental Choices:
Catalyst and Ligand: The choice of a palladium catalyst and a phosphine ligand is crucial for an efficient catalytic cycle. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are commonly employed. The ligand's role is to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. For challenging couplings, more electron-rich and bulky ligands from the Buchwald or Hartwig portfolio may be necessary to promote the reaction.
Base: A base is required to activate the boronic acid partner, forming a more nucleophilic boronate species.[2] Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent: A mixture of an organic solvent (e.g., dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reaction components.
Illustrative Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling of 5-fluoro-4-iodopyridin-2-one.
Protocol: Synthesis of a 5-Fluoro-4-arylpyridin-2-one Derivative
This protocol is a general guideline and may require optimization for specific substrates.
Reagent/Component
Molar Equiv.
Example Amount
5-Fluoro-4-iodopyridin-2-one
1.0
255 mg (1.0 mmol)
Arylboronic Acid
1.2
1.2 mmol
Pd(PPh₃)₄
0.05
58 mg (0.05 mmol)
K₂CO₃
2.0
276 mg (2.0 mmol)
1,4-Dioxane
-
8 mL
Water
-
2 mL
Procedure:
To a flame-dried Schlenk flask, add 5-fluoro-4-iodopyridin-2-one, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed 1,4-dioxane and water.
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to alkynyl-substituted pyridinones.[4] These motifs are valuable precursors for further transformations and are found in various biologically active compounds.
Causality Behind Experimental Choices:
Dual Catalysis: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the terminal alkyne.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.
Solvent: Anhydrous, degassed solvents like THF or DMF are commonly used.
Illustrative Mechanism for Sonogashira Coupling:
Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.
Protocol: Synthesis of a 5-Fluoro-4-alkynylpyridin-2-one Derivative
Reagent/Component
Molar Equiv.
Example Amount
5-Fluoro-4-iodopyridin-2-one
1.0
255 mg (1.0 mmol)
Terminal Alkyne
1.5
1.5 mmol
Pd(PPh₃)₂Cl₂
0.02
14 mg (0.02 mmol)
CuI
0.04
7.6 mg (0.04 mmol)
Triethylamine (Et₃N)
-
10 mL
THF
-
10 mL
Procedure:
In a Schlenk flask, dissolve 5-fluoro-4-iodopyridin-2-one and the terminal alkyne in a mixture of THF and Et₃N.
Degas the solution by bubbling with an inert gas for 15-20 minutes.
Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).
Filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the residue by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary and secondary amines at the 4-position of the pyridinone ring.[3] This reaction is particularly relevant for the synthesis of kinase inhibitors and other pharmacologically active compounds.
Causality Behind Experimental Choices:
Bulky Ligands: This reaction often requires bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
Strong Base: A strong, non-nucleophilic base such as NaOtBu or K₃PO₄ is typically used to deprotonate the amine and facilitate the catalytic cycle.
Aprotic Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred to avoid side reactions.
Protocol: Synthesis of a 4-Amino-5-fluoropyridin-2-one Derivative
Reagent/Component
Molar Equiv.
Example Amount
5-Fluoro-4-iodopyridin-2-one
1.0
255 mg (1.0 mmol)
Amine
1.2
1.2 mmol
Pd₂(dba)₃
0.01
9 mg (0.01 mmol)
XPhos
0.02
9.5 mg (0.02 mmol)
NaOtBu
1.4
135 mg (1.4 mmol)
Toluene
-
10 mL
Procedure:
To an oven-dried Schlenk tube, add Pd₂(dba)₃, XPhos, and NaOtBu.
Evacuate and backfill the tube with argon three times.
Add 5-fluoro-4-iodopyridin-2-one and the amine, followed by anhydrous, degassed toluene.
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over Na₂SO₄.
Concentrate and purify by column chromatography.
Application in the Synthesis of Bioactive Molecules
The functionalized pyridinone scaffolds synthesized via these cross-coupling reactions are valuable intermediates in the synthesis of a variety of bioactive molecules, including potent enzyme inhibitors.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents that have shown significant promise in the treatment of cancers with deficiencies in DNA repair mechanisms.[5] Several approved PARP inhibitors feature a substituted pyridinone core. 5-Fluoro-4-iodopyridin-2-one serves as a key building block for the synthesis of analogs of these important drugs.
For instance, in the synthesis of certain PARP inhibitors, a Suzuki coupling of a protected 5-fluoro-4-iodopyridin-2-amine derivative with a suitable boronic acid is a key step. The resulting biaryl structure forms the core of the inhibitor.
Synthetic Strategy for a PARP Inhibitor Intermediate:
Caption: A generalized synthetic approach to PARP inhibitor analogs.
Synthesis of Kinase Inhibitors
The substituted pyridinone scaffold is also a common feature in many kinase inhibitors, which are a major class of targeted cancer therapies.[3] The ability to introduce diverse functionality at the 4-position of the 5-fluoro-pyridin-2-one ring via cross-coupling reactions allows for the rapid generation of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
Conclusion
5-Fluoro-4-iodopyridin-2-ol, in its pyridin-2-one tautomeric form, is a highly valuable and versatile building block in modern organic synthesis. Its trifunctional nature allows for regioselective functionalization through a variety of palladium-catalyzed cross-coupling reactions, providing efficient access to complex substituted pyridinone scaffolds. The protocols and principles outlined in this application note are intended to serve as a practical guide for researchers in academia and industry, enabling the effective utilization of this powerful synthetic intermediate in the discovery and development of novel bioactive molecules. The careful selection of reaction conditions, including catalysts, ligands, bases, and solvents, is crucial for achieving optimal results and expanding the synthetic utility of this important heterocyclic compound.
Application Note: 5-Fluoro-4-iodopyridin-2-ol as a Strategic Building Block for the Synthesis of Next-Generation Kinase Inhibitors
Abstract Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors often relies on "privileged scaffolds" t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Protein kinases are a critical class of enzymes and a focal point for modern drug discovery, particularly in oncology. The development of small molecule kinase inhibitors often relies on "privileged scaffolds" that provide a robust framework for interaction with the ATP-binding site. The pyridin-2(1H)-one core is one such scaffold, prized for its ability to form key hydrogen bonds with the kinase hinge region.[1][2] This application note details the strategic utility of the novel, di-halogenated building block, 5-Fluoro-4-iodopyridin-2-ol , in the synthesis of kinase inhibitors. We will explore the chemical rationale behind its design, provide a detailed protocol for its selective functionalization via Suzuki coupling, and illustrate its potential in constructing complex, multi-substituted inhibitors.
Introduction: The Rationale for a Di-Halogenated Pyridinone Scaffold
The pyridine and pyridinone moieties are cornerstones of medicinal chemistry, present in thousands of clinically evaluated compounds.[3][4] Their presence can enhance biochemical potency, improve metabolic stability, and address protein-binding challenges.[4] In the context of kinase inhibitors, the pyridinone ring acts as a bioisostere for other hinge-binding motifs, capable of forming crucial hydrogen bond donor-acceptor pairs.[1]
The strategic placement of halogen atoms on this scaffold significantly enhances its utility in drug design:
Fluorine: The introduction of fluorine is a well-established strategy in medicinal chemistry to modulate physicochemical properties.[5] It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and improve cellular permeability.[4][5]
Iodine: The carbon-iodine bond is a versatile synthetic handle. Its relatively low bond strength and high polarizability make it an ideal leaving group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). This allows for the precise and efficient introduction of diverse aryl, heteroaryl, or alkyl groups deep into the synthetic route.
The compound 5-Fluoro-4-iodopyridin-2-ol is designed to exploit the orthogonal reactivity of these two halogens. The C-I bond is significantly more reactive in standard cross-coupling conditions than the robust C-F bond. This differential reactivity allows for a sequential and highly controlled functionalization strategy, making it a powerful platform for building libraries of complex kinase inhibitors.
Strategic Synthesis of a Kinase Inhibitor Core
The primary synthetic strategy involves leveraging the C-I bond for initial diversification, followed by potential late-stage modification involving the C-F bond or the pyridinone nitrogen. A common approach is to introduce a key pharmacophore at the 4-position via a Suzuki-Miyaura cross-coupling reaction.
Below is a generalized workflow for synthesizing a bi-aryl pyridinone, a common structural motif in Type I and Type II kinase inhibitors like Sorafenib and Foretinib.[6][7][8]
Application Notes & Protocols: The Strategic Role of 5-Fluoro-4-iodopyridin-2-ol in Modern Agrochemical Synthesis
Abstract The pyridine scaffold is a cornerstone in the discovery of novel agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides.[1] Within the vast library of synthetic intermed...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyridine scaffold is a cornerstone in the discovery of novel agrochemicals, featuring prominently in a wide array of herbicides, fungicides, and insecticides.[1] Within the vast library of synthetic intermediates, 5-Fluoro-4-iodopyridin-2-ol emerges as a particularly strategic building block. Its unique substitution pattern—a fluorine atom to modulate bioactivity and an iodine atom for versatile cross-coupling—provides a powerful platform for generating diverse molecular architectures. These notes explore the utility of this compound, detailing its application in the synthesis of next-generation agrochemicals and providing robust, field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions.
Introduction: The Value Proposition of a Dually-Functionalized Pyridine Core
The persistent challenge in agrochemical research is the need for novel active ingredients that overcome resistance and meet stringent environmental standards.[2][3] Pyridine-based compounds have consistently delivered effective solutions, from synthetic auxin herbicides to succinate dehydrogenase inhibitor (SDHI) fungicides.[3][4] The strategic value of 5-Fluoro-4-iodopyridin-2-ol lies in its pre-installed functional handles, which allow for controlled, late-stage diversification.
The Iodine Atom (Position 4): This is the primary site for synthetic manipulation. The carbon-iodine bond is relatively weak, making it an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings.[5][6] This allows for the efficient introduction of a wide range of aryl, heteroaryl, and alkynyl moieties, which are crucial for tuning the biological activity and spectrum of the final compound.
The Fluorine Atom (Position 5): The incorporation of fluorine is a well-established strategy in drug and agrochemical design.[7] Its presence can significantly enhance metabolic stability, increase lipophilicity (improving membrane permeability), and alter the electronic properties of the molecule, often leading to improved efficacy and a more favorable toxicological profile.[8]
The Hydroxyl/Oxo Group (Position 2): The pyridin-2-ol tautomer exists in equilibrium with its pyridin-2(1H)-one form. This group can serve as a handle for etherification or other modifications, or it can play a direct role in binding to the target biological receptor.
This combination of features makes 5-Fluoro-4-iodopyridin-2-ol a high-value intermediate for creating libraries of novel compounds for high-throughput screening in agrochemical discovery programs.
Caption: Agrochemical discovery workflow using 5-Fluoro-4-iodopyridin-2-ol.
Application in Herbicide Synthesis: Crafting Novel Auxin Analogues
Synthetic auxin herbicides, such as Picloram and Fluroxypyr, are vital for controlling broadleaf weeds.[9][10] These molecules function by mimicking the natural plant hormone auxin, leading to uncontrolled growth and eventual plant death.[11] The pyridine ring is a common core structure in this class of herbicides. 5-Fluoro-4-iodopyridin-2-ol serves as an excellent starting point for creating novel analogues of these established herbicides.
By using a Suzuki coupling reaction, a variety of substituted aryl or heteroaryl groups can be introduced at the 4-position. This modification can alter the binding affinity to the auxin receptors, potentially leading to improved selectivity or activity against resistant weed biotypes.[12]
Application in Fungicide Synthesis: A Scaffold for SDHI Candidates
Succinate dehydrogenase inhibitors (SDHIs) are a major class of fungicides that act by disrupting the fungal mitochondrial respiratory chain.[3] Many commercial SDHIs are pyridine carboxamides.[3] The synthesis of novel SDHI candidates can be envisioned starting from 5-Fluoro-4-iodopyridin-2-ol.
A Sonogashira coupling, for example, can introduce an alkyne handle at the 4-position. This alkyne can then be further elaborated into more complex side chains or heterocyclic systems known to be important for SDHI activity. The fluorine at the 5-position is particularly valuable here, as halogenation on the pyridine ring is a common feature in potent fungicides.[13][14]
The following protocols are designed to be robust and reproducible, serving as a validated starting point for the derivatization of 5-Fluoro-4-iodopyridin-2-ol.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of an arylboronic acid to the 4-position of the pyridine ring. The Suzuki reaction is renowned for its functional group tolerance and mild reaction conditions.[15][16]
Causality Behind Experimental Choices:
Catalyst: Pd(dppf)Cl₂ is chosen as it is an air-stable pre-catalyst, and the dppf ligand is effective for coupling with heteroaryl halides.
Base: K₂CO₃ is a moderately strong base, sufficient to facilitate the transmetalation step without causing unwanted side reactions. An aqueous solution is used as water is often beneficial in Suzuki couplings with potassium organotrifluoroborate salts.[16]
Solvent: A mixture of 1,4-dioxane and water provides a good medium for dissolving both the organic substrate and the inorganic base, promoting efficient reaction kinetics.
Inert Atmosphere: The reaction is run under nitrogen to prevent the oxidation and deactivation of the Pd(0) active catalyst.
Caption: Reaction scheme for Suzuki-Miyaura cross-coupling.
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried Schlenk flask, add 5-Fluoro-4-iodopyridin-2-ol (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).
Catalyst Addition: Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).
Solvent & Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio). Seal the flask and degas the mixture by bubbling nitrogen through the solution for 15-20 minutes.
Reaction: Place the flask under a positive pressure of nitrogen and heat the reaction mixture in an oil bath to 90 °C.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-fluoro-4-arylpyridin-2-ol.
Protocol 2: Sonogashira Cross-Coupling
This protocol describes the coupling of a terminal alkyne, a key transformation for creating building blocks for more complex fungicides or herbicides.[17][18] The Sonogashira reaction is a highly efficient method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[19][20]
Causality Behind Experimental Choices:
Catalysts: A dual-catalyst system is used. The palladium catalyst (Pd(PPh₃)₂Cl₂) facilitates the main catalytic cycle, while the copper(I) iodide (CuI) co-catalyst is crucial for activating the alkyne.
Base: A mild organic base like triethylamine (TEA) is used. It acts as both the base to deprotonate the alkyne and as the solvent.
Solvent: In many cases, TEA can serve as the solvent. If solubility is an issue, a co-solvent like THF or DMF can be added.
Inert Atmosphere: As with the Suzuki coupling, an inert atmosphere is critical to protect the catalysts.
Caption: Reaction scheme for Sonogashira cross-coupling.
Step-by-Step Methodology:
Reagent Preparation: To an oven-dried Schlenk flask, add 5-Fluoro-4-iodopyridin-2-ol (1.0 eq) and the catalysts: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.025 eq) and Copper(I) iodide (CuI, 0.05 eq).
Inerting: Seal the flask and evacuate and backfill with nitrogen three times.
Solvent and Reagent Addition: Under a nitrogen atmosphere, add triethylamine (TEA) as the solvent, followed by the terminal alkyne (1.5 eq) via syringe.
Reaction: Stir the reaction at room temperature. If the reaction is sluggish, it may be gently heated to 40-50 °C.
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-6 hours.
Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Data Summary and Comparison
The choice between Suzuki and Sonogashira coupling depends on the desired final structure. The table below provides a general comparison of the two protocols.
Parameter
Suzuki-Miyaura Coupling
Sonogashira Coupling
Bond Formed
C(sp²)-C(sp²)
C(sp²)-C(sp)
Coupling Partner
Boronic Acid / Ester
Terminal Alkyne
Typical Catalyst
Pd(dppf)Cl₂, Pd(PPh₃)₄
Pd(PPh₃)₂Cl₂ / CuI
Typical Base
K₂CO₃, Cs₂CO₃ (Inorganic)
Triethylamine, DIPEA (Organic)
Temperature
50 - 110 °C
Room Temperature - 60 °C
Key Advantage
High stability of boronic acids
Mild reaction conditions
Potential Use
Synthesis of bi-aryl herbicide analogues
Creating alkyne-linked fungicide precursors
Conclusion
5-Fluoro-4-iodopyridin-2-ol stands out as a versatile and powerful intermediate in the synthesis of novel agrochemicals. Its strategically placed iodo and fluoro groups provide chemists with reliable and distinct handles for molecular elaboration. The robust palladium-catalyzed coupling protocols detailed herein offer a validated pathway to generate diverse libraries of pyridine derivatives, accelerating the discovery of next-generation herbicides and fungicides with potentially improved efficacy, selectivity, and environmental profiles.
References
MDPI. (2022). Two New Compounds Containing Pyridinone or Triazine Heterocycles Have Antifungal Properties against Candida albicans.
Arrow@TU Dublin. (n.d.). Synthesis of Fluroxypyr for the Use on Broad Leaf Plants.
Google Patents. (n.d.). Substituted pyridine herbicides.
(n.d.). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids.
Google Patents. (n.d.). Preparing method for environment-friendly picloram salt.
PMC - NIH. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
(2025).
ResearchGate. (n.d.). Evaluation of Novel Pyridine-Based Compounds Integrating Bioactive Amide and Hydrazide Groups as a Potential Fungicide Agent | Request PDF.
Sci-Hub. (1991). Synthesis of a new class of pyridine herbicide.
PNAS. (2008).
MDPI. (2020).
PMC - NIH. (n.d.). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling.
PMC - NIH. (n.d.).
IARC Public
ResearchGate. (2015). (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues.
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton.
(2025).
ResearchGate. (2025). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
FAO AGRIS. (n.d.). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
ResearchGate. (2025). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals.
Application Notes & Protocols: Strategic Protection of 5-Fluoro-4-iodopyridin-2-ol for Advanced Synthetic Applications
Abstract 5-Fluoro-4-iodopyridin-2-ol is a highly functionalized heterocyclic building block of significant interest to medicinal chemistry and drug development. Its unique arrangement of a nucleophilic hydroxyl group, a...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Fluoro-4-iodopyridin-2-ol is a highly functionalized heterocyclic building block of significant interest to medicinal chemistry and drug development. Its unique arrangement of a nucleophilic hydroxyl group, a modifiable pyridine nitrogen, and two distinct halogen atoms (a soft iodine atom amenable to cross-coupling and a robust fluorine atom) presents both synthetic opportunities and challenges.[1] Realizing its full potential in multi-step syntheses requires a carefully planned protecting group strategy to ensure chemoselectivity and high yields. This guide provides an in-depth analysis of protecting group strategies for the hydroxyl and pyridine nitrogen functionalities, offering field-proven insights, detailed protocols, and a decision-making framework for researchers.
Molecular Analysis and Strategic Imperatives
The synthetic utility of 5-Fluoro-4-iodopyridin-2-ol hinges on the selective manipulation of its three key reactive sites: the C4-Iodo, the C2-Hydroxyl, and the Pyridine Nitrogen.
C4-Iodo Group: This is the primary site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[2][3] These reactions often require basic conditions and heating, which can lead to unwanted side reactions involving the unprotected hydroxyl group.
C2-Hydroxyl Group: The pyridin-2-ol exists in tautomeric equilibrium with its corresponding 2-pyridone form. The acidic proton of the hydroxyl group can interfere with organometallic reagents, act as a competing nucleophile, or coordinate to metal catalysts, thereby inhibiting or complicating cross-coupling reactions.[4] Therefore, its protection is often mandatory.
Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to palladium catalysts, potentially inhibiting catalytic activity in cross-coupling reactions.[3] While often not requiring protection, modulating its reactivity can be a useful strategy in certain synthetic contexts.
A successful synthetic strategy must therefore employ protecting groups that are stable to the intended chemical transformations and can be removed selectively without affecting the newly installed functionalities. This principle of "orthogonal protection" is paramount.[5][6]
Protecting Group Strategies for the 2-Hydroxyl Group
The choice of a hydroxyl protecting group is dictated by its stability profile against the conditions planned for subsequent steps, particularly palladium-catalyzed cross-coupling.[7]
Benzyl (Bn) Ethers
The benzyl group is a robust and widely used protecting group for alcohols and phenols due to its stability under a broad range of acidic, basic, and organometallic conditions.[8]
Rationale: Its stability under the basic conditions of Suzuki-Miyaura coupling makes it an excellent choice. It does not interfere with the catalytic cycle.
Protection: Typically installed via Williamson ether synthesis using a strong, non-nucleophilic base like sodium hydride (NaH) and a benzyl halide.[8]
Deprotection: The key advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenation (e.g., Pd/C, H₂), a method that is orthogonal to many other protecting groups and functionalities.[5][8]
Silyl Ethers (TBDMS, TBDPS)
Silyl ethers are versatile protecting groups whose stability can be tuned by the steric bulk of the substituents on the silicon atom.[9][10] For applications involving 5-Fluoro-4-iodopyridin-2-ol, sterically hindered silyl ethers are preferred.
Rationale: Tert-butyldimethylsilyl (TBDMS or TBS) and tert-butyldiphenylsilyl (TBDPS) ethers offer a good balance of stability and ease of removal. They are generally stable to the basic conditions used in many cross-coupling reactions.[11]
Protection: Formed by reacting the alcohol with the corresponding silyl chloride (e.g., TBDMS-Cl) in the presence of a non-nucleophilic base like imidazole or 2,6-lutidine.[9]
Deprotection: Silyl ethers are characteristically cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF).[5][12] This cleavage condition is highly specific and orthogonal to benzyl ethers and most ester groups.
Ester Protecting Groups (Acetyl, Pivaloyl)
Ester groups are an economical option for hydroxyl protection, though their utility can be limited by their lability to the basic conditions often required for cross-coupling.[13]
Rationale: While simple acetyl (Ac) esters may be cleaved under Suzuki conditions, the more sterically hindered pivaloyl (Piv) group can offer sufficient stability. This strategy is best employed when subsequent reactions are performed under neutral or acidic conditions.
Protection: Formed using the corresponding acyl chloride or anhydride with a base like pyridine or triethylamine.[13]
Deprotection: Esters are readily cleaved by base-mediated hydrolysis (saponification). The rate of hydrolysis is dependent on steric hindrance (Ac > Bz > Piv).[13]
Modulating Pyridine Nitrogen Reactivity: The N-Oxide Strategy
While not always necessary, converting the pyridine nitrogen to an N-oxide can be a powerful strategic tool.
Rationale: The N-O bond significantly alters the electronic properties of the pyridine ring. It reduces the basicity of the nitrogen, preventing its interference with Lewis acidic reagents or catalysts.[14][15] Furthermore, it activates the C2 and C4 positions for nucleophilic attack, a property that can be exploited in subsequent transformations.[14]
Protection (Oxidation): The N-oxide is readily formed by treating the pyridine with an oxidant, most commonly meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.[16]
Deprotection (Deoxygenation): The N-oxide can be removed to regenerate the pyridine using various reducing agents, such as PCl₃ or PPh₃.[16]
Orthogonal Strategies and Decision Framework
The selection of a protecting group is not an isolated choice but a critical part of the overall synthetic plan. Orthogonal protecting groups allow for the selective removal of one group in the presence of another, enabling complex molecular construction.[5]
Decision Workflow for Protecting 5-Fluoro-4-iodopyridin-2-ol:
Caption: Decision workflow for selecting a hydroxyl protecting group.
Note: These protocols are representative and may require optimization based on specific substrate reactivity and laboratory conditions. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.
Protocol 1: Benzyl Protection of the 2-Hydroxyl Group
This protocol describes the formation of 2-(benzyloxy)-5-fluoro-4-iodopyridine.
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add 5-Fluoro-4-iodopyridin-2-ol (1.0 equiv). Dissolve in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M).
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes at 0 °C. Evolution of H₂ gas should be observed.
Alkylation: Add benzyl bromide (BnBr, 1.1 equiv) dropwise to the cooled suspension.
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous phase with ethyl acetate (3x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
Protocol 2: TBDMS Protection of the 2-Hydroxyl Group
This protocol describes the formation of 2-((tert-butyldimethylsilyl)oxy)-5-fluoro-4-iodopyridine.
Preparation: To a dry flask under an inert atmosphere, add 5-Fluoro-4-iodopyridin-2-ol (1.0 equiv), imidazole (2.5 equiv), and tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equiv).
Reaction: Dissolve the solids in anhydrous DMF (approx. 0.5 M) and stir at room temperature for 12-18 hours. Monitor the reaction by TLC or LC-MS.
Workup: Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography (silica gel, ethyl acetate/hexanes) if necessary.
Protocol 3: Deprotection of a Benzyl Ether via Hydrogenolysis
This protocol regenerates the hydroxyl group from a 2-(benzyloxy)pyridine derivative.
Preparation: Dissolve the benzyl-protected pyridine (1.0 equiv) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
Catalyst Addition: Carefully add palladium on carbon (Pd/C, 10 wt. %, approx. 0.05-0.10 equiv) to the solution.
Hydrogenation: Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at room temperature.
Reaction: Stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 2-12 hours).
Workup: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
Purification: Concentrate the filtrate under reduced pressure. The resulting deprotected product is often pure enough for subsequent steps, but can be purified by chromatography or recrystallization if needed.
Conclusion
The strategic application of protecting groups is indispensable for unlocking the synthetic potential of 5-Fluoro-4-iodopyridin-2-ol. For subsequent cross-coupling reactions, robust benzyl or sterically hindered silyl ethers are the protecting groups of choice for the hydroxyl functionality due to their stability under typical reaction conditions. The selection between these options should be guided by the planned deprotection step and its orthogonality with other functional groups in the molecule. By understanding the causality behind experimental choices and employing self-validating, detailed protocols, researchers can confidently incorporate this valuable building block into complex synthetic routes, accelerating the discovery and development of novel chemical entities.
References
Wikipedia Contributors. (2024). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]
Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. [Link]
PubMed. (2021). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. [Link]
Organic Chemistry Portal. (n.d.). Hydroxyl Protecting Groups Stability. [Link]
ResearchGate. (2014). Protecting Groups for Thiols Suitable for Suzuki Conditions. [Link]
MDPI. (2018). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. [Link]
Wikipedia Contributors. (2024). Silyl ether. In Wikipedia, The Free Encyclopedia. [Link]
MDPI. (2022). Reactions of Benzylsilicon Pyridine-2-olate BnSi(pyO)3 and Selected Electrophiles—PhCHO, CuCl, and AgOTos. [Link]
ResearchGate. (2019). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. [Link]
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
Chemistry LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. [Link]
Kocienski, P. J. (2005). Protecting Groups. 3rd ed. Thieme.
ResearchGate. (2013). Syntheses of 2-amino-5-iodopyridine. [Link]
ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]
Royal Society of Chemistry. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. [Link]
Organic Chemistry Portal. (n.d.). Pyridine N-oxide and derivatives. [Link]
National Institutes of Health. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
PubMed Central. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. [Link]
National Institutes of Health. (2022). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. [Link]
Wikipedia Contributors. (2024). Pyridine-N-oxide. In Wikipedia, The Free Encyclopedia. [Link]
Royal Society of Chemistry. (2018). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
ZM Silane Limited. (2024). Hydroxyl Protecting Groups In Multi-Step Syntheses. [Link]
National Institutes of Health. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
MDPI. (2022). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. [Link]
ResearchGate. (2011). Synthesis of 2-amino-5-fluoropyridine. [Link]
Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-4-iodopyridin-2-ol Derivatives
Introduction: The Strategic Importance of 5-Fluoro-4-iodopyridin-2-ol Derivatives in Modern Drug Discovery The architectural complexity and functional diversity of small molecules are central to the advancement of medici...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of 5-Fluoro-4-iodopyridin-2-ol Derivatives in Modern Drug Discovery
The architectural complexity and functional diversity of small molecules are central to the advancement of medicinal chemistry and the development of novel therapeutics. Among the vast landscape of heterocyclic scaffolds, fluorinated pyridines hold a privileged position due to their unique electronic properties and their ability to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. The introduction of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa, thereby addressing key challenges in drug design.
This guide provides a comprehensive overview and detailed protocols for the large-scale synthesis of 5-Fluoro-4-iodopyridin-2-ol and its derivatives. This trifunctional scaffold is of particular interest as it offers multiple points for diversification. The pyridin-2-ol moiety can engage in crucial hydrogen bonding interactions with biological targets, the fluorine atom can impart favorable metabolic properties, and the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents. These derivatives are key intermediates in the synthesis of a range of biologically active molecules, including kinase inhibitors and other targeted therapies.
This document is intended for researchers, scientists, and professionals in the field of drug development. It aims to provide not just a set of instructions, but a deeper understanding of the underlying chemistry, the rationale behind the chosen methodologies, and the practical considerations for scaling up the synthesis from the laboratory to a production environment.
Synthetic Strategy: A Two-Step Approach to the Core Scaffold
The synthesis of 5-Fluoro-4-iodopyridin-2-ol is efficiently achieved through a two-step sequence starting from the commercially available 2-amino-5-fluoropyridine. The overall synthetic workflow is depicted below.
Method
Application Note: Strategic Functionalization of 5-Fluoro-4-iodopyridin-2-ol for Advanced Synthesis
Abstract 5-Fluoro-4-iodopyridin-2-ol is a highly versatile heterocyclic building block, offering multiple, distinct reaction sites for the strategic construction of complex molecules. Its utility is paramount in the fiel...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
5-Fluoro-4-iodopyridin-2-ol is a highly versatile heterocyclic building block, offering multiple, distinct reaction sites for the strategic construction of complex molecules. Its utility is paramount in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is essential. This guide provides a comprehensive overview of the regioselective functionalization of this scaffold, detailing field-proven protocols for modifications at the C-4 iodo, C-5 fluoro, and the N-1/O-2 positions of the pyridone/ol core. We delve into the causality behind experimental choices, offering insights into reaction mechanisms and providing validated, step-by-step protocols for key transformations, including palladium-catalyzed cross-coupling reactions, selective N/O-alkylation, and nucleophilic aromatic substitution.
Introduction: A Scaffold of Strategic Importance
The inherent reactivity of the 5-Fluoro-4-iodopyridin-2-ol scaffold is governed by three key structural features:
The C-4 Iodo Group: The carbon-iodine bond is the most labile site for transition metal-catalyzed cross-coupling reactions. The relative weakness of the C-I bond facilitates facile oxidative addition to a palladium(0) center, initiating a range of powerful C-C and C-N bond-forming reactions.[1][2]
The N-1/O-2 Amide/Enol System: The molecule exists in a tautomeric equilibrium between the pyridin-2-ol and the 2-pyridone form. This ambident nucleophilicity allows for selective functionalization at either the nitrogen (N-alkylation) or the oxygen (O-alkylation), a choice that can be dictated by the careful selection of bases, solvents, and electrophiles.[3][4]
The C-5 Fluoro Group: While typically a less reactive site, the C-F bond can undergo nucleophilic aromatic substitution (SNAr) under specific conditions. The electron-deficient nature of the pyridine ring activates this position towards attack by potent nucleophiles, particularly when ortho or para to electron-withdrawing groups.[5][6][7]
This differential reactivity allows for a hierarchical and strategic approach to synthesis, enabling chemists to build molecular complexity in a controlled and predictable manner.
Regioselective C-4 Functionalization via Cross-Coupling
The C-4 iodo position is the primary handle for introducing aryl, heteroaryl, alkynyl, and amino moieties. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope and functional group tolerance.[2]
Workflow: Palladium-Catalyzed Cross-Coupling at C-4
Caption: General catalytic cycle for Pd-catalyzed C-4 functionalization.
Protocol 2.1: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol describes a typical procedure for coupling an arylboronic acid to the C-4 position.
Rationale: The Suzuki-Miyaura coupling is highly robust and tolerates a wide variety of functional groups on the boronic acid partner. The choice of a phosphine ligand like PPh₃ is crucial for stabilizing the palladium catalyst, while the base (e.g., Na₂CO₃ or K₃PO₄) is essential for the transmetalation step.[1][8]
Ensures complete consumption of the starting iodide.
Base
K₃PO₄ (2.0 equivalents)
Activates the boronic acid for transmetalation.
Solvent
1,4-Dioxane / H₂O (4:1)
Aprotic/protic mixture aids solubility of both organic and inorganic reagents.
Temperature
80-100 °C
Provides thermal energy to overcome activation barriers.
Step-by-Step Procedure:
To a degassed solution of 5-Fluoro-4-iodopyridin-2-ol (1.0 eq) in 1,4-Dioxane/H₂O, add the arylboronic acid (1.2 eq) and K₃PO₄ (2.0 eq).
Bubble argon or nitrogen through the mixture for 15 minutes to ensure anaerobic conditions.
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
Heat the reaction mixture at 90 °C under an inert atmosphere for 4-12 hours, monitoring by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Protocol 2.2: Sonogashira Coupling for C-C Alkyne Formation
This protocol allows for the introduction of a terminal alkyne.
Rationale: The Sonogashira reaction uniquely forms a C(sp²)-C(sp) bond. It employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (e.g., CuI) to activate the alkyne.[9] The amine base (e.g., Et₃N) acts as both a base and a solvent. Copper-free versions have also been developed to avoid potential issues with copper contamination.[10][11]
Step-by-Step Procedure:
To a flask containing 5-Fluoro-4-iodopyridin-2-ol (1.0 eq), add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq).
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
Add anhydrous triethylamine, followed by the terminal alkyne (1.5 eq).
Stir the reaction at room temperature for 12-24 hours, monitoring for completion.
Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 2.3: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol is for the coupling of a primary or secondary amine.
Rationale: This reaction is a powerful method for forming aryl-amine bonds.[12][13] The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., Xantphos, SPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.[14] A strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃ is used to deprotonate the amine.[15]
Step-by-Step Procedure:
In an oven-dried flask, combine 5-Fluoro-4-iodopyridin-2-ol (1.0 eq), the desired amine (1.2 eq), and NaOt-Bu (1.4 eq).
Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.05 eq).
Evacuate and backfill with an inert gas.
Add anhydrous toluene or dioxane as the solvent.
Heat the mixture to 100-110 °C for 8-16 hours until the starting material is consumed.
Cool to room temperature, dilute with an organic solvent, and quench carefully with water.
Extract the aqueous layer, combine the organic layers, wash with brine, dry, and concentrate.
Purify via column chromatography.
Modification of the Pyridone/Pyridinol Scaffold
The tautomerism of the 2-hydroxypyridine moiety presents both a challenge and an opportunity for selective functionalization. The outcome of alkylation (N- vs. O-) is highly dependent on the reaction conditions.
Logic: Controlling N- vs. O-Alkylation Selectivity
Caption: Factors influencing N- versus O-alkylation selectivity.
Protocol 3.1: Selective N-Alkylation
Rationale: N-alkylation is typically favored under conditions that generate a "free" pyridonate anion.[16] Using a strong base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF deprotonates the pyridone, and the resulting sodium salt favors reaction at the more nucleophilic nitrogen atom. This is often considered the kinetically favored pathway.[3][4]
Step-by-Step Procedure:
Suspend NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF under an inert atmosphere.
Cool the suspension to 0 °C.
Add a solution of 5-Fluoro-4-iodopyridin-2-ol (1.0 eq) in DMF dropwise.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
Cool the mixture back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise.
Stir at room temperature overnight.
Quench the reaction carefully by the slow addition of water at 0 °C.
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
Purify by column chromatography.
Protocol 3.2: Selective O-Alkylation
Rationale: O-alkylation can be favored by using specific counter-ions or reaction conditions. For example, using a silver salt (e.g., Ag₂CO₃) promotes reaction at the oxygen atom due to the oxophilic nature of silver(I). According to Hard-Soft Acid-Base (HSAB) theory, the "softer" silver cation coordinates to the "harder" oxygen atom of the pyridonate, directing the electrophile to that position.[3][4]
Step-by-Step Procedure:
To a solution of 5-Fluoro-4-iodopyridin-2-ol (1.0 eq) in a less polar solvent like chloroform or acetonitrile, add silver carbonate (Ag₂CO₃, 1.5 eq).
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq).
Protect the reaction from light and heat to reflux for 12-24 hours.
Monitor the reaction by TLC. Upon completion, cool the mixture and filter through Celite to remove silver salts.
Wash the Celite pad with the reaction solvent.
Concentrate the filtrate and purify the residue by column chromatography to isolate the 2-alkoxypyridine product.
Functionalization at the C-5 Fluoro Position
The C-5 fluoro group is the most challenging position to functionalize. It requires a nucleophilic aromatic substitution (SNAr) reaction, which is facilitated by the electron-withdrawing nature of the pyridine nitrogen.[6][7]
Rationale: For SNAr to occur, three conditions are generally required: an electron-deficient aromatic ring, a good leaving group, and a strong nucleophile.[5] While fluorine is highly electronegative, its bond to carbon is strong. However, in SNAr, the rate-determining step is the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex), not the cleavage of the C-F bond.[5] Therefore, fluorine's electron-withdrawing ability actually accelerates the reaction by stabilizing this intermediate. The reaction typically requires high temperatures and a strong nucleophile.
Step-by-Step Procedure:
Prepare the nucleophile. For example, to a solution of an alcohol (e.g., benzyl alcohol, 3.0 eq) in anhydrous DMSO, add NaH (3.0 eq) at 0 °C and stir until hydrogen evolution ceases.
Add the 5-Fluoro-4-substituted-pyridin-2-ol derivative (1.0 eq) to the solution of the nucleophile.
Heat the reaction mixture to a high temperature (e.g., 120-150 °C).
Monitor the reaction carefully. Due to the harsh conditions, side reactions are possible.
After cooling, pour the reaction mixture into ice-water and neutralize with dilute HCl.
Extract the product with a suitable organic solvent.
Wash, dry, and concentrate the organic layers.
Purify using column chromatography or preparative HPLC.
Orthogonal Synthetic Strategies
The true power of 5-Fluoro-4-iodopyridin-2-ol lies in the ability to combine these regioselective reactions in a logical sequence to build complex molecules. The typical order of reactivity (C-I > N/O-H > C-F) provides a roadmap for synthesis.
Workflow: A Sequential Functionalization Strategy
Caption: Hierarchical functionalization based on relative reactivity.
This strategy ensures that the most robust and reliable transformation (cross-coupling at the C-I bond) is performed first, followed by modifications to the pyridone core, and finally, the more demanding SNAr reaction at the C-F bond. This preserves sensitive functionalities introduced in earlier steps.
References
Guéry, S., et al. (2007). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
Brückner, D., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry – A European Journal. Available at: [Link]
Kumar, A., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]
ResearchGate Discussion. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Available at: [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
Crystallography Open Database. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. Available at: [Link]
YouTube. (2019). nucleophilic aromatic substitutions. Available at: [Link]
Das, S., et al. (2021). Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers. Available at: [Link]
ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Available at: [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
Royal Society of Chemistry. (n.d.). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines. Organic Chemistry Frontiers. Available at: [Link]
PubMed Central. (n.d.). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. Available at: [Link]
ACS Publications. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry. Available at: [Link]
Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]
Royal Society of Chemistry. (n.d.). Iodonium based regioselective double nucleophilic alkene functionalization of a hydrofluoroolefin scaffold. Chemical Communications. Available at: [Link]
ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Available at: [Link]
Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Available at: [Link]
Organic Chemistry Portal. (n.d.). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Available at: [Link]
Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Available at: [Link]
PubMed. (2019). Regioselective Synthesis of Functionalized 3- or 5-Fluoroalkyl Isoxazoles and Pyrazoles from Fluoroalkyl Ynones and Binucleophiles. Available at: [Link]
Semantic Scholar. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Available at: [Link]
YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. Available at: [Link]
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]
Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Available at: [Link]
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. Available at: [Link]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Fluoro-4-iodopyridin-2-ol
Introduction: Navigating the Challenges of C-N Bond Formation on a Densely Functionalized Pyridine Core The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carb...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Challenges of C-N Bond Formation on a Densely Functionalized Pyridine Core
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[4][5] However, the application of this powerful methodology to densely functionalized and electron-deficient heteroaromatic systems, such as 5-Fluoro-4-iodopyridin-2-ol, presents a unique set of challenges that demand a nuanced and well-considered approach.
This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Buchwald-Hartwig amination of 5-Fluoro-4-iodopyridin-2-ol. We will delve into the mechanistic intricacies of the reaction, explore the key challenges posed by this specific substrate, and offer field-proven strategies to achieve high yields and selectivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile transformation in their synthetic endeavors.
Deconstructing the Substrate: Key Considerations for 5-Fluoro-4-iodopyridin-2-ol
The successful amination of 5-Fluoro-4-iodopyridin-2-ol hinges on a thorough understanding of its inherent chemical properties. Several factors must be carefully considered when designing the reaction conditions:
Tautomerism and Ambident Nucleophilicity: 2-Hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This tautomerism introduces an ambident nucleophilic character, with the potential for both N-arylation and O-arylation. While copper-catalyzed systems have been explored for selective N- or O-arylation, achieving high N-selectivity in palladium-catalyzed reactions is paramount and can be influenced by the choice of base, solvent, and ligand. The pyridone tautomer is generally favored in most solvents, suggesting that N-amination is a highly probable outcome.
Electronic Effects: The pyridine ring is inherently electron-deficient. This is further exacerbated by the presence of the electron-withdrawing fluorine atom at the 5-position. This electronic-deficiency can impact the rate of oxidative addition, a key step in the catalytic cycle.
Halogen Reactivity: The substrate bears two different halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens generally follows the trend I > Br > Cl > F. This inherent reactivity difference strongly favors the selective oxidative addition of the palladium catalyst to the C-I bond over the C-F bond.
Potential for Catalyst Inhibition: The presence of the pyridinol/pyridone moiety and the incoming amine nucleophile can lead to the formation of stable palladium complexes, potentially sequestering the active catalyst and impeding turnover. The choice of a suitable ligand is crucial to mitigate this catalyst inhibition. Furthermore, the iodide anion generated during the reaction can form bridging dimers with palladium, which are often less reactive.[1][6]
The Catalytic Heart: Selecting the Optimal Palladium Precursor and Ligand
The choice of the catalytic system is arguably the most critical factor in achieving a successful Buchwald-Hartwig amination.
Palladium Precursors
A variety of Pd(0) and Pd(II) precursors can be employed. Common choices include:
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common and effective Pd(0) source.
Pd(OAc)₂ (Palladium(II) acetate): A stable and widely used Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Preformed Catalysts: Palladacycle precatalysts (e.g., G3 or G4 XPhos, RuPhos, or BrettPhos palladacycles) offer the advantage of being air- and moisture-stable, and they readily form the active monoligated Pd(0) species upon activation with a base.[7] For challenging substrates, these are often the preferred choice.
Ligands: The Key to Success
For electron-deficient and potentially coordinating substrates like 5-Fluoro-4-iodopyridin-2-ol, the use of bulky, electron-rich phosphine ligands is essential. These ligands promote the formation of the active, monoligated palladium complex, facilitate oxidative addition and reductive elimination, and prevent catalyst deactivation.[3]
Recommended Ligand Classes:
Buchwald Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are excellent candidates. Their steric bulk and electron-donating properties are well-suited for coupling challenging heteroaryl halides.
Josiphos-type Ligands: These bidentate ferrocenyl phosphine ligands have shown great utility in the amination of heteroaryl chlorides and can be effective for iodo-pyridines as well.[4] The bidentate nature can help stabilize the catalytic species and prevent ligand dissociation.[4]
The selection of the optimal ligand may require some empirical screening, but starting with a robust ligand like XPhos or RuPhos is a sound strategy.
The Supporting Cast: Base, Solvent, and Temperature
Base Selection
The choice of base is critical not only for facilitating the deprotonation of the amine nucleophile but also for influencing the N- vs. O-selectivity. Given the acidic nature of the pyridinol proton, a careful selection is necessary.
Base
pKa of Conjugate Acid
Advantages
Disadvantages
NaOtBu
~19
High reactivity, often leads to faster reactions.
Strongly basic, may not be compatible with base-sensitive functional groups.
LHMDS
~26
Very strong, non-nucleophilic base.
Can be sensitive to air and moisture.
Cs₂CO₃
~10.3
Milder base, good for substrates with acidic protons and can favor N-arylation. Good solubility in some organic solvents.[7]
May require higher temperatures or longer reaction times.
K₃PO₄
~12.3
Another effective mild base.
Similar to Cs₂CO₃.
For 5-Fluoro-4-iodopyridin-2-ol, a weaker inorganic base like Cs₂CO₃ or K₃PO₄ is a good starting point to favor N-amination and avoid potential side reactions associated with strong bases. However, if the reaction is sluggish, a stronger base like NaOtBu may be necessary.
Solvent Choice
Aprotic, non-polar, or polar aprotic solvents are typically used for Buchwald-Hartwig aminations.
Toluene or Dioxane: These are the most common solvents and are generally effective.
tert-Butanol: Can be a good choice, particularly when using alkali metal tert-butoxides as the base.
DMF or DMAc: More polar solvents that can be beneficial for solubilizing reactants, especially when using inorganic bases.
The choice of solvent can also influence the solubility of the iodide salt byproduct, which can impact catalyst activity. Toluene is often favored as it can precipitate the iodide salt, driving the reaction forward.[6]
Reaction Temperature
The reaction temperature will depend on the reactivity of the amine and the chosen catalytic system. A typical starting point is between 80-110 °C . Microwave heating can also be employed to accelerate the reaction.[8]
Experimental Protocols
The following protocols provide a starting point for the Buchwald-Hartwig amination of 5-Fluoro-4-iodopyridin-2-ol. Optimization may be required for specific amines.
Protocol 1: General Screening Conditions with a Buchwald Ligand
This protocol is a robust starting point for a wide range of primary and secondary amines.
Materials:
5-Fluoro-4-iodopyridin-2-ol
Amine (1.1 - 1.5 equivalents)
Pd₂(dba)₃ (1-2 mol%) or a suitable palladacycle precatalyst (2-4 mol%)
XPhos or RuPhos (2-4 mol% for Pd₂(dba)₃; use a 1:1 to 1.5:1 ligand to palladium ratio)
Cs₂CO₃ (2.0 equivalents)
Anhydrous, degassed toluene or dioxane
Procedure:
To an oven-dried Schlenk tube or reaction vial, add 5-Fluoro-4-iodopyridin-2-ol, the palladium precursor, the phosphine ligand, and cesium carbonate.
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
Add the anhydrous, degassed solvent via syringe, followed by the amine.
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).
Filter the mixture through a pad of celite to remove insoluble inorganic salts and the palladium catalyst.
Wash the celite pad with additional organic solvent.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Conditions for Less Reactive Amines
For more challenging or sterically hindered amines, a stronger base and a more active catalytic system may be required.
Materials:
5-Fluoro-4-iodopyridin-2-ol
Amine (1.2 - 2.0 equivalents)
XPhos Pd G3 or RuPhos Pd G3 (2-5 mol%)
NaOtBu (1.5 - 2.0 equivalents)
Anhydrous, degassed toluene
Procedure:
In a glovebox, add the XPhos or RuPhos palladacycle, sodium tert-butoxide, and 5-Fluoro-4-iodopyridin-2-ol to an oven-dried reaction vessel.
Seal the vessel, remove from the glovebox, and add anhydrous, degassed toluene, followed by the amine.
Heat the reaction to 100-110 °C with vigorous stirring.
Monitor the reaction as described in Protocol 1.
For the workup, carefully quench the reaction mixture by pouring it into a separatory funnel containing saturated aqueous ammonium chloride solution.
Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
Troubleshooting and Side Reactions
Low Conversion: If the reaction stalls, consider increasing the catalyst and ligand loading, raising the temperature, or switching to a more active ligand or a stronger base. Ensure that all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere.
Formation of O-arylated Product: If the O-arylated isomer is observed, favor the use of weaker inorganic bases like Cs₂CO₃ or K₃PO₄ and consider a less polar solvent.
Hydrodehalogenation: The replacement of the iodine atom with hydrogen can sometimes occur. This is often a result of side reactions involving moisture or protic impurities. Ensuring anhydrous conditions is crucial.
Homocoupling of the Amine: This is generally less of a concern with this reaction.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: Figure 1: Simplified Catalytic Cycle for Buchwald-Hartwig Amination.
Experimental Workflow
Caption: Figure 2: General Experimental Workflow for the Amination Protocol.
Conclusion
The Buchwald-Hartwig amination of 5-Fluoro-4-iodopyridin-2-ol is a challenging yet highly rewarding transformation that provides access to valuable substituted aminopyridine derivatives. Success in this endeavor requires a careful and informed selection of the catalytic system, base, and solvent to address the unique electronic and structural features of the substrate. By understanding the underlying principles and employing the robust protocols outlined in this guide, researchers can confidently navigate the complexities of this reaction and unlock its full synthetic potential.
References
Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]
Gagnon, A., & Bressy, C. (2010). Palladium-Catalyzed Rearrangement/Arylation of 2-Allyloxypyridine Leading to the Synthesis of N-Substituted 2-Pyridones. Organic Letters, 12(16), 3684-3687. [Link]
Choudhary, A. (n.d.). Palladium-Catalyzed Amination of Halopyridines Mediated on KF-Alumina Surface. Shodhganga. [Link]
Various Authors. (2012). Conditions for a selective Buchwald-Hartwig amination? ResearchGate. [Link]
Sharma, S., & Gevorgyan, V. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 46(7), 1565–1576. [Link]
Kivala, M., & et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17975-17988. [Link]
Dong, J., & et al. (2019). N-alkylation of 2-pyridone derivatives via palladium(II)-catalyzed directed alkene hydroamination. Nature Communications, 10(1), 1-8. [Link]
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(16), 4402–4405. [Link]
Pu, X., & et al. (2024). Palladium-catalyzed selective Buchwald–Hartwig C–N coupling of chloroaryl triflates with amines. RSC Advances, 14(20), 14041-14045. [Link]
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]
Technical Support Center: Synthesis of 5-Fluoro-4-iodopyridin-2-ol
Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for the synthesis of 5-Fluoro-4-iodopyridin-2-ol. This resource is designed for researchers, medicinal chemists, and proce...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-Fluoro-4-iodopyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development professionals. 5-Fluoro-4-iodopyridin-2-ol is a valuable heterocyclic intermediate, particularly in the development of novel pharmaceuticals and agrochemicals where its unique halogenation pattern allows for diverse downstream functionalization via cross-coupling reactions.[1]
However, the synthesis, which typically involves the regioselective iodination of 5-Fluoropyridin-2-ol, can present challenges related to yield, purity, and scalability. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and a validated experimental protocol to help you navigate these challenges and optimize your synthetic outcomes.
The primary route to 5-Fluoro-4-iodopyridin-2-ol is the direct electrophilic iodination of 5-Fluoropyridin-2-ol. The pyridin-2-ol tautomer exists in equilibrium with its pyridone form, which is electron-rich and readily undergoes electrophilic aromatic substitution. The hydroxyl/oxo group is a strong activating group, while the fluorine at C5 is a deactivating but ortho-, para-directing group. The C4 position is activated by both groups, making it the prime target for iodination.
Caption: General workflow for the synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer: Low yield is the most frequent issue and can stem from several factors, from reagent choice to reaction kinetics.
Causality:
The core of this synthesis is the generation of a sufficiently electrophilic iodine species (like I⁺) that can react with the electron-rich pyridone ring. If the iodinating agent is not properly activated or if reaction conditions are suboptimal, the reaction will be slow and incomplete, leading to significant recovery of starting material.
Troubleshooting Steps:
Evaluate Your Iodinating Agent: Molecular iodine (I₂) alone is often not electrophilic enough for efficient reaction. Its effectiveness is highly dependent on the solvent and additives. Consider using a more reactive source or an activating system.
N-Iodosuccinimide (NIS): NIS is a common alternative that is often more effective than I₂ alone as it provides a more polarized I-N bond, making the iodine more electrophilic.[2][3]
Iodine with an Oxidant/Activator: Combining molecular iodine with a Lewis acid or a mild oxidant can generate a potent iodinating species in situ. Silver salts like silver nitrate (AgNO₃) or silver acetate are known to activate iodine for the iodination of heterocycles.[4][5]
Optimize the Solvent: The solvent plays a critical role in solubilizing the reagents and influencing the reactivity of the iodinating species.
Polar Aprotic Solvents (DMF, Acetonitrile): These are often good choices as they can help to polarize the I-I bond and solvate the intermediates.
Acidic Solvents (Glacial Acetic Acid): Acetic acid can facilitate the reaction by protonating the pyridone, which can influence its reactivity profile. It is also an excellent solvent for recrystallizing the final product.[6]
Control the Temperature: While heating can increase the reaction rate, excessive temperatures can lead to decomposition and the formation of colored impurities.
Start the reaction at room temperature and monitor by TLC.
If the reaction is sluggish, gently heat to 40-60°C. A temperature optimization experiment is highly recommended.
Consider the Role of a Base: The reaction generates one equivalent of acid (HI if using I₂). This can inhibit the reaction. Adding a non-nucleophilic acid scavenger like sodium bicarbonate (NaHCO₃) or sodium acetate can neutralize the acid and drive the reaction to completion.
Parameter
Recommendation A (Standard)
Recommendation B (For difficult reactions)
Rationale
Iodinating Agent
N-Iodosuccinimide (NIS)
I₂ with Silver Nitrate (AgNO₃)
NIS is a reliable, pre-activated source. The I₂/AgNO₃ system generates a highly reactive electrophile in situ.[4][5]
Solvent
N,N-Dimethylformamide (DMF)
Glacial Acetic Acid
DMF is an excellent polar aprotic solvent. Acetic acid can act as both solvent and a mild catalyst.
Temperature
Room Temperature to 50°C
50-60°C
Balances reaction rate against potential for side product formation.
Additive
Sodium Bicarbonate
None needed
Scavenges in situ generated acid (HI or succinimide).
Q2: I am observing a significant amount of a second, less polar spot on my TLC plate. Could this be a di-iodinated byproduct?
Answer: Yes, this is a strong possibility. The formation of 3,4-diiodo or 4,6-diiodo species is a known side reaction if the conditions are too harsh or the stoichiometry is incorrect.
Causality:
The target product, 5-Fluoro-4-iodopyridin-2-ol, is still an electron-rich heterocycle. Under forcing conditions, it can undergo a second iodination. The C3 and C6 positions are the most likely sites for this subsequent reaction.
Mitigation Strategies:
Control Stoichiometry: Use a slight excess, but not a large excess, of the iodinating agent. A molar ratio of 1.05 to 1.1 equivalents of the iodinating agent relative to the starting material is a good starting point.
Slow Addition: Add the iodinating agent portion-wise or as a solution via an addition funnel over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, favoring mono-iodination.
Lower the Temperature: Perform the reaction at room temperature or even 0°C to increase selectivity.
Monitor Closely: Use TLC to track the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to prevent the over-reaction from progressing.
Caption: Troubleshooting flowchart for side product formation.
Q3: My final product is difficult to purify and appears as a colored oil or an impure solid. What are the best purification methods?
Answer: Purification challenges often arise from residual iodine, colored byproducts, or closely related side products. A systematic approach is key.
Purification Strategy:
Aqueous Workup: After the reaction is complete, quench with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will destroy any remaining elemental iodine or other reactive iodine species, which are often the source of coloration.
pH Adjustment: The product is a pyridin-2-ol, which has acidic properties. After quenching, carefully adjust the pH of the aqueous solution. The product may precipitate out at a specific pH (often mildly acidic). This can be an effective initial purification step.
Recrystallization: This is the most effective method for obtaining high-purity crystalline material.
Solvent Screening: Test solvents like ethanol, isopropanol, glacial acetic acid, or mixtures like acetic acid/water.[6] The ideal solvent will dissolve the product when hot but result in low solubility when cold.
Column Chromatography: If recrystallization fails to remove a persistent impurity (like a di-iodinated species), silica gel chromatography is necessary. Use a gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity.
Frequently Asked Questions (FAQs)
Q: What is the best all-around iodinating agent for this synthesis?A: For reliability and ease of use, N-Iodosuccinimide (NIS) is often the preferred choice for laboratory scale. It is a solid, easy to handle, and does not require an additional oxidant. For larger-scale synthesis, an iodine/oxidant system might be more cost-effective.
Q: Can I use iodine monochloride (ICl)?A: While ICl is a potent iodinating agent, it can be overly reactive, leading to lower selectivity and a higher risk of di-iodination. Its use would require careful optimization at low temperatures.
Q: How critical is the exclusion of moisture and air?A: This reaction is not typically sensitive to air or moisture. However, working under an inert atmosphere (like nitrogen or argon) is good laboratory practice and can prevent the formation of minor oxidative side products, especially if the reaction is heated for an extended period.
Optimized Experimental Protocol
This protocol is a robust starting point for the synthesis of 5-Fluoro-4-iodopyridin-2-ol.
Reagents & Materials:
5-Fluoropyridin-2-ol (1.0 eq)
N-Iodosuccinimide (NIS) (1.1 eq)
N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material)
Saturated aqueous sodium thiosulfate solution
Deionized water
Glacial acetic acid (for recrystallization)
Procedure:
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 5-Fluoropyridin-2-ol (1.0 eq). Dissolve the starting material in DMF.
Reagent Addition: In a single portion, add N-Iodosuccinimide (1.1 eq) to the solution at room temperature.
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., using 1:1 Hexane:Ethyl Acetate as eluent), checking for the consumption of the starting material. The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to 40-50°C.
Workup & Quenching: Once the starting material is consumed, pour the reaction mixture into a beaker containing an equal volume of saturated aqueous sodium thiosulfate solution. Stir for 10 minutes to quench any unreacted NIS and iodine.
Precipitation: Add deionized water to the mixture until a precipitate forms. Continue adding water to ensure complete precipitation of the product.
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold ethanol or isopropanol to remove residual DMF.
Purification: Dry the crude solid. Perform a recrystallization from glacial acetic acid or an ethanol/water mixture to yield 5-Fluoro-4-iodopyridin-2-ol as a pure, crystalline solid.
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Hentzen, N. B., et al. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 445–454. [Link]
Kumar, R. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38287–38299. [Link]
Lee, Y. R., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6333. [Link]
Finiuk, N., et al. (2022). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 27(23), 8219. [Link]
Jain, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(99), 17744-17747. [Link]
Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
Ghorbani-Vaghei, R., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1535-1546. [Link]
Lee, Y. R., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health. [Link]
Lee, Y. R., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]
Jain, S., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. [Link]
Racys, D. T., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5024–5027. [Link]
Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences, 11(2), 251-265. [Link]
Tidwell, M. W., et al. (2011). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. National Institutes of Health. [Link]
Keng, P. Y., et al. (2012). An improved automated synthesis of 2′-[18F]-fluoro-1-β-d-arabinofuranosyl-5-iodouracil ([18F]-FIAU). National Institutes of Health. [Link]
He, Y., et al. (2015). Synthesis of 2′-Fluoro RNA by Syn5 RNA polymerase. National Institutes of Health. [Link]
ResearchGate. (n.d.). Pyridinium Iodochloride: An Efficient Reagent for Iodination of Hydroxylated Aromatic Ketones and Aldehydes. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]
Technical Support Center: Purification of 5-Fluoro-4-iodopyridin-2-ol
Welcome to the technical support center for the purification of 5-Fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-Fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. The methodologies and advice provided herein are synthesized from established principles in purification chemistry and practical experience with related heterocyclic compounds.
Understanding the Molecule: Key Physicochemical Properties
5-Fluoro-4-iodopyridin-2-ol is a halogenated pyridin-2-one, a class of compounds with significant applications in medicinal chemistry. Its purification can be challenging due to its unique structural features. The presence of a fluorine atom, an iodine atom, and a hydroxyl group (which exists in tautomeric equilibrium with its pyridone form) imparts a distinct polarity and reactivity profile.
Tautomerism of 5-Fluoro-4-iodopyridin-2-ol:
Caption: Tautomeric equilibrium between the pyridin-2-ol and 2-pyridone forms.
This equilibrium is crucial as it influences the compound's solubility, hydrogen bonding capacity, and chromatographic behavior. The pyridone tautomer is generally more polar and has a higher melting point.
FAQ 1: My crude 5-Fluoro-4-iodopyridin-2-ol has a dark color. What are the likely impurities?
Answer: A dark color in your crude product often indicates the presence of polymeric or oxidized impurities. The iodine atom in the 4-position can be susceptible to degradation, potentially releasing free iodine (I₂), which can impart a brownish or purplish hue. Additionally, residual catalysts or starting materials from the synthesis may also contribute to the color.
Troubleshooting Steps:
Charcoal Treatment: Before recrystallization, you can try treating a solution of the crude product with activated charcoal. This can effectively adsorb colored impurities.
Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount (1-5% by weight) of activated charcoal. Stir or heat at reflux for 15-30 minutes. Filter the hot solution through a pad of celite to remove the charcoal.
Aqueous Wash: If the impurities are acidic or basic, an aqueous wash of an organic solution of your product can be beneficial. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute solution of a reducing agent like sodium thiosulfate (to remove I₂), followed by brine.
FAQ 2: I'm struggling with the recrystallization of 5-Fluoro-4-iodopyridin-2-ol. Can you recommend a solvent system?
Answer: The choice of solvent for recrystallization is critical and depends on the impurities present. Given the polar nature of the pyridone tautomer, a moderately polar solvent or a mixed solvent system is often a good starting point.
Solvent System
Rationale
Ethyl Acetate/Petroleum Ether
A commonly used system for fluoropyridine compounds.[1] Dissolve in hot ethyl acetate and add petroleum ether until turbidity persists.
Ethanol/Water
The hydroxyl group suggests good solubility in alcohols. Dissolve in hot ethanol and add water to induce crystallization.
Acetonitrile
Can be a good single solvent for recrystallization of polar compounds.
Dichloromethane/Hexane
For less polar impurities, dissolving in dichloromethane and adding hexane can be effective.
Troubleshooting Low Recovery:
Oversaturation: You may be adding too much of the anti-solvent, causing the product to crash out instead of forming pure crystals. Add the anti-solvent slowly at an elevated temperature.
Cooling Rate: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator. Rapid cooling can trap impurities.
Solubility: Your compound may be too soluble even in the cold solvent system. Try a different solvent combination.
FAQ 3: I am performing column chromatography, but I'm observing significant peak tailing. How can I improve the peak shape?
Answer: Peak tailing with pyridine derivatives is a common issue in normal-phase column chromatography.[2] This is primarily due to the basic nitrogen of the pyridine ring interacting strongly with the acidic silanol groups on the silica gel surface.[2]
Troubleshooting Strategies:
Mobile Phase Modification:
Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA) or pyridine (e.g., 0.1-1%), into your mobile phase can help to saturate the active sites on the silica gel, leading to more symmetrical peaks.[2]
Adjusting Polarity: A gradual increase in the polarity of the eluent (gradient elution) can improve separation and peak shape compared to isocratic elution.
Choice of Stationary Phase:
Deactivated Silica: Using a less acidic, end-capped silica gel can reduce the strong interactions.
Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.
Reversed-Phase Chromatography: If the compound is sufficiently soluble in polar solvents, reversed-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol, often with a pH modifier like formic acid or trifluoroacetic acid (TFA), can be very effective.
Technical Support Center: Optimizing Suzuki Coupling with 5-Fluoro-4-iodopyridin-2-ol
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug developmen...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction with 5-Fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific, yet increasingly important, building block. The unique combination of a fluorine substituent, an iodo leaving group, and the acidic proton of the 2-pyridone tautomer presents a distinct set of synthetic hurdles. This document provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions to empower you to overcome these challenges and achieve high-yielding, reproducible results.
Understanding the Molecule: The Challenges of 5-Fluoro-4-iodopyridin-2-ol
5-Fluoro-4-iodopyridin-2-ol exists in a tautomeric equilibrium with 5-fluoro-4-iodo-1H-pyridin-2-one. This seemingly simple equilibrium is at the heart of many of the difficulties encountered during its Suzuki coupling. The presence of the acidic N-H proton, the electron-withdrawing nature of the fluorine and the pyridone ring, and the potential for the substrate to act as a ligand for the palladium catalyst create a complex reaction environment.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with 5-Fluoro-4-iodopyridin-2-ol failing or giving low yields?
A1: Low yields or reaction failure with this substrate are often attributable to one or more of the following factors:
Catalyst Inhibition/Poisoning: The deprotonated pyridone can coordinate to the palladium center, leading to the formation of inactive catalyst species.[1]
Inappropriate Base Selection: Strong bases can deprotonate the pyridone, leading to the aforementioned catalyst inhibition. The choice of base is critical to activate the boronic acid for transmetalation without deactivating the catalyst.[2][3]
Suboptimal Ligand Choice: The electron-deficient nature of the pyridine ring requires a carefully selected ligand to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
Side Reactions: Protodeboronation of the boronic acid and hydrodehalogenation of the starting material are common side reactions that consume reactants and reduce the yield of the desired product.
Q2: Do I need to protect the hydroxyl/amine group of the 2-pyridone?
A2: While a protecting group strategy can be effective, it is not always necessary and adds extra steps to your synthesis. A "protecting group-free" approach is often achievable with careful optimization of the base and reaction conditions.[4] However, if other methods fail, protection of the nitrogen with a suitable group (e.g., SEM, Boc, or even a simple methyl group) can prevent catalyst inhibition.
Q3: What is the best palladium catalyst to start with?
A3: For electron-deficient and sterically hindered substrates, palladium(0) sources are generally preferred. Pd₂(dba)₃ or Pd(PPh₃)₄ are common starting points. However, modern palladium precatalysts, especially those incorporating bulky, electron-rich phosphine ligands like the Buchwald or Fu ligands, often provide superior results by promoting the oxidative addition step.[5]
Troubleshooting Guide: A Step-by-Step Approach to Optimization
This section provides a systematic guide to troubleshooting common issues encountered during the Suzuki coupling of 5-Fluoro-4-iodopyridin-2-ol.
Problem 1: Low or No Conversion of Starting Material
This is often the most common issue and typically points to a problem with the catalyst's activity.
Root Cause Analysis and Solutions:
Catalyst Inhibition by the Deprotonated Substrate: The pyridone anion is a likely culprit.
Solution 1: Re-evaluate Your Base. Switch from strong, soluble bases like NaOH or KOH to weaker, insoluble inorganic bases. Finely powdered K₂CO₃ or K₃PO₄ are excellent starting points. These bases are sufficiently strong to activate the boronic acid for transmetalation but may not deprotonate the pyridone to a significant extent, thus minimizing catalyst inhibition.[5]
Solution 2: Consider Anhydrous Conditions. Water can participate in various side reactions and can affect the solubility and reactivity of the base. Running the reaction under anhydrous conditions with a base like Cs₂CO₃ or K₃PO₄ in a solvent like dioxane or toluene can sometimes improve results.
Inefficient Oxidative Addition: The electronic properties of the substrate may be hindering the initial step of the catalytic cycle.
Solution: Employ Electron-Rich, Bulky Ligands. Standard ligands like PPh₃ may not be sufficient. Switch to more sophisticated ligands that are known to promote the coupling of challenging substrates. Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) or Fu's alkylphosphine ligands (e.g., P(t-Bu)₃) can significantly enhance the rate of oxidative addition.[5][6][7]
Problem 2: Significant Formation of Side Products
The appearance of unexpected products in your reaction mixture can be frustrating. The two most common culprits are hydrodehalogenation and boronic acid homocoupling.
Root Cause Analysis and Solutions:
Hydrodehalogenation (Loss of Iodine): You observe the formation of 5-fluoropyridin-2-ol.
Cause: This can be caused by various factors, including the presence of water or other protic sources, or certain palladium-hydride species in the catalytic cycle.
Solution 1: Rigorous Control of Reaction Atmosphere and Reagents. Ensure your solvent and reagents are dry and the reaction is performed under an inert atmosphere (Nitrogen or Argon) to minimize water content.
Solution 2: Ligand Modification. The choice of ligand can influence the propensity for hydrodehalogenation. Experiment with different electron-rich ligands.
Boronic Acid Homocoupling: You observe the formation of a biaryl derived from your boronic acid coupling partner.
Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated by slow transmetalation.
Solution: Thoroughly Degas Your Reaction Mixture. Before heating, bubble an inert gas through the solvent for 15-30 minutes, or use several freeze-pump-thaw cycles to remove dissolved oxygen.
Problem 3: Protodeboronation of the Boronic Acid
If you notice that your boronic acid is being consumed without the formation of the desired product, protodeboronation may be occurring.
Root Cause Analysis and Solutions:
Cause: The C-B bond of the boronic acid is cleaved by a proton source, often facilitated by the basic reaction conditions.
Solution 1: Use a Milder Base. As with catalyst inhibition, switching to a weaker base like NaHCO₃ or using fluoride sources like CsF can sometimes mitigate this issue.[5]
Solution 2: Use a Boronic Ester. Pinacol esters of boronic acids are generally more stable towards protodeboronation than the corresponding boronic acids.
Solution 3: Anhydrous Conditions. As mentioned previously, minimizing water content can suppress this side reaction.
Recommended Starting Conditions and Optimization Parameters
The following table provides a set of recommended starting conditions for the Suzuki coupling of 5-Fluoro-4-iodopyridin-2-ol, along with parameters for optimization.
Parameter
Starting Recommendation
Optimization Strategy
Rationale
Palladium Source
Pd₂(dba)₃ (1-2.5 mol%)
Try Pd(OAc)₂ or a pre-catalyst like Pd(dppf)Cl₂.
Pd(0) sources are often more active. Pre-catalysts can offer improved stability and ease of handling.
Ligand
SPhos (2-5 mol%)
Screen other bulky, electron-rich ligands (e.g., XPhos, RuPhos, P(t-Bu)₃).
Electron-rich ligands facilitate oxidative addition with electron-deficient substrates.[6][7]
Base
K₃PO₄ (2-3 equivalents)
Test K₂CO₃, Cs₂CO₃, or NaHCO₃.
A balance is needed to activate the boronic acid without excessively deprotonating the pyridone.[5]
Solvent
1,4-Dioxane/H₂O (10:1)
Try anhydrous toluene, DMF, or THF.
The choice of solvent affects solubility and the reactivity of the base.
Temperature
80-100 °C
Adjust temperature based on reaction progress.
Higher temperatures can increase reaction rates but may also promote side reactions.
Boronic Acid
1.1-1.5 equivalents
Consider using the corresponding pinacol ester.
Esters can be more stable and less prone to protodeboronation.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling (Starting Point)
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-Fluoro-4-iodopyridin-2-ol (1 equivalent), the desired arylboronic acid (1.2 equivalents), and K₃PO₄ (2.5 equivalents).
Add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O 10:1).
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
ResearchGate. (2025, August 10). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
YouTube. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from [Link]
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
PubMed. (2021, May 10). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Retrieved from [Link]
PubMed. (n.d.). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. Retrieved from [Link]
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Retrieved from [Link]
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from [Link]
National Institutes of Health. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]
ResearchGate. (2025, August 10). 2,2 '-Biphenols via Protecting Group-Free Thermal or Microwave-Accelerated Suzuki-Miyaura Coupling in Water. Retrieved from [Link]
Technical Support Center: 5-Fluoro-4-iodopyridin-2-ol
Welcome to the technical support center for 5-Fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting f...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the potential challenges in handling and reacting with this compound.
I. Core Concepts: Understanding the Stability of 5-Fluoro-4-iodopyridin-2-ol
5-Fluoro-4-iodopyridin-2-ol is a halogenated pyridine derivative with significant utility in the synthesis of complex molecules for pharmaceutical and agrochemical applications.[1] Its reactivity is largely dictated by the interplay of the electron-withdrawing fluorine atom, the relatively labile carbon-iodine bond, and the pyridin-2-ol/pyridin-2(1H)-one tautomerism. Understanding the potential degradation pathways of this molecule is crucial for designing robust synthetic routes and ensuring the purity of your target compounds.
The primary modes of degradation to consider are:
Photodegradation: The carbon-iodine bond is susceptible to cleavage upon exposure to light, particularly UV radiation.
Hydrolysis: While the C-F bond in fluoropyridines is generally stable, extreme pH conditions can promote its hydrolysis.
Oxidation: The pyridine ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.
This guide will provide a structured approach to identifying and mitigating these degradation pathways through a series of frequently asked questions and troubleshooting scenarios.
II. Troubleshooting Guide: Addressing Common Experimental Challenges
This section is formatted as a series of question-and-answer scenarios that you might encounter during your experiments.
Scenario 1: My reaction is yielding a complex mixture of byproducts, and I suspect my starting material is degrading.
Question: I'm running a cross-coupling reaction with 5-Fluoro-4-iodopyridin-2-ol, and my TLC/LC-MS analysis shows multiple unexpected spots/peaks. How can I determine if my starting material is degrading and what can I do to prevent it?
Answer:
This is a common issue, and a systematic approach is key to resolving it.
Causality: The presence of multiple byproducts often points to the degradation of your starting material either before or during the reaction. The most likely culprits are photodegradation or reaction with trace impurities. The carbon-iodine bond is the most probable site of initial degradation.[2][3]
Troubleshooting Steps:
Verify Starting Material Purity:
Before starting your reaction, run a fresh TLC or LC-MS of your 5-Fluoro-4-iodopyridin-2-ol.
Compare this to the analysis of a freshly opened bottle or a sample that has been stored under optimal conditions (cool, dark, and under an inert atmosphere).
Control for Photodegradation:
Iodinated aromatic compounds are known to be light-sensitive.[2][4]
Protocol: Set up your reaction in a flask wrapped in aluminum foil or in a dark fume hood. Minimize exposure to ambient light during weighing and transfer.
De-gas Your Solvents:
Dissolved oxygen can promote oxidative degradation.
Protocol: Before adding your reagents, thoroughly de-gas your reaction solvent by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.
Use High-Purity Reagents and Solvents:
Trace amounts of acid, base, or metal impurities in your solvents or other reagents can catalyze degradation.
Use freshly distilled or high-purity anhydrous solvents.
dot
Caption: Troubleshooting workflow for complex reaction mixtures.
Scenario 2: I am observing the loss of iodine from my molecule during workup or purification.
Question: After my reaction, I'm noticing a significant amount of a byproduct that appears to be 5-Fluoropyridin-2-ol. What could be causing this de-iodination?
Answer:
The loss of iodine, or de-iodination, is a strong indicator of specific degradation pathways.
Causality: This can be caused by several factors:
Reductive De-iodination: The presence of a reducing agent, either intentionally added or as an impurity, can lead to the cleavage of the C-I bond.
Photolytic Cleavage: As mentioned, exposure to UV light can cleave the C-I bond.[2][4]
Base-Mediated Degradation: Strong bases can sometimes facilitate de-iodination, although this is less common than the other two mechanisms.
Troubleshooting Steps:
Evaluate Your Reagents for Reducing Properties:
Carefully review all the reagents and catalysts used in your reaction. Are any of them known to have reducing properties?
For example, certain phosphine ligands used in cross-coupling reactions can act as reducing agents under specific conditions.
Minimize Light Exposure During Workup and Purification:
Perform extractions and column chromatography with minimal exposure to direct light.
Use amber glass vials for collecting fractions.
Consider Your Purification Method:
If using column chromatography, ensure your silica gel is neutral. Acidic or basic silica can sometimes promote degradation.
If the compound is sensitive, consider alternative purification methods like recrystallization or preparative HPLC with a suitable mobile phase.
dot
Caption: Potential pathways for the de-iodination of 5-Fluoro-4-iodopyridin-2-ol.
III. Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 5-Fluoro-4-iodopyridin-2-ol?
A1: To ensure the long-term stability of 5-Fluoro-4-iodopyridin-2-ol, it should be stored in a cool, dark, and dry place.[5][6] An inert atmosphere (argon or nitrogen) is recommended to prevent oxidative degradation. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: Is 5-Fluoro-4-iodopyridin-2-ol susceptible to hydrolysis?
A2: While the C-F bond on a pyridine ring is generally more resistant to hydrolysis than C-Cl or C-Br bonds, it is not completely inert.[7] Prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, could lead to hydrolysis of the fluorine atom to a hydroxyl group. The pyridin-2-ol itself can exist in equilibrium with its pyridone tautomer, and the reactivity of the molecule will be influenced by the predominant form under the reaction conditions.
Q3: Can I expect to see N-oxide formation as a degradation product?
A3: Yes, the formation of the corresponding pyridine N-oxide is a plausible oxidative degradation pathway.[8][9] This can occur if the compound is exposed to strong oxidizing agents or even atmospheric oxygen over extended periods, particularly in the presence of light or metal catalysts. If you suspect N-oxide formation, it can often be detected by LC-MS as a product with a mass increase of 16 amu.
Q4: What are the expected major degradation products of 5-Fluoro-4-iodopyridin-2-ol under photolytic conditions?
A4: Under photolytic conditions, the primary degradation pathway is expected to be the cleavage of the carbon-iodine bond.[2][4] This would result in the formation of 5-Fluoropyridin-2-ol and an iodine radical, which could then go on to react with other species in the solution.
dot
Caption: Major potential degradation pathways of 5-Fluoro-4-iodopyridin-2-ol.
IV. Experimental Protocols
Protocol 1: Stability Testing of 5-Fluoro-4-iodopyridin-2-ol in Solution
This protocol allows you to assess the stability of your compound under your specific reaction conditions.
Materials:
5-Fluoro-4-iodopyridin-2-ol
Your chosen reaction solvent
Internal standard (e.g., a stable compound with a distinct retention time, such as dodecane or a similar stable aromatic compound)
HPLC or GC-MS instrument
Procedure:
Prepare a stock solution of 5-Fluoro-4-iodopyridin-2-ol in your reaction solvent at the desired concentration.
Add a known concentration of the internal standard to the stock solution.
Divide the solution into three vials:
Vial A (Control): Store in the dark at a low temperature (e.g., 4 °C).
Vial B (Reaction Temperature): Keep at your intended reaction temperature in the dark.
Vial C (Light Exposure): Keep at room temperature, exposed to ambient lab light.
At regular time intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot from each vial.
Analyze the aliquots by HPLC or GC-MS.
Data Analysis: Calculate the ratio of the peak area of 5-Fluoro-4-iodopyridin-2-ol to the peak area of the internal standard for each time point. A decrease in this ratio over time indicates degradation.
Data Presentation:
Time (hours)
Vial A (Control) Peak Area Ratio
Vial B (Reaction Temp) Peak Area Ratio
Vial C (Light Exposure) Peak Area Ratio
0
1.00
1.00
1.00
1
0.99
0.98
0.92
2
1.01
0.96
0.85
4
0.99
0.94
0.75
8
1.00
0.90
0.60
24
0.98
0.82
0.35
Note: The data in the table is for illustrative purposes only.
ResearchGate. Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. [Link]
ACS Publications. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. [Link]
YouTube. Halogen Reactivity Series Demonstration. [Link]
ResearchGate. Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. [Link]
RSC Publishing. Iodinated disinfection byproduct formation from iohexol in sunlit and chlorinated urban wastewaters. [Link]
Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
Springer Nature. A dearomatization–hydrogenation process for the formation of all-cis-(multi)fluorinated piperidines. [Link]
YouTube. GCSE Chemistry Revision "Group 7 Part 3 Reactivity of the Halogens". [Link]
ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]
ACS Publications. Oxidative decarboxylation of carboxylic acids by pyridine N-oxide. [Link]
NIH. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]
NIH. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. [Link]
YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. [Link]
Technical Support Center: Synthesis of 5-Fluoro-4-iodopyridin-2-ol
Introduction: 5-Fluoro-4-iodopyridin-2-ol is a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction:
5-Fluoro-4-iodopyridin-2-ol is a key building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring both a fluorine and an iodine atom on the pyridin-2-ol scaffold, makes it a versatile intermediate for introducing these halogens into more complex molecules through various cross-coupling reactions. However, the synthesis of this molecule is not without its challenges. The presence of multiple reactive sites on the starting material, 5-fluoropyridin-2-ol, can lead to the formation of several impurities that can be difficult to separate and may compromise the yield and purity of the final product.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of 5-Fluoro-4-iodopyridin-2-ol. It is designed in a question-and-answer format to directly address specific experimental challenges, offering insights into the root causes of impurity formation and providing actionable corrective and preventive measures.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Fluoro-4-iodopyridin-2-ol?
A common and effective method for the synthesis of 5-Fluoro-4-iodopyridin-2-ol is the electrophilic iodination of 5-fluoropyridin-2-ol. This reaction is typically carried out using an electrophilic iodine source such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a suitable solvent. The pyridin-2-ol exists in equilibrium with its pyridin-2-one tautomer, which is an electron-rich aromatic system, making it susceptible to electrophilic attack.
Q2: Why is regioselectivity a concern in this synthesis?
The 5-fluoropyridin-2-one tautomer has multiple positions that can be attacked by an electrophile. The directing effects of the existing substituents (fluoro and the cyclic amide group) influence where the incoming iodine atom will be attached. While the 4-position is the desired site of iodination, side reactions can lead to iodination at other positions, primarily the 3- and 6-positions, resulting in regioisomeric impurities.[1]
Q3: What are the most critical parameters to control during the reaction?
The key parameters to control are:
Temperature: Electrophilic aromatic iodination can be sensitive to temperature. Running the reaction at too high a temperature can lead to the formation of multiple byproducts and potential degradation.
Stoichiometry of the Iodinating Agent: Using a significant excess of the iodinating agent can result in the formation of di-iodinated impurities.
Reaction Time: Prolonged reaction times may also contribute to the formation of over-iodinated products and other degradation impurities.
Solvent Choice: The polarity and nature of the solvent can influence the reaction rate and selectivity.
Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
Q: My reaction has a low yield of 5-Fluoro-4-iodopyridin-2-ol. What are the possible causes and how can I improve it?
A: Root Cause Analysis & Corrective Actions:
A low yield can stem from several factors, from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting:
Incomplete Reaction:
Cause: Insufficient reaction time, low temperature, or inadequate activation of the iodinating agent.
Troubleshooting:
Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is allowed to proceed until the starting material is consumed.
If using NIS, consider adding a catalytic amount of a protic or Lewis acid. Acids like trifluoroacetic acid (TFA) can activate NIS, generating a more potent electrophilic iodine species.[2][3]
Gradually increase the reaction temperature. Monitor for the appearance of new impurity spots on the TLC.
Product Degradation:
Cause: The product may be unstable under the reaction or work-up conditions. Some iodo-aromatic compounds can be light-sensitive or unstable in the presence of strong acids or bases.
Troubleshooting:
Perform the reaction and work-up in the absence of direct light.
Ensure the work-up procedure is as mild as possible. Avoid prolonged exposure to strong acids or bases. A quench with a mild reducing agent like sodium thiosulfate is standard to remove excess iodine.[4]
Sub-optimal Reagents:
Cause: The iodinating agent may have degraded over time. NIS, for example, should be stored in a cool, dark, and dry place.
Troubleshooting:
Use freshly opened or properly stored reagents.
Consider an alternative iodinating agent. Iodine monochloride is a highly reactive alternative, though it requires careful handling.[5]
Problem 2: Presence of Multiple Spots on TLC/HPLC After Reaction
Q: My crude product shows multiple spots on the TLC plate, and the HPLC chromatogram is complex. How do I identify these impurities and prevent their formation?
A: Root Cause Analysis & Corrective Actions:
The presence of multiple spots indicates the formation of one or more impurities. The most common impurities in this synthesis are starting material, regioisomers, and over-iodinated products.
Impurity Name
Structure
Probable Cause of Formation
Unreacted Starting Material
5-Fluoropyridin-2-ol
Incomplete reaction.
Regioisomer
5-Fluoro-3-iodopyridin-2-ol
Competing electrophilic attack at the C3 position.
Di-iodinated Impurity
5-Fluoro-3,4-diiodopyridin-2-ol
Use of excess iodinating agent or prolonged reaction time.
Unreacted 5-Fluoropyridin-2-ol:
Identification: This will be the most polar spot on a normal-phase TLC (lowest Rf value) and will have the earliest retention time in a reverse-phase HPLC analysis, corresponding to a standard of the starting material.
Prevention:
Ensure sufficient reaction time. Monitor the reaction until the starting material spot disappears or is minimized on the TLC.
Slightly increase the stoichiometry of the iodinating agent. A small excess (e.g., 1.1 equivalents) can help drive the reaction to completion.
5-Fluoro-3-iodopyridin-2-ol (Regioisomer):
Identification: This isomer will likely have a similar polarity to the desired product, making it challenging to separate. On HPLC, it will appear as a distinct peak, often close to the main product peak. Mass spectrometry can confirm it has the same mass as the desired product. 2D NMR techniques would be required for unambiguous structural confirmation.
Prevention:
Optimize the reaction temperature. Lowering the temperature may improve the regioselectivity of the reaction.
Solvent selection. Experiment with different solvents (e.g., acetonitrile, dichloromethane, DMF) as solvent polarity can influence the selectivity of the iodination.[6]
Identification: This impurity will be less polar than the desired product on a normal-phase TLC (higher Rf value) and will have a later retention time on a reverse-phase HPLC. Its mass will be higher than the desired product by the mass of an iodine atom minus a hydrogen atom.
Prevention:
Use a precise stoichiometry of the iodinating agent. Avoid using a large excess.
Add the iodinating agent portion-wise. This can help maintain a low concentration of the electrophile and reduce the likelihood of a second iodination event.
Do not let the reaction run for an unnecessarily long time after the starting material has been consumed.
Experimental Protocols
Representative Synthesis of 5-Fluoro-4-iodopyridin-2-ol
To a solution of 5-fluoropyridin-2-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) at 0 °C, add N-iodosuccinimide (1.1 eq) portion-wise.
Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC or HPLC.
Upon completion, dilute the reaction mixture with ethyl acetate and wash with a 10% aqueous solution of sodium thiosulfate to quench any unreacted iodine.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel or by recrystallization.
Impurity Profiling by HPLC
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
Caption: Troubleshooting decision tree for synthesis issues.
References
Google Patents. Preparation method of fluoropyridine compounds. CN102898358A.
ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]
Royal Society of Chemistry. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. [Link]
MDPI. Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. [Link]
Organic Chemistry Portal. Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. [Link]
PubMed Central. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. [Link]
PubMed. Regioselective 5-endo-dig Electrophilic Iodocyclization of Enediynes: A Convenient Route to Iodo-substituted Indenes and Cyclopenta-Fused Arenes. [Link]
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
Diva-portal.org. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]
PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]
SIELC Technologies. HPLC Method for Analysis of Pyridine on Primesep 100 Column. [Link]
YouTube. Making IODINE MONOCHLORIDE from the elements. [Link]
ResearchGate. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. [Link]
troubleshooting failed reactions with 5-Fluoro-4-iodopyridin-2-ol
Welcome to the technical support center for 5-Fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in t...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-Fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve challenges encountered in your experiments. This document is structured to serve as both a quick-reference FAQ and an in-depth troubleshooting manual for common cross-coupling and substitution reactions.
Core Concepts: Understanding the Reactivity of 5-Fluoro-4-iodopyridin-2-ol
Before troubleshooting, it's crucial to understand the inherent chemical personality of this reagent. Its reactivity is governed by a few key features:
Tautomerism: 5-Fluoro-4-iodopyridin-2-ol exists in equilibrium with its tautomeric form, 5-fluoro-4-iodo-2(1H)-pyridone. The pyridone form can influence solubility, pKa, and the nucleophilicity of the oxygen atom, which can sometimes compete in reactions if not properly managed (e.g., O-arylation as a side reaction in coupling chemistry).
Electronic Effects: The pyridine ring is intrinsically electron-deficient. This is further amplified by the strongly electron-withdrawing fluorine atom at the 5-position. This electronic nature makes the C-I bond highly susceptible to oxidative addition by palladium(0), a key step in many cross-coupling reactions. Conversely, the C-F bond is generally less reactive in palladium catalysis but is activated towards nucleophilic aromatic substitution (SNAr).
Steric Profile: The positions of the substituents are well-separated, meaning steric hindrance is not typically a primary cause of reaction failure for small to moderately sized coupling partners.
Diagram: Tautomeric Equilibrium
Caption: Tautomerism of 5-Fluoro-4-iodopyridin-2-ol.
Frequently Asked Questions (FAQs)
Q1: My starting material won't fully dissolve. What should I do?A: The pyridinol/pyridone tautomerism can lead to poor solubility in common aprotic solvents like dioxane or toluene. Try a more polar aprotic solvent like DMF, DMAc, or NMP. Alternatively, adding a small amount of a co-solvent like water (if compatible with your reaction) can sometimes improve solubility of the base and the substrate.
Q2: Which position is more reactive in palladium cross-coupling reactions, the C-I or the C-F bond?A: The C-I bond is overwhelmingly more reactive. The bond strength of C-I is significantly lower than C-F, making it the exclusive site for oxidative addition with standard palladium catalysts. Selective C-I bond activation is the basis for using this molecule as a building block.
Q3: Can the hydroxyl/NH group interfere with my reaction?A: Yes. The acidic proton of the hydroxyl or NH group can react with strong bases, potentially complicating stoichiometry. More importantly, the oxygen atom can act as a nucleophile, leading to O-arylation or O-alkylation side products, particularly in copper-catalyzed or high-temperature reactions. If this is a problem, consider protecting the hydroxyl group as a methyl or benzyl ether prior to the coupling reaction.
Q4: My reaction turns black immediately. Is it ruined?A: Not necessarily. The formation of palladium black (finely divided Pd(0) metal) is common, especially if the ligand is unstable or the reduction of the Pd(II) precatalyst is uncontrolled.[1] While not ideal, the reaction may still proceed to completion, albeit sometimes more slowly. However, it is a clear sign that your catalytic system is not optimal. Focus on improving ligand stability, ensuring rigorous degassing, and using a pre-catalyst that reduces cleanly.
This section provides a systematic approach to diagnosing and solving failed reactions.
Diagram: General Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting failed reactions.
A. Suzuki-Miyaura Coupling
Use Case: Formation of a C-C bond by coupling with a boronic acid or ester. This is one of the most common reactions for this substrate.
Symptom 1: No reaction, starting material recovered.
Potential Cause
Recommended Solution & Explanation
Inactive Catalyst System
The electron-deficient nature of the pyridine ring can slow the initial oxidative addition step. Switch to a more electron-rich and bulky phosphine ligand to accelerate this step. Buchwald-type ligands are often excellent choices.[2] Also, ensure your palladium source is active; consider using a fresh bottle or a different precatalyst.
Ineffective Base
The choice of base is critical. For boronic acids, a moderately strong base like K₂CO₃ or Cs₂CO₃ is standard. For more sensitive boronic esters, a milder base like K₃PO₄ may be necessary. The base's solubility is also key; K₃PO₄ is poorly soluble in anhydrous solvents, and adding a small amount of water (e.g., 4:1 dioxane:water) can be essential for it to function effectively.[2][3]
Reaction Temperature Too Low
While the C-I bond is reactive, coupling to an electron-deficient ring may require more thermal energy. Incrementally increase the temperature from 80°C up to 110°C. Monitor for decomposition by TLC or LCMS.
Symptom 2: Low yield with significant side products.
Potential Cause
Recommended Solution & Explanation
Boronic Acid Homocoupling
This side reaction, which forms a biaryl from two molecules of your boronic acid, is often caused by the presence of oxygen.[4] Ensure your reaction mixture is rigorously degassed using at least three freeze-pump-thaw cycles or by bubbling with argon for 20-30 minutes.
Protodeiodination (Loss of Iodine)
The C-I bond is cleaved and replaced with a hydrogen atom. This can be caused by excessive base, water, or high temperatures. Try reducing the equivalents of base or switching to a milder base. Ensure your solvent is not overly wet if using anhydrous conditions.
Decomposition of Starting Material
The combination of a strong base and high temperature can lead to decomposition. If you observe a complex mixture of unidentified products, reduce the temperature and consider a milder base (e.g., switching from Cs₂CO₃ to K₂CO₃).
B. Sonogashira Coupling
Use Case: Formation of a C-C triple bond by coupling with a terminal alkyne.
Symptom 1: No reaction or very sluggish conversion.
Potential Cause
Recommended Solution & Explanation
Inhibited Copper Co-catalyst
The pyridine nitrogen can coordinate to the copper(I) co-catalyst, potentially inhibiting its function.[5] Ensure you are using a sufficient amount of CuI (typically 2-5 mol%). If the reaction remains stalled, consider a copper-free Sonogashira protocol, which often requires a more specialized palladium/ligand system but avoids copper-related issues.
Incorrect Base
Sonogashira couplings require an amine base (e.g., Et₃N, DIPEA) to both neutralize the HX generated and participate in the catalytic cycle. Ensure the amine is fresh and dry. Using the amine as the solvent can often drive the reaction to completion.
Low Temperature
These couplings often require mild heating. Start at room temperature, but if the reaction is slow, gently heat to 40-60°C.
Symptom 2: Low yield with significant homocoupling of the alkyne (Glaser coupling).
Potential Cause
Recommended Solution & Explanation
Presence of Oxygen
Glaser coupling is an oxidative dimerization of the alkyne, catalyzed by the copper salt in the presence of oxygen. This is the most common failure mode. Rigorous degassing of the solvent and reaction vessel is absolutely critical. Blanket the reaction with an inert atmosphere (Argon or Nitrogen) at all times.
Incorrect Pd/Cu Ratio
An imbalance in the catalytic system can favor side reactions. A typical ratio is 1:2 of Pd:Cu. Ensure your catalysts are weighed and added accurately.
C. Buchwald-Hartwig Amination
Use Case: Formation of a C-N bond by coupling with an amine.
Symptom 1: No product formation.
Potential Cause
Recommended Solution & Explanation
Incorrect Ligand Choice
C-N bond formation is highly dependent on the ligand. The reductive elimination step to form the C-N bond can be difficult from an electron-poor pyridine ring. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos) are specifically designed to facilitate this step and are the standard for this transformation. Using simpler ligands like PPh₃ will likely fail.
Base is Too Weak or Too Strong
A strong, non-nucleophilic base is required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) or sodium tert-butoxide (NaOtBu) are common choices. Weaker carbonate bases are generally ineffective. However, excessively strong bases can lead to decomposition or unwanted deprotonation.
Amine is a Poor Nucleophile
Electron-deficient anilines or sterically hindered amines can be challenging coupling partners. These substrates often require higher temperatures and more specialized, highly active catalyst systems.
Experimental Protocols
These are starting-point protocols. Optimization will likely be necessary for your specific substrate.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
To a dry reaction vial, add 5-Fluoro-4-iodopyridin-2-ol (1.0 eq), the boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
Seal the vial with a septum and purge with argon for 10 minutes.
Add degassed 1,4-dioxane and degassed water (4:1 v/v) via syringe to achieve a concentration of ~0.1 M with respect to the starting material.
Place the vial in a preheated oil bath at 90 °C and stir for 4-16 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira Coupling
To a dry Schlenk flask, add 5-Fluoro-4-iodopyridin-2-ol (1.0 eq), Pd(PPh₃)₄ (5 mol%), and Copper(I) Iodide (CuI, 5 mol%).
Evacuate and backfill the flask with argon three times.
Add the terminal alkyne (1.5 eq) followed by degassed triethylamine (Et₃N) to achieve a concentration of ~0.2 M.
Stir the reaction at room temperature for 8-24 hours. If the reaction is sluggish, gently warm to 50 °C.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, concentrate the reaction mixture under reduced pressure.
Redissolve the residue in dichloromethane (DCM) or ethyl acetate and filter through a pad of celite to remove catalyst residues.
Concentrate the filtrate and purify the crude product by flash column chromatography.
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts.[Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7023570, 2-Fluoro-4-iodopyridine.[Link]
Alsabeh, P. G., et al. (2014). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry.[Link]
Reddit r/Chempros. Diagnosing issues with a failed Suzuki coupling?[Link]
Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications.[Link]
Parchment, K., & Naguib, F. N. M. (2005). Stability of 5-Fluoro-2'-deoxycytidine and Tetrahydrouridine in Combination. AAPS PharmSciTech.[Link]
Ranjbar-Karimi, R., et al. (2018). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry.[Link]
Schmidt, A. (2011). Synthesis and Reactivity of Pyridin-4-ols based on the Three-Component Reaction of Alkoxyallenes, Nitriles and Carboxylic Acids. Dissertation, University of Gӧttingen. [Link]
Langer, P., et al. (2005). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett.[Link]
Bloch, A., et al. (1976). Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides. Journal of Medicinal Chemistry.[Link]
Goti, A., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[Link]
Cano, R., et al. (2020). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.[Link]
Technical Support Center: Palladium Catalyst Removal from 5-Fluoro-4-iodopyridin-2-ol Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 5-Fluoro-4-iodopyridin-2-ol...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual palladium from reactions involving 5-Fluoro-4-iodopyridin-2-ol. The unique structural features of this substrate can lead to strong coordination with the palladium catalyst, complicating purification and potentially impacting downstream processes and final product purity. This guide provides in-depth troubleshooting advice, detailed protocols, and a preventative framework to achieve the stringent purity levels required in pharmaceutical development.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process.
Issue 1: High Levels of Residual Palladium in the Final Product After Standard Work-up
Possible Cause:
The primary reason for persistent palladium contamination is the inherent chelating ability of the 5-Fluoro-4-iodopyridin-2-ol scaffold. The Lewis basic nitrogen of the pyridine ring and the adjacent hydroxyl group can form a stable bidentate complex with the palladium center. This strong coordination can render the palladium species soluble in the organic phase, making it resistant to removal by simple filtration or aqueous washes.[1][2][3][4][5]
Troubleshooting Steps:
Employ a High-Affinity Scavenger: Introduce a solid-supported scavenger with a strong affinity for palladium. Thiol-based, trimercaptotriazine (TMT)-based, or cysteine-based scavengers on a silica or polymer support are often highly effective in these situations.[6][7][8][9]
Optimize Scavenging Conditions: A screening approach is recommended to identify the most effective scavenger and conditions for your specific reaction. Key parameters to optimize include:
Scavenger Type: Test a panel of scavengers with different functional groups.
Equivalents: Start with 3-5 equivalents of the scavenger relative to the initial palladium catalyst loading and adjust as needed.
Temperature: Increasing the temperature (e.g., 40-60 °C) can enhance the kinetics of scavenging.
Time: Allow for sufficient stirring time (typically 1-18 hours) for the scavenger to effectively capture the palladium.[6]
Consider a Multi-Step Approach: A combination of techniques can be more effective than a single method. For instance, an initial filtration through Celite® to remove any heterogeneous palladium particles can be followed by treatment with a high-affinity scavenger to capture the soluble species.
Solvent System Adjustment: The choice of solvent can influence the efficacy of the scavenger. Ensure your product is fully soluble in the chosen solvent at the scavenging temperature to prevent co-precipitation.
Issue 2: Significant Product Loss During the Scavenging Process
Possible Cause:
Non-specific adsorption of your polar 5-Fluoro-4-iodopyridin-2-ol product onto the scavenger material, particularly with highly porous materials like activated carbon.
Troubleshooting Steps:
Screen for Selectivity: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product. Silica-based scavengers may offer better product recovery than activated carbon in some cases.
Minimize Scavenger Amount: Use the minimum amount of scavenger necessary to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.
Thoroughly Wash the Scavenger: After filtration, wash the scavenger cake with fresh solvent to recover any adsorbed product.
Solvent Selection: Using a solvent in which your product is highly soluble can minimize its adsorption onto the scavenger surface.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from reactions with 5-Fluoro-4-iodopyridin-2-ol?
A1: The difficulty arises from the molecular structure of your substrate. The pyridine nitrogen and the 2-hydroxyl group can act as a pincer, binding tightly to the palladium catalyst. This chelation effect creates a stable, soluble palladium complex that is not easily removed by standard purification techniques like filtration or simple liquid-liquid extraction.[1][2][3][4][5]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration. This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[10]
Q3: What are the most common methods for palladium removal?
A3: The most common and effective methods include:
Adsorption: Using solid-supported materials like activated carbon or specialized palladium scavengers that bind to the metal, which is then removed by filtration.[9][11]
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[6][7][8]
Crystallization: Purifying the product through crystallization, which can leave the palladium impurities behind in the mother liquor.[10]
Chromatography: Using column chromatography to separate the product from the catalyst.[10]
Q4: How do I choose the right palladium scavenger?
A4: The choice of scavenger depends on the nature of the palladium species (e.g., Pd(0) or Pd(II)), the solvent system, and the properties of your product. A screening study is the most reliable way to identify the optimal scavenger. Thiol-functionalized silica and trimercaptotriazine (TMT)-based scavengers are excellent starting points for nitrogen-containing compounds.[6][8]
Experimental Protocols
Protocol 1: General Procedure for Palladium Scavenging
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, Ethyl Acetate, Acetonitrile).
Scavenger Addition: Add the selected palladium scavenger (3-5 equivalents relative to the initial palladium load).
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.
Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger.
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.
Protocol 2: Palladium Removal Using Activated Carbon
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
Stirring: Stir the mixture at room temperature or elevated temperature for 1-12 hours.
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.
Concentration: Concentrate the filtrate to obtain the purified product.
Analysis: Analyze the purified product for residual palladium content.
Data Presentation
Table 1: Comparison of Common Palladium Scavengers
Scavenger Type
Functional Group
Typical Support
Advantages
Disadvantages
Thiol-based
-SH
Silica, Polymer
High affinity for Pd(0) and Pd(II), good for N-heterocycles.
Potential for thiol leaching, can be sensitive to oxidation.
TMT-based
Trimercaptotriazine
Silica, Polymer
Very high affinity for a broad range of Pd species.[6][8]
Can be more expensive than other scavengers.
Amine-based
-NH2, -NR2
Silica, Polymer
Effective for certain Pd complexes.
Generally lower affinity than thiol or TMT scavengers.
Technical Support Center: Regioselectivity in Reactions of 5-Fluoro-4-iodopyridin-2-ol
Welcome to the technical support center for controlling regioselectivity in reactions involving 5-fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for controlling regioselectivity in reactions involving 5-fluoro-4-iodopyridin-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging this versatile building block in their synthetic endeavors. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the complexities of achieving site-selective functionalization on this dihalogenated pyridinone scaffold.
Introduction: The Challenge of Regioselectivity
5-Fluoro-4-iodopyridin-2-ol presents a unique synthetic challenge and opportunity. The molecule exists in equilibrium with its tautomeric form, 5-fluoro-4-iodo-1H-pyridin-2-one, with the pyridone form generally predominating in solution. This tautomerism, combined with the presence of two distinct halogen atoms—a highly reactive iodine at the C4 position and a less reactive fluorine at the C5 position—necessitates precise control over reaction conditions to achieve the desired regiochemical outcome. This guide will address common issues encountered during palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr).
Part 1: Troubleshooting Guide for Common Experimental Issues
This section addresses specific problems you might encounter in the lab, providing causal explanations and actionable solutions.
Question: "I am attempting a Suzuki coupling with my boronic acid, but I'm observing a mixture of products, with some substitution at the C5-F position, or even di-substituted products. How can I exclusively target the C4-I bond?"
Answer: This is a common challenge when working with polyhalogenated heterocycles. The key to achieving high regioselectivity in palladium-catalyzed cross-coupling lies in exploiting the significant difference in reactivity between the C-I and C-F bonds. The oxidative addition of palladium to the C-I bond is kinetically far more favorable than to the C-F bond.[1] If you are observing poor selectivity, it is likely that your reaction conditions are too harsh, leading to the undesired C-F bond activation.
Causality and Solutions:
Excessive Temperature: High temperatures can provide enough energy to overcome the activation barrier for C-F bond cleavage.
Solution: Screen lower reaction temperatures. For many Suzuki and Sonogashira couplings on iodo-pyridones, temperatures between room temperature and 80 °C are sufficient.[2][3] Start at a lower temperature and slowly increase if the reaction is too slow. Microwave irradiation can sometimes offer better control over heating and shorter reaction times, potentially reducing side reactions.[3]
Incorrect Catalyst/Ligand Choice: The choice of palladium catalyst and ligand is critical. Highly reactive catalyst systems can be less selective.
Solution: For Suzuki couplings, standard catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as PPh₃ or SPhos can provide good selectivity.[4][5][6] For Buchwald-Hartwig aminations, bulky biarylphosphine ligands are often employed.[6] Avoid overly reactive ligands that might promote C-F activation unless you are specifically targeting that position in a sequential coupling.
Prolonged Reaction Times: Leaving the reaction for an extended period, especially at elevated temperatures, can lead to the formation of di-substituted products.
Solution: Monitor your reaction closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
Workflow for Optimizing C4-I Selectivity:
Caption: Workflow for optimizing C4-I cross-coupling selectivity.
Issue 2: No Reaction or Low Conversion in Cross-Coupling at the C4-I Position
Question: "I've set up my Sonogashira reaction under mild conditions to ensure selectivity, but I'm recovering mostly unreacted starting material. What's going wrong?"
Answer: While mild conditions are crucial for selectivity, they may not be sufficient to drive the reaction to completion. Several factors could be at play, from catalyst deactivation to issues with your reagents.
Causality and Solutions:
Catalyst Inhibition: The nitrogen atom of the pyridine ring, especially in the pyridin-2-one tautomer, can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known issue with 2-substituted pyridines in cross-coupling reactions.[7]
Solution: A slightly higher catalyst loading (e.g., 5-10 mol%) might be necessary. Also, consider ligands that are less sensitive to coordination by the substrate. For Sonogashira reactions, the use of a copper(I) co-catalyst (e.g., CuI) is standard and helps facilitate the transmetalation step.[2][8][9]
Base Incompatibility: The choice of base is critical. An inappropriate base can lead to poor solubility, degradation of reagents, or insufficient activation of the organometallic partner.
Solution: For Suzuki reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with an aqueous co-solvent to aid solubility.[10] For Sonogashira and Buchwald-Hartwig reactions, organic bases like Et₃N, DIPEA, or inorganic bases like K₂CO₃ or Cs₂CO₃ are often effective.[11] A screening of different bases is recommended.
Reagent Quality: The purity of your boronic acid (for Suzuki), alkyne (for Sonogashira), or amine (for Buchwald-Hartwig) is paramount. Boronic acids, for instance, can dehydrate to form unreactive boroxines.
Solution: Ensure your reagents are pure and, if necessary, freshly prepared or purified. Use anhydrous and anaerobic conditions, as oxygen can lead to side reactions like the homocoupling of boronic acids and can deactivate the catalyst.[10][12]
Recommended Starting Conditions for Cross-Coupling at C4-I:
Reaction Type
Palladium Source (mol%)
Ligand (mol%)
Base
Solvent
Temperature (°C)
Suzuki
Pd(OAc)₂ (2-5%)
SPhos (4-10%)
K₃PO₄ (2-3 eq)
Dioxane/H₂O (10:1)
80-100
Sonogashira
PdCl₂(PPh₃)₂ (2-5%)
PPh₃ (4-10%)
Et₃N/DIPEA
THF or DMF
RT - 60
Buchwald-Hartwig
Pd₂(dba)₃ (2-4%)
XPhos (4-8%)
K₂CO₃ or Cs₂CO₃ (1.5-2 eq)
Toluene or Dioxane
80-110
Issue 3: Unexpected Nucleophilic Aromatic Substitution (SNAr) at the C5-F Position
Question: "I am trying to perform a reaction with a nucleophile, expecting it to react elsewhere, but instead, I'm getting substitution of the fluorine atom. Why is this happening and how can I prevent it?"
Answer: The C5-F bond in the 5-fluoro-4-iodo-1H-pyridin-2-one system is activated towards nucleophilic aromatic substitution. This is because the electron-withdrawing nature of the ring nitrogen and the carbonyl group of the pyridone tautomer stabilize the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[13]
Causality and Solutions:
Pyridone Tautomer Activation: The pyridin-2-one tautomer places the C5 position para to the electron-withdrawing carbonyl group, significantly activating the C5-F bond for nucleophilic attack. The ring nitrogen further enhances this effect.[14]
Strong Nucleophile/Basic Conditions: The use of strong nucleophiles (e.g., alkoxides, thiolates, some amines) and/or basic conditions will favor the SNAr pathway.
Solution: If SNAr is not the desired reaction, avoid strongly basic conditions and potent nucleophiles. If you need to use a nucleophile for another transformation (e.g., as a base in a cross-coupling), choose a non-nucleophilic base like K₂CO₃ or a sterically hindered organic base. If SNAr at C5 is the goal, then using a polar aprotic solvent like DMF or DMSO along with a suitable base (e.g., K₂CO₃) and heating will facilitate the reaction.[15]
alternative workup procedures for 5-Fluoro-4-iodopyridin-2-ol reactions
Welcome to the technical support guide for navigating the complexities of reactions involving 5-Fluoro-4-iodopyridin-2-ol. This valuable building block is instrumental in the synthesis of a wide array of pharmaceutical a...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for navigating the complexities of reactions involving 5-Fluoro-4-iodopyridin-2-ol. This valuable building block is instrumental in the synthesis of a wide array of pharmaceutical and agrochemical compounds.[1] However, its unique electronic and structural properties can present challenges during reaction workup and purification. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-tested solutions to common issues encountered during their experiments.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during the workup of reactions involving 5-Fluoro-4-iodopyridin-2-ol and its derivatives. Each entry details the potential causes and provides step-by-step alternative procedures.
Issue 1: My reaction mixture, particularly after a cross-coupling reaction (e.g., Suzuki, Stille), is a complex, dark mixture, and I'm struggling to isolate my product.
Underlying Causes:
Palladium Black Formation: In palladium-catalyzed cross-coupling reactions, the active Pd(0) catalyst can agglomerate and precipitate as palladium black, especially if the reaction is prolonged or overheated. This complicates filtration and can adsorb the product.
Side Reactions: The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack.[2] The presence of strong bases, common in cross-coupling reactions, can lead to undesired side products.
Degradation: Halogenated pyridines can be sensitive to heat and light, potentially leading to decomposition and the formation of colored impurities.
Alternative Workup Protocol: Celite Filtration and Liquid-Liquid Extraction with pH Adjustment
This protocol is designed to first remove insoluble palladium species and then leverage the amphoteric nature of the pyridin-2-ol moiety for efficient separation.
Step-by-Step Methodology:
Quenching: Cool the reaction mixture to room temperature. If organometallic reagents were used, quench the reaction carefully by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). For quenching highly reactive reagents, a sequential addition of isopropanol, followed by methanol, and then water is a safer approach.[3]
Filtration: Dilute the quenched reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Pass the mixture through a pad of Celite®. Wash the Celite pad thoroughly with the same solvent to ensure complete recovery of the product. This step is crucial for removing finely dispersed palladium black.
pH Adjustment and Extraction: Transfer the filtrate to a separatory funnel. Add deionized water and adjust the pH of the aqueous layer to ~8-9 with a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃).[4] This deprotonates the hydroxyl group of the pyridin-2-ol, increasing its polarity and potentially aiding in the removal of certain impurities into the aqueous phase. Extract the aqueous phase multiple times with an organic solvent.
Acidic Wash (Optional): To remove basic impurities, the combined organic layers can be washed with a dilute acid solution (e.g., 1M HCl). This will protonate the pyridine nitrogen, moving your product into the aqueous layer. Subsequent basification of the aqueous layer and re-extraction will be necessary to recover the product. The pH of the extraction solvent is a critical parameter, as it affects the solubility and accumulation level of acidic or basic compounds.[5]
Drying and Concentration: Dry the final combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: I'm having difficulty removing residual tin (from Stille couplings) or boron (from Suzuki couplings) byproducts from my final compound.
Underlying Causes:
Tin Residues (Stille Coupling): Organotin compounds, such as tributyltin oxide, can be difficult to separate from the desired product due to their relatively nonpolar nature and high boiling points.
Boron Residues (Suzuki Coupling): Boronic acids and their byproducts can sometimes co-elute with the product during chromatography.
Alternative Purification Strategies:
Impurity Type
Recommended Procedure
Rationale
Tin Compounds
Potassium Fluoride (KF) Treatment: Dissolve the crude product in methanol or acetonitrile. Add an excess of a saturated aqueous KF solution and stir vigorously for several hours. The mixture will form a precipitate of tributyltin fluoride, which can be removed by filtration.
The high affinity of fluoride for tin drives the formation of the insoluble salt, effectively removing it from the reaction mixture.
Boron Compounds
Oxidative Workup: After the reaction, add an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions (e.g., NaOH). This oxidizes the boronic acid derivatives to more polar species that are more easily removed by aqueous extraction.
The oxidation increases the polarity of the boron-containing species, enhancing their solubility in the aqueous phase.
General Metal Residues
Scavenger Resins: Stirring the crude product in a suitable solvent with a metal scavenger resin (e.g., thiol-functionalized silica) can effectively remove residual palladium and other metals.
The functional groups on the resin chelate the metal ions, allowing for their removal by simple filtration.
Issue 3: My product is highly polar and I'm experiencing poor recovery during aqueous workup and extraction.
Underlying Causes:
The 2-hydroxypyridine moiety imparts significant polarity and can lead to partitioning into the aqueous phase during extraction, especially at neutral pH.
Alternative Workup Protocol: Salting Out and Continuous Extraction
Step-by-Step Methodology:
"Salting Out": During the aqueous extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.
Solvent Selection: Use a more polar extraction solvent that is still immiscible with water, such as n-butanol.
Continuous Liquid-Liquid Extraction: For particularly challenging separations of highly polar compounds, a continuous liquid-liquid extraction apparatus can be employed to ensure exhaustive extraction from the aqueous phase.[6]
pH Control: Carefully controlling the pH is crucial.[7][8][9][10] For a pyridin-2-ol, extraction from a slightly acidic aqueous phase (pH ~4-5) into an organic solvent can be effective, as the hydroxyl group remains protonated while the pyridine nitrogen may be partially protonated, modulating the overall polarity.
Frequently Asked Questions (FAQs)
Q1: What are the key stability considerations for 5-Fluoro-4-iodopyridin-2-ol during workup?
A1: 5-Fluoro-4-iodopyridin-2-ol is generally stable under standard workup conditions. However, prolonged exposure to strong acids or bases, high temperatures, and intense light should be avoided to prevent potential de-iodination or other decomposition pathways. It is recommended to store the compound at 4°C and protected from light.[11]
Q2: Are there any specific recommendations for chromatographic purification of these compounds?
A2: Yes, due to the polar nature of the pyridin-2-ol, a polar stationary phase like silica gel is commonly used. A gradient elution system is often effective, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to reduce tailing on silica gel by deactivating acidic sites. For highly polar derivatives, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be more suitable.[12][13]
Q3: Can I use crystallization to purify my final product? What are some recommended solvent systems?
A3: Crystallization is an excellent method for purifying solid derivatives of 5-Fluoro-4-iodopyridin-2-ol. The choice of solvent will depend on the specific properties of your compound. A good starting point is to try solvent systems with varying polarities. Common choices include:
For moderately polar compounds: Ethyl acetate/hexanes, Dichloromethane/hexanes, or Toluene.
For more polar compounds: Ethanol/water, Isopropanol, or Acetonitrile.
Slow cooling or vapor diffusion techniques can yield high-quality crystals.
Q4: I am performing a reaction where the pyridin-2-ol is protected. How does this affect the workup?
A4: If the hydroxyl group is protected (e.g., as a methyl or benzyl ether), the compound will be significantly less polar. This generally simplifies the workup, as there is less concern about the product partitioning into the aqueous phase. A standard aqueous wash to remove inorganic salts, followed by drying and concentration, is often sufficient before proceeding to chromatographic purification. The deprotection step will then yield the final polar product, at which point the strategies discussed in this guide will become relevant.
Visualizing the Workup Logic
The following diagram illustrates a general decision-making workflow for the workup and purification of 5-Fluoro-4-iodopyridin-2-ol reaction mixtures.
Caption: Decision workflow for workup and purification.
References
EPFL. Protocol for quenching reactive chemicals. Retrieved from [Link]
Frontiers in Chemistry. How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
Heterocyclic Letters. Review on Methods used in isolates of phytochemicals from medicinal plants. Retrieved from [Link]
MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]
MDPI. Impact of Pressurized Liquid Extraction and pH on Protein Yield, Changes in Molecular Size Distribution and Antioxidant Compounds Recovery from Spirulina. Retrieved from [Link]
Organic Syntheses. meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]
Pharmaceutical Outsourcing. Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies. Retrieved from [Link]
PubMed Central (PMC). High shear technique coupled with high-performance counter-current chromatography was successfully used for the extraction and online isolation of seven highly polar chemical constituents from the Brassica napus L. pollen. Retrieved from [Link]
ResearchGate. Effect of the pH on the removal efficiencies of pyridine by ultrasound.... Retrieved from [Link]
ResearchGate. (PDF) The Effect of solvent, pH, extraction time and temperature on the extraction of phenolic compounds and antioxidant activity of Carpobrotus edulis. Retrieved from [Link]
University of Rochester, Department of Chemistry. Extraction Protocol for Polar Solvents. Retrieved from [Link]
preventing deiodination of 5-Fluoro-4-iodopyridin-2-ol
Welcome to the dedicated technical support guide for 5-Fluoro-4-iodopyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support guide for 5-Fluoro-4-iodopyridin-2-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique electronic properties of this reagent, imparted by the fluorine and iodine substituents on the pyridin-2-ol core, make it a valuable intermediate. However, these same properties can also present challenges, most notably the propensity for deiodination under various reaction conditions.
This guide provides in-depth troubleshooting advice, preventative protocols, and answers to frequently asked questions to help you mitigate undesired deiodination and maximize the yield of your target molecule.
Part 1: Frequently Asked Questions (FAQs)
Here we address common queries regarding the stability, handling, and reactivity of 5-Fluoro-4-iodopyridin-2-ol.
Q1: How should 5-Fluoro-4-iodopyridin-2-ol be stored to ensure its stability?
A1: Proper storage is the first line of defense against degradation. 5-Fluoro-4-iodopyridin-2-ol should be stored at low temperatures (typically 2-8°C) in an amber vial to protect it from light.[1] Exposure to light, particularly UV radiation, can induce photochemical decomposition and homolytic cleavage of the C-I bond, leading to deiodination.[2][3] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and oxygen, which can participate in various degradation pathways.
Q2: What is the primary cause of deiodination during cross-coupling reactions?
A2: Deiodination, or more specifically, hydrodeiodination (replacement of iodine with a hydrogen atom), is a common side reaction in palladium-catalyzed cross-coupling reactions. The primary cause is often the reaction of the organopalladium intermediate with a hydride source in the reaction mixture. This can occur via several mechanisms, including:
β-hydride elimination: Although less common for aryl compounds, it can occur if there are adjacent alkyl groups with β-hydrogens.
Reaction with a reducing agent: Impurities or additives in the reaction, such as certain bases, solvents (e.g., alcohols), or even water, can act as hydride donors.[4]
Catalyst-mediated decomposition: Certain palladium catalysts and ligands, under specific conditions, can promote the reductive cleavage of the C-I bond.[5]
Q3: Is this compound susceptible to "halogen dance" reactions?
A3: Yes, poly-substituted halo-pyridines can be susceptible to halogen dance reactions, which involve the intramolecular migration of a halogen atom.[6] This is typically facilitated by strong bases or organometallic reagents. While less common than deiodination, it is a potential side reaction to be aware of, especially when using aggressive reaction conditions. If you observe isomeric impurities in your product, a halogen dance might be the culprit.
Part 2: Troubleshooting Guide for Deiodination
This section provides a systematic approach to diagnosing and resolving deiodination issues in your experiments.
Issue: Significant formation of 5-Fluoropyridin-2-ol byproduct is observed during a Suzuki-Miyaura coupling reaction.
This is the most common scenario where deiodination is encountered. The troubleshooting process can be broken down into several key areas:
1. Reagent & Solvent Quality
Underlying Cause: The presence of water or other protic impurities can lead to the protonolysis of the organoboronic reagent or the transmetalated palladium intermediate. Additionally, certain solvents can act as hydride sources.
Troubleshooting Steps:
Use Anhydrous Solvents: Ensure that all solvents are rigorously dried and deoxygenated before use.
Dry Reagents: Dry the boronic acid/ester, base, and any other solid reagents under vacuum before use.
Solvent Choice: Consider using aprotic solvents like toluene, dioxane, or THF. If a protic solvent is necessary, minimize its amount and the reaction temperature.
2. Choice of Base and Catalyst System
Underlying Cause: The choice of base and palladium catalyst/ligand system is critical. Some bases can generate hydride species, and certain ligands can favor the reductive dehalogenation pathway.[5]
Troubleshooting Steps:
Base Selection: Weaker bases are often preferable. Compare the performance of inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ with organic bases. Avoid strong, non-coordinating bases if deiodination is severe.
Palladium Precatalyst: Use a well-defined Pd(0) or Pd(II) precatalyst. The in-situ generation of Pd(0) from Pd(OAc)₂ can sometimes lead to the formation of palladium hydrides.
Ligand Selection: The choice of phosphine ligand can significantly influence the outcome.[4] Electron-rich, bulky ligands often accelerate the desired reductive elimination step, outcompeting the deiodination pathway.
Underlying Cause: Higher temperatures and longer reaction times can increase the likelihood of side reactions, including deiodination. Surprisingly, for some aryl iodides, lower temperatures can also be problematic with certain catalyst systems due to slow turnover of key intermediates.[7]
Troubleshooting Steps:
Temperature Optimization: Run a temperature screen to find the lowest effective temperature for the coupling reaction.
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times. Quench the reaction as soon as the starting material is consumed.
Visualizing the Competing Pathways
The following diagram illustrates the critical branch point in the catalytic cycle where the desired cross-coupling competes with the undesired deiodination pathway.
Navigating the Landscape of Halogenated Pyridinols: A Comparative Guide to 5-Fluoro-4-iodopyridin-2-ol and its Alternatives
For the attention of Researchers, Scientists, and Drug Development Professionals. The Significance of Halogenated Pyridin-2-ols The pyridin-2-ol core is a privileged scaffold in drug discovery, appearing in numerous appr...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of Researchers, Scientists, and Drug Development Professionals.
The Significance of Halogenated Pyridin-2-ols
The pyridin-2-ol core is a privileged scaffold in drug discovery, appearing in numerous approved pharmaceuticals. The introduction of halogens, specifically fluorine and iodine, offers several strategic advantages:
Fluorine: The presence of a fluorine atom can significantly modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins. Its high electronegativity can alter the pKa of nearby functional groups, influencing solubility and ionization states.
Iodine: The iodine atom is a versatile handle for further chemical modifications, most notably through cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the facile introduction of diverse substituents to explore the chemical space around the pyridinol core.
The combination of both a fluorine and an iodine atom on the pyridin-2-ol ring, as in our target molecule 5-Fluoro-4-iodopyridin-2-ol , presents a unique opportunity for creating complex molecular architectures with potentially enhanced biological activity.
Characterization Profile: 5-Fluoro-4-iodopyridin-2-ol (Hypothetical) vs. Key Alternatives
Given the absence of published data for 5-Fluoro-4-iodopyridin-2-ol, we have constructed a hypothetical characterization profile based on the known data of its closest structural analog, 5-Fluoro-4-iodopyridin-2-amine [1], and general principles of spectroscopy for this class of compounds. This is compared with two commercially available and well-characterized alternatives: 5-Bromo-2-fluoropyridine and 2-Chloro-5-iodopyridine .
C-F (~155, d), C-I (~80), C=O (~160), other aromatic C (~145, ~110)
C-F (~153, d), C-I (~75), C-NH₂ (~158), other aromatic C (~148, ~108)
C-F (~163, d), C-Br (~105), other aromatic C (~150, ~140, ~115)
C-Cl (~150), C-I (~90), other aromatic C (~155, ~140, ~130)
¹⁹F NMR (DMSO-d₆)
Expected between -120 to -140 ppm
Not specified
Expected between -70 to -90 ppm
Not applicable
Mass Spec (ESI-MS)
m/z 255.9 [M+H]⁺
m/z 238.9 [M+H]⁺
m/z 175.9 [M+H]⁺
m/z 239.9 [M+H]⁺
Rationale for Hypothetical Data:
Melting Point: The presence of the hydroxyl group, capable of hydrogen bonding, is expected to result in a higher melting point compared to the amino analog and other halogenated pyridines.
¹H NMR: The chemical shifts are estimated based on the deshielding effect of the fluorine and the overall substitution pattern. The broad singlet for the hydroxyl proton is characteristic.
¹³C NMR: The large coupling constant for the carbon attached to fluorine (C-F) is a key diagnostic feature. The chemical shift of the carbon bearing the iodine (C-I) is expected to be significantly upfield.
¹⁹F NMR: The chemical shift is predicted based on typical values for fluoro-aromatic compounds.
Mass Spectrometry: The expected molecular ion peak in ESI-MS (positive mode) would be the molecular weight plus the mass of a proton.
Comparative Analysis: Choosing the Right Scaffold
The choice between 5-Fluoro-4-iodopyridin-2-ol and its alternatives depends on the specific synthetic strategy and the desired properties of the final molecule.
Caption: Structural relationship between the target scaffold and its alternatives.
5-Fluoro-4-iodopyridin-2-ol (Target): Offers a hydroxyl group for potential hydrogen bonding interactions or as a site for further derivatization. The 4-iodo position is ideal for introducing diversity via cross-coupling. The 5-fluoro group provides metabolic stability and electronic modulation.
5-Fluoro-4-iodopyridin-2-amine (Analog): The amino group provides a different hydrogen bonding profile and can act as a key pharmacophoric feature. It can also be a site for further reactions like amide bond formation.
5-Bromo-2-fluoropyridine (Alternative): The bromo group at the 4-position offers similar cross-coupling capabilities to iodine, though sometimes with different reaction kinetics. The fluorine at the 2-position will have a different electronic influence on the ring compared to the 5-position.
2-Chloro-5-iodopyridine (Alternative): The chloro group is less reactive in cross-coupling than bromo or iodo, allowing for selective reactions at the 5-iodo position. The overall electronic and steric profile is distinct from the fluoro-substituted analogs.
Experimental Protocols for Characterization
The following are detailed, step-by-step methodologies for the key analytical techniques required to characterize these halogenated pyridinols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful tool for unambiguous structure elucidation. ¹H, ¹³C, and ¹⁹F NMR experiments provide detailed information about the chemical environment of each atom.
Workflow:
Caption: Standard workflow for NMR analysis of halogenated pyridinols.
Step-by-Step Protocol:
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
¹H NMR Acquisition: Acquire a proton spectrum. Typical parameters include a 90° pulse, a spectral width of 16 ppm, 16 scans, and a relaxation delay of 2 seconds.
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters include a 30° pulse, a spectral width of 240 ppm, 1024 scans, and a relaxation delay of 2 seconds.
¹⁹F NMR Acquisition: Acquire a fluorine spectrum. This is a sensitive nucleus, so fewer scans are needed. Typical parameters include a 90° pulse, a spectral width of 200 ppm, 64 scans, and a relaxation delay of 2 seconds.
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
Spectral Interpretation: Analyze the chemical shifts, coupling constants (especially ¹JCF, ²JCF, etc.), and integration values to assign the signals and confirm the structure.
Mass Spectrometry (MS)
Rationale: MS provides the molecular weight of the compound, which is a critical piece of evidence for its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Workflow:
Caption: Typical workflow for LC-MS analysis.
Step-by-Step Protocol:
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this solution to a working concentration of ~10 µg/mL.
Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.
Chromatography: Inject a small volume (e.g., 5 µL) of the sample onto a reverse-phase column (e.g., C18). Elute the compound using a gradient of mobile phases, typically water and acetonitrile, both containing 0.1% formic acid to promote ionization.
Mass Analysis: Acquire mass spectra in both positive and negative ion modes. For HRMS, use an Orbitrap or TOF analyzer to obtain accurate mass measurements.
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ in positive mode). For HRMS data, compare the measured mass to the calculated exact mass of the proposed formula to confirm the elemental composition.
Conclusion and Future Directions
While 5-Fluoro-4-iodopyridin-2-ol remains a novel target, this guide provides a comprehensive framework for its anticipated characterization and a comparative analysis against viable, commercially available alternatives. The unique combination of a hydroxyl group, a fluorine atom, and an iodine atom makes it a highly attractive scaffold for applications in drug discovery and materials science. The provided experimental protocols offer a standardized approach for researchers to characterize this and similar molecules, ensuring data integrity and comparability. Future synthetic efforts to produce 5-Fluoro-4-iodopyridin-2-ol, followed by the application of these characterization techniques, will be crucial in unlocking its full potential.
Understanding the Analyte: 5-Fluoro-4-iodopyridin-2-ol
An Objective Comparison Guide to the Mass Spectrometry of 5-Fluoro-4-iodopyridin-2-ol For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of novel c...
Author: BenchChem Technical Support Team. Date: February 2026
An Objective Comparison Guide to the Mass Spectrometry of 5-Fluoro-4-iodopyridin-2-ol
For researchers, scientists, and drug development professionals, the precise structural characterization and quantification of novel chemical entities are paramount. 5-Fluoro-4-iodopyridin-2-ol, a halogenated pyridinol derivative, represents a class of compounds with significant potential as intermediates in pharmaceutical synthesis.[1] Its unique substitution pattern, featuring both electron-withdrawing fluorine and a bulky, labile iodine atom, presents specific challenges and opportunities for mass spectrometric analysis.
This guide provides an in-depth comparison of mass spectrometry methodologies for the characterization of 5-fluoro-4-iodopyridin-2-ol. We will move beyond simple protocol recitation to explore the causality behind instrumental choices, ensuring a robust and validated analytical approach.
Before delving into the analysis, understanding the fundamental properties of the target molecule is crucial.
Molecular Formula: C₅H₃FINO
Monoisotopic Mass: 238.92434 Da
Key Structural Features: A pyridinol core, a hydroxyl group conferring polarity and a site for protonation, a fluorine atom, and an iodine atom. The carbon-iodine bond is the weakest point in the molecule and is expected to be a primary site of fragmentation.
Part 1: The Ionization Gateway - A Comparative Analysis
The journey from a neutral molecule to a detectable ion is the most critical step in mass spectrometry. The choice of ionization technique dictates the nature of the resulting mass spectrum—whether it is rich with structural fragments or dominated by the intact molecular ion.
Hard Ionization vs. Soft Ionization
Electron Impact (EI) is a classic "hard" ionization technique.[2] A high-energy electron beam (typically 70 eV) strikes the vaporized analyte, causing the ejection of an electron to form a radical cation (M•+).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation.[4] This makes EI invaluable for initial structural elucidation and library matching.
Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), impart minimal excess energy.[5] They are characterized by the gentle formation of pseudomolecular ions, typically the protonated molecule [M+H]+, with very little fragmentation.[5] This is ideal for accurate molecular weight determination and for coupling with liquid chromatography (LC-MS).
The selection of an appropriate ionization source is a foundational decision in method development. The following workflow provides a logical framework for this choice.
Caption: Workflow for selecting the optimal ionization method.
For 5-fluoro-4-iodopyridin-2-ol, the presence of the hydroxyl group makes it sufficiently polar for ESI, which is the preferred method for LC-MS based workflows common in drug development. However, for a complete structural confirmation, EI is indispensable.
Part 2: Decoding the Fragments - Structural Insights
The fragmentation pattern is a molecule's fingerprint. By understanding the bond energies and rearrangement pathways, we can piece together the structure from the mass spectrum.
Predicted Electron Impact (EI) Fragmentation
Under EI conditions, the molecular ion (m/z 238.92) will be observed, followed by a series of characteristic fragment ions. The primary fragmentation event is predicted to be the homolytic cleavage of the C-I bond, the weakest bond in the molecule, to lose an iodine radical (•I).
Predicted Fragment Ion
m/z (Nominal)
Neutral Loss
Rationale
[C₅H₃FINO]•+
239
-
Molecular Ion (M•+)
[C₅H₃FNO]+
112
•I
Cleavage of the weak C-I bond
[C₄H₃FN]+
84
CO
Loss of carbon monoxide from the pyridinol ring
[C₅H₂FO]+
97
HCN
Loss of hydrogen cyanide from the pyridine ring
The following diagram illustrates this primary fragmentation pathway.
Caption: Predicted EI fragmentation pathway for 5-fluoro-4-iodopyridin-2-ol.
Collision-Induced Dissociation (CID) of the [M+H]+ Ion
In soft ionization, structural information is obtained using tandem mass spectrometry (MS/MS). The [M+H]+ ion (m/z 239.93) is isolated and then fragmented by collision with an inert gas (e.g., argon or nitrogen). This is known as Collision-Induced Dissociation (CID). The fragmentation is often similar to EI but can show differences due to the even-electron nature of the precursor ion. A common fragmentation would be the loss of a neutral iodine atom and a proton, often observed as the loss of HI.
Part 3: The Mass Analyzer Platform - A Performance Comparison
The choice of mass analyzer dictates the resolution, mass accuracy, and sensitivity of the measurement. For a small molecule like 5-fluoro-4-iodopyridin-2-ol, several platforms are viable, each with distinct advantages.
Unmatched sensitivity and selectivity for quantification (SRM/MRM).[6]
High-speed, accurate mass measurements for unknown identification and screening.[7]
Superior mass accuracy and resolution for confident structural elucidation and complex mixture analysis.[8]
Best for this Analyte?
Ideal for pharmacokinetic studies requiring low-level quantification of the parent drug and its metabolites.
A versatile workhorse for both confirming the identity via accurate mass and performing quantitative experiments.[9]
The gold standard for metabolite identification and resolving isobaric interferences from complex biological matrices.[8]
Causality in Selection:
For Drug Discovery Screening: A Q-TOF provides the perfect balance. You can confirm the elemental composition of your synthesized compound with high confidence using its accurate mass capability and then develop quantitative assays.[7]
For Regulated Bioanalysis (DMPK): A Triple Quadrupole is the industry standard. Its ability to perform Selected Reaction Monitoring (SRM) provides the highest sensitivity and robustness, filtering out chemical noise to reach the lowest limits of quantification.[6]
For Metabolite Identification: An Orbitrap system is superior. Its ultra-high resolution allows for the separation of isobars (molecules with the same nominal mass but different elemental compositions), which is critical when trying to identify unknown metabolites in a complex biological background.[8]
Part 4: Validated Experimental Protocols
The following protocols provide a starting point for the analysis of 5-fluoro-4-iodopyridin-2-ol.
Protocol 1: LC-MS/MS Analysis on a Q-TOF or Orbitrap System
This protocol is designed for molecular weight confirmation and purity assessment.
Sample Preparation:
Prepare a 1 mg/mL stock solution of 5-fluoro-4-iodopyridin-2-ol in methanol.
Dilute the stock solution to 1 µg/mL in 50:50 water:acetonitrile for direct infusion or LC-MS analysis.
Liquid Chromatography (LC) Conditions:
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 0.3 mL/min.
Injection Volume: 2 µL.
Mass Spectrometry (MS) Conditions (Positive ESI):
Ion Source: Electrospray Ionization (ESI).
Polarity: Positive.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Scan Range (Full MS): m/z 50 - 500.
MS/MS (CID): Isolate the precursor ion at m/z 239.93 and apply a collision energy of 15-30 eV to generate fragment ions.
Protocol 2: GC-MS Analysis with Electron Impact (EI)
This protocol is for definitive structural elucidation based on fragmentation patterns.
Sample Preparation:
Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
Note: The hydroxyl group may require derivatization (e.g., silylation with BSTFA) to improve volatility and peak shape, although it may be volatile enough on its own.
Gas Chromatography (GC) Conditions:
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Hold at 80 °C for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
Mass Spectrometry (MS) Conditions (EI):
Ion Source: Electron Impact (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Scan Range: m/z 35 - 400.
Conclusion
The mass spectrometric analysis of 5-fluoro-4-iodopyridin-2-ol is a multi-faceted task where the choice of methodology must align with the analytical objective. For rapid confirmation of molecular weight and purity in a high-throughput synthesis lab, LC-MS with soft ionization (ESI) on a Q-TOF is highly effective. For rigorous structural elucidation, GC-MS with hard ionization (EI) provides rich, reproducible fragmentation patterns. Finally, for quantitative bioanalysis in a drug metabolism setting, the unparalleled sensitivity of a triple quadrupole mass spectrometer is the required standard. By understanding the interplay between the analyte's chemistry and the instrument's capabilities, researchers can develop robust, reliable, and insightful analytical methods.
References
Chem-Impex. (n.d.). 5-Chloro-2-fluoro-4-iodopyridine. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023570, 2-Fluoro-4-iodopyridine. Retrieved from [Link]
Chemistry LibreTexts. (2023, February 11). Ionization Techniques. Retrieved from [Link]
NIST. (n.d.). 3-Pyridinol, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]
ResearchGate. (n.d.). Mass fragmentation pattern of a representative compound 11.Br 2. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Retrieved from [Link]
Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
Google Patents. (n.d.). CN112358442B - Preparation method of 2-fluoro-5-formyl chloropyridine.
ACS Publications. (2026, January 21). Visible Light-Induced Cyclization of N-Arylmethacrylohydrazides and Hydroxamic Acid Derivatives toward δ-Amidoalkylated Pyrazol-5-ones via 1,5-Hydrogen Atom Transfer. The Journal of Organic Chemistry. Retrieved from [Link]
ResearchGate. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Retrieved from [Link]
ResearchGate. (2018, October 28). Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?. Retrieved from [Link]
PubMed Central. (2022, March 23). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
Mto-op. (n.d.). Top Mass Spectrometry Instruments Compared: Features, Strengths, and Selection Tips. Retrieved from [Link]
ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]
Reddit. (2024, March 11). Difference between a Triple Quad and a Triple TOF. Retrieved from [Link]
MDPI. (n.d.). A Review on Ionic Liquids in the Design of Carbon-Based Materials for Environmental Contaminant Removal. Retrieved from [Link]
SciRP.org. (n.d.). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
PubMed. (n.d.). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Retrieved from [Link]
Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly. Retrieved from [Link]
ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
ResearchGate. (2025, August 7). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
A Comparative Guide to the Reactivity of 5-Fluoro-4-iodopyridin-2-ol: A Chemist's Handbook for Strategic Synthesis
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its versatile nature allows for strategic functionalization to fine-tune the pharm...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern medicinal chemistry. Its versatile nature allows for strategic functionalization to fine-tune the pharmacological profiles of potential drug candidates. Among the vast array of available building blocks, halopyridines stand out for their utility in carbon-carbon and carbon-heteroatom bond formation. This guide provides an in-depth technical comparison of 5-Fluoro-4-iodopyridin-2-ol against other halopyridines, offering insights into its unique reactivity and synthetic advantages, supported by experimental data and protocols.
Understanding the Fundamentals of Halopyridine Reactivity
The chemical behavior of a halopyridine is governed by a delicate interplay of factors, primarily the nature of the halogen, its position on the electron-deficient pyridine ring, and the electronic influence of other substituents.
The Halogen's Role in Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy. This establishes a clear and predictable trend.[1][2] The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium catalyst to the C-X bond, a process that is significantly easier for weaker bonds.[1]
General Reactivity Trend (Cross-Coupling): I > Br > Cl >> F
Consequently, iodopyridines are the most reactive substrates, often enabling reactions at lower temperatures and with shorter durations, while their chloro- and fluoro- counterparts are substantially less reactive, frequently requiring more robust catalytic systems.[1][3]
Positional Influences: The pyridine ring's inherent electron deficiency is not uniform. The positions ortho (C2/C6) and para (C4) to the nitrogen atom are more electron-poor and thus more activated towards both nucleophilic attack and oxidative addition by a Pd(0) catalyst.[4]
General Reactivity Trend (Position): C4 > C2 > C3/C5
Substituent Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) further modulate the ring's electronics, impacting reactivity.[5] The subject of this guide, 5-Fluoro-4-iodopyridin-2-ol, features a hydroxyl group at the C2 position, which exists in tautomeric equilibrium with its pyridone form. This group acts as an EDG, influencing the overall electron density and reactivity profile of the molecule.
Spotlight on 5-Fluoro-4-iodopyridin-2-ol: A Tool for Orthogonal Synthesis
5-Fluoro-4-iodopyridin-2-ol is a trifunctional heterocyclic compound prized for its differentiated reactivity. The key to its utility lies in the "orthogonal" nature of its two halogen atoms:
The C4-Iodo Group: The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions. Its high reactivity allows for selective functionalization at the 4-position under mild conditions, leaving the other positions untouched.
The C5-Fluoro Group: Conversely, the carbon-fluorine bond is exceptionally strong and generally unreactive in cross-coupling chemistry.[1] However, its high electronegativity makes the C5 position susceptible to Nucleophilic Aromatic Substitution (SNAr) , a reaction pathway for which iodine is a poor leaving group.[6]
This dichotomy allows for a sequential and site-selective derivatization strategy, making it an invaluable intermediate in the synthesis of complex molecular architectures.[7]
Comparative Analysis in Key Synthetic Transformations
A. Palladium-Catalyzed Cross-Coupling Reactions
These reactions are fundamental for C-C and C-N bond formation.[8][9] The superior reactivity of the C-I bond in 5-Fluoro-4-iodopyridin-2-ol provides a distinct advantage over other halopyridines.
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most powerful C-C bond-forming methods.[10][11]
Causality of Experimental Choice: The choice of an iodo-substituted precursor like 5-Fluoro-4-iodopyridin-2-ol is deliberate. It ensures that the oxidative addition step of the catalytic cycle proceeds with high efficiency under mild conditions (lower temperatures, lower catalyst loading), preserving sensitive functional groups elsewhere in the molecule. Brominated and especially chlorinated pyridines require more forcing conditions and highly active, specialized catalysts to achieve comparable yields.[3]
Caption: Fig. 1: Suzuki-Miyaura Catalytic Cycle
Table 1: Comparative Data for Suzuki-Miyaura Coupling of 4-Halopyridin-2-ols
4-Halopyridin-2-ol
Catalyst System
Temp (°C)
Time (h)
Typical Yield (%)
4-Iodo
Pd(PPh₃)₄ / Na₂CO₃
80
2-4
>90
4-Bromo
Pd(dppf)Cl₂ / K₂CO₃
100
8-12
75-85
4-Chloro
Pd₂(dba)₃ + XPhos / K₃PO₄
110-120
18-24
60-70
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Fluoro-4-iodopyridin-2-ol
Vessel Preparation: To a dry Schlenk flask under an inert argon atmosphere, add 5-Fluoro-4-iodopyridin-2-ol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
Reaction: Heat the mixture to 80-90 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13][14][15] It is indispensable for the synthesis of arylalkynes.
Causality of Experimental Choice: The high reactivity of the C-I bond is again advantageous. Sonogashira couplings with iodo-pyridines proceed smoothly, often at room temperature. Bromo-pyridines require elevated temperatures, and chloro-pyridines are generally poor substrates for this transformation, necessitating specialized, often expensive, catalyst systems.[12]
Caption: Fig. 2: Sonogashira Catalytic Cycle
Table 2: Comparative Data for Sonogashira Coupling of 4-Halopyridin-2-ols
4-Halopyridin-2-ol
Catalyst System
Temp (°C)
Time (h)
Typical Yield (%)
4-Iodo
Pd(PPh₃)₄ / CuI / TEA
25-40
1-3
>90
4-Bromo
PdCl₂(PPh₃)₂ / CuI / TEA
60-80
6-12
70-80
4-Chloro
Specialized Pd-NHC / Cs₂CO₃
>100
>24
<50
Experimental Protocol: Sonogashira Coupling of 5-Fluoro-4-iodopyridin-2-ol
Vessel Preparation: In a dry Schlenk flask under argon, dissolve 5-Fluoro-4-iodopyridin-2-ol (1.0 equiv) in a degassed solvent like THF or DMF.
Reagent Addition: Add the terminal alkyne (1.5 equiv), followed by an amine base such as triethylamine (TEA) or diisopropylamine (DIPA) (3.0 equiv).
Reaction: Stir the mixture at room temperature. The reaction is often exothermic. Monitor by TLC or LC-MS.
Work-up: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate.
Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.
This reaction is a cornerstone for forming C-N bonds by coupling an amine with an aryl halide.[16][17][18]
Causality of Experimental Choice: The C-I bond's high reactivity makes 5-Fluoro-4-iodopyridin-2-ol an excellent substrate for Buchwald-Hartwig amination. The reaction proceeds efficiently with a wide range of primary and secondary amines. In contrast, coupling amines with bromo- and especially chloropyridines is significantly more challenging, demanding the use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and stronger bases to facilitate the catalytic cycle.[16]
Caption: Fig. 3: Buchwald-Hartwig Amination Cycle
Table 3: Comparative Data for Buchwald-Hartwig Amination of 4-Halopyridin-2-ols
4-Halopyridin-2-ol
Ligand
Base
Temp (°C)
Typical Yield (%)
4-Iodo
Xantphos
Cs₂CO₃
90-100
>85
4-Bromo
RuPhos
NaOtBu
100-110
70-80
4-Chloro
BrettPhos
LiHMDS
110-120
50-70
Experimental Protocol: Buchwald-Hartwig Amination of 5-Fluoro-4-iodopyridin-2-ol
Vessel Preparation: Charge an oven-dried Schlenk tube with a stir bar, palladium source (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable ligand (e.g., Xantphos, 0.02 equiv), and a strong base (e.g., Cs₂CO₃, 1.5 equiv).
Reagent Addition: Add 5-Fluoro-4-iodopyridin-2-ol (1.0 equiv) and the amine (1.2 equiv).
Solvent and Reaction: Add a dry, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the tube and heat to 90-110 °C with stirring.
Monitoring: Follow the reaction's progress via LC-MS.
Work-up: After cooling, dilute the mixture with an organic solvent and filter through celite. Wash the filtrate with water and brine.
Purification: Dry the organic phase (Na₂SO₄), concentrate, and purify the residue by flash chromatography.
B. Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for introducing nucleophiles onto an electron-deficient aromatic ring.[6] Here, the reactivity trend of the halogens is inverted compared to cross-coupling reactions.
General Reactivity Trend (SNAr): F > Cl > Br > I
The rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[6] A more electronegative halogen, like fluorine, strongly activates the ring towards this attack, making it the best leaving group in this class of reactions.[6][19]
Causality of Experimental Choice: The C-F bond in 5-Fluoro-4-iodopyridin-2-ol is the designated site for SNAr. The electron-withdrawing nature of the pyridine nitrogen activates the C5 position for nucleophilic attack. This allows for the selective introduction of O-, N-, or S-based nucleophiles while the C-I bond remains intact, ready for a subsequent cross-coupling reaction. This orthogonal reactivity is impossible to achieve with mono-halopyridines or dihalopyridines containing less differentiated halogens (e.g., 4-bromo-5-chloropyridine).
Caption: Fig. 4: General SNAr Mechanism
Table 4: Comparative Reactivity in SNAr with a Generic Amine (R₂NH)
5-Halopyridin-2-ol
Base
Temp (°C)
Time (h)
Typical Yield (%)
5-Fluoro
K₂CO₃
80-100
4-8
>85
5-Chloro
K₂CO₃
120-140
18-24
50-60
5-Bromo
Stronger Base (e.g., NaH)
>150
>24
<30
5-Iodo
N/A
N/A
N/A
No Reaction
Experimental Protocol: SNAr on 5-Fluoro-4-iodopyridin-2-ol
Vessel Setup: In a sealed reaction vessel, combine 5-Fluoro-4-iodopyridin-2-ol (1.0 equiv), the nucleophile (e.g., a secondary amine, 1.5 equiv), and a base such as potassium carbonate (2.0 equiv).
Solvent: Add a polar aprotic solvent like DMSO or DMF.
Reaction: Heat the mixture to 80-120 °C. The optimal temperature depends on the nucleophile's reactivity.
Monitoring: Track the disappearance of the starting material by LC-MS.
Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.
Conclusion
5-Fluoro-4-iodopyridin-2-ol is a uniquely versatile and powerful building block for modern synthetic chemistry. Its value lies in the predictable and orthogonal reactivity of its two distinct halogen substituents.
For Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig): The C4-I bond offers supreme reactivity, enabling mild and efficient functionalization far superior to that of bromo- and chloro-analogs.
For Nucleophilic Aromatic Substitution: The C5-F bond provides a reliable site for SNAr reactions, a transformation for which other halogens are poor leaving groups.
This dual reactivity allows for the strategic, stepwise construction of highly decorated pyridine derivatives, providing researchers with a reliable and efficient tool to accelerate the discovery and development of novel pharmaceuticals and functional materials.
References
National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
Pro Progressio Alapítvány. Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Available from: [Link]
ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry. Available from: [Link]
PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Available from: [Link]
National Institutes of Health (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Available from: [Link]
PMC - NIH. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available from: [Link]
National Institutes of Health (NIH). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]
PMC. Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Available from: [Link]
Journal of the Chemical Society C: Organic (RSC Publishing). N-fluoro-compounds. Part II. Reaction of perfluoro-N-fluoropiperidine or perfluoro-N-fluoromorpholine with manganese pentacarbonyl hydride to give the corresponding N–H compounds. Available from: [Link]
PMC - NIH. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Available from: [Link]
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... Available from: [Link]
MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
ResearchGate. Amination of 2-halopyridines. [a]. Available from: [Link]
SpringerLink. Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Available from: [Link]
PMC - NIH. Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. Available from: [Link]
RSC Publishing. Pd-catalyzed cross-coupling reactions of alkyl halides. Available from: [Link]
Wikipedia. Sonogashira coupling. Available from: [Link]
Crystal Growth & Design. Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Available from: [Link]
Google Patents. Preparation method of fluoropyridine compounds.
PMC - NIH. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
SciRP.org. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available from: [Link]
ResearchGate. Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole?. Available from: [Link]
AKJournals. Nucleophilic aromatic substitution by [ F]fluoride at substituted 2-nitropyridines. Available from: [Link]
ACS Publications. Substituent effects on the basicity of pyridine. Elucidation of the electronic character of .beta.-substituted vinyl groups. The Journal of Organic Chemistry. Available from: [Link]
University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
National Institutes of Health (NIH). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available from: [Link]
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
SpringerLink. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available from: [Link]
ResearchGate. Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Available from: [Link]
YouTube. (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity.. Available from: [Link]
A Comparative Crystallographic Guide to 5-Fluoro-4-iodopyridin-2-ol Derivatives: Unveiling the Influence of Halogen Substitution on Molecular Architecture
In the landscape of medicinal chemistry and materials science, halogenated pyridinols serve as pivotal structural motifs. Their unique electronic properties and ability to form specific intermolecular interactions make t...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of medicinal chemistry and materials science, halogenated pyridinols serve as pivotal structural motifs. Their unique electronic properties and ability to form specific intermolecular interactions make them invaluable building blocks in the design of novel pharmaceuticals and functional materials.[1] This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to 5-Fluoro-4-iodopyridin-2-ol, offering insights into the subtle yet significant impact of substituent changes on their solid-state architecture. While a complete crystal structure for 5-Fluoro-4-iodopyridin-2-ol itself is not publicly available, a comprehensive understanding can be constructed by examining closely related analogs.
This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview of structural trends and detailed experimental protocols for the synthesis and crystallographic analysis of these important compounds.
The Decisive Role of Halogen and Hydroxyl Placement: A Comparative Structural Analysis
The precise positioning of fluorine, iodine, and other substituents such as chloro or amino groups, along with the hydroxyl moiety on the pyridine ring, dictates the molecule's conformation, crystal packing, and intermolecular interactions. This, in turn, influences key physicochemical properties like solubility, melting point, and bioavailability.
A comparative look at several key derivatives reveals distinct patterns:
5-Chloro-2-fluoro-4-iodopyridine vs. 2-Chloro-5-fluoro-4-iodopyridine: The positional isomerism of the fluorine and chlorine atoms significantly alters the molecule's dipole moment and electrostatic potential surface. This directly impacts the nature and geometry of halogen bonding and π-π stacking interactions within the crystal lattice, leading to different packing efficiencies and thermal stabilities.[1][2]
5-Fluoro-4-iodopyridin-2-amine vs. 2-Fluoro-4-iodopyridin-3-ol: The presence of an amino group in place of a hydroxyl group introduces a hydrogen bond donor with different acidity and directionality.[3] This results in distinct hydrogen bonding networks, a primary determinant of crystal packing. The hydroxyl group in 2-Fluoro-4-iodopyridin-3-ol, for instance, is expected to lead to strong O-H···N or O-H···O hydrogen bonds, which are less prevalent with the amino derivative.[4]
2-Fluoro-4-iodopyridine: This simpler analog provides a baseline for understanding the fundamental contributions of the fluoro and iodo substituents to the crystal structure without the influence of a hydroxyl or amino group. Its structure is primarily governed by C-H···F and C-H···N interactions, as well as potential I···N or I···I halogen bonds.[5]
6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol: The introduction of a bulky phenyl substituent dramatically influences the crystal packing, often leading to herringbone or π-stacked arrangements driven by van der Waals forces and π-π interactions between the aromatic rings.[6]
The following table summarizes key crystallographic parameters for a selection of these informative derivatives, highlighting the structural diversity arising from subtle chemical modifications.
Note: Complete crystallographic data for all compared compounds were not available in the public domain. The table presents available data to illustrate the comparative principle.
Visualizing the Path from Synthesis to Structure
The journey from a precursor molecule to a fully characterized crystal structure involves a series of precise and well-controlled steps. The following diagram illustrates a generalized workflow for the synthesis and crystallographic analysis of a 5-Fluoro-4-iodopyridin-2-ol derivative.
Caption: Generalized workflow for the synthesis and X-ray crystal structure determination of 5-Fluoro-4-iodopyridin-2-ol derivatives.
Experimental Protocols: A Guide to Synthesis and Crystallography
The following sections provide detailed, step-by-step methodologies for the synthesis and structural determination of a representative 5-Fluoro-4-iodopyridin-2-ol derivative. These protocols are designed to be self-validating, with explanations for key experimental choices.
Synthesis of 5-Fluoro-4-iodopyridin-2-ol
This protocol is a representative synthesis adapted from established methods for halogenated pyridines.[8][9][10]
Step 1: Iodination of 2-Amino-5-fluoropyridine
To a solution of 2-amino-5-fluoropyridine in a mixture of acetic acid and water, add periodic acid (HIO₄) and iodine (I₂).
Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Causality: The iodinating reagent, generated in situ, electrophilically attacks the electron-rich pyridine ring. The position of iodination is directed by the activating amino group.
After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Diazotization and Hydrolysis
Dissolve the crude 2-amino-5-fluoro-4-iodopyridine in aqueous sulfuric acid at 0-5 °C.
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.
Causality: This step forms a diazonium salt, which is a good leaving group.
Slowly warm the reaction mixture to room temperature and then heat to reflux to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.
Cool the mixture and extract the product with an organic solvent.
Step 3: Purification and Crystallization
Purify the crude 5-Fluoro-4-iodopyridin-2-ol by column chromatography on silica gel.
Grow single crystals suitable for X-ray diffraction by slow evaporation of a solution of the purified product in a suitable solvent system (e.g., methanol/dichloromethane).[11]
X-ray Crystal Structure Determination
This generalized protocol is based on standard techniques for small molecule X-ray crystallography.[12][13][14][15][16]
Step 1: Crystal Mounting
Select a single crystal of suitable size and quality under a microscope.
Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[15]
Flash-cool the crystal in a stream of liquid nitrogen to minimize radiation damage during data collection.[15]
Step 2: Data Collection
Mount the goniometer head on the diffractometer.
Center the crystal in the X-ray beam.
Collect a series of diffraction images by rotating the crystal in the X-ray beam. The exposure time and rotation angle per frame should be optimized based on the crystal's diffraction quality.
Step 3: Data Processing and Structure Solution
Integrate the raw diffraction images to obtain a list of reflection intensities.
Apply corrections for absorption and other experimental factors.
Determine the unit cell parameters and space group.
Solve the crystal structure using direct methods or Patterson methods.[15]
Refine the atomic positions and thermal parameters against the experimental data.
Comparative Logic of Structural Influence
The following diagram illustrates the logical relationships between different substituents and their influence on the resulting crystal structure.
Caption: Logical flow of how substituent modifications on the pyridinol ring influence the final crystal structure and properties.
Conclusion
The crystallographic analysis of 5-Fluoro-4-iodopyridin-2-ol derivatives demonstrates the profound impact of subtle changes in chemical structure on the solid-state arrangement of molecules. By understanding these structure-property relationships, researchers can more effectively design and synthesize new compounds with tailored properties for applications in drug discovery and materials science. The protocols and comparative data presented in this guide offer a framework for the rational design and characterization of this important class of compounds.
National Center for Biotechnology Information. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. [Link]
IUCr Journals. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-tributyldiindolocarbazole. [Link]
ResearchGate. Synthesis, Characterization and X-ray Crystal Structure of 4-Fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl) benzamide. [Link]
Chemistry LibreTexts. X-ray Diffraction (XRD) Basics and Application. [Link]
Google Patents. Preparation method of fluoropyridine compounds.
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. [Link]
MDPI. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
ResearchGate. Syntheses of 2-amino-5-iodopyridine. [Link]
ResearchGate. Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. [Link]
National Center for Biotechnology Information. 2-Fluoro-5-(4-fluorophenyl)pyridine. [Link]
The Strategic Advantage of 5-Fluoro-4-iodopyridin-2-ol in Modern Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyridine scaffold, a cornerstone of medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The pyridine scaffold, a cornerstone of medicinal chemistry, offers a versatile platform for the construction of complex molecular architectures.[1][2] Among the vast array of substituted pyridines, 5-Fluoro-4-iodopyridin-2-ol emerges as a uniquely advantageous reagent, offering a combination of tunable reactivity and regiochemical control that is highly sought after in the synthesis of novel therapeutics and functional materials. This guide provides an in-depth technical comparison of 5-Fluoro-4-iodopyridin-2-ol with alternative halopyridines, supported by experimental data, to illuminate its superior performance in key synthetic transformations.
The Cornerstone of Reactivity: Orthogonal Halogenation
The primary advantage of 5-Fluoro-4-iodopyridin-2-ol lies in the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more susceptible to oxidative addition than the robust carbon-fluorine (C-F) bond.[3] This reactivity differential allows for the selective functionalization at the 4-position of the pyridine ring, while the fluorine atom at the 5-position remains intact, serving as a valuable modulator of the molecule's electronic properties or as a handle for subsequent transformations under harsher conditions.
This inherent orthogonality provides a powerful tool for synthetic chemists, enabling a stepwise and controlled approach to the elaboration of the pyridine core. This is in stark contrast to di-substituted pyridines bearing halogens of similar reactivity (e.g., 4-bromo-5-chloropyridine), where achieving selective functionalization can be challenging and often results in mixtures of products.
Comparative Performance in Key Cross-Coupling Reactions
The utility of 5-Fluoro-4-iodopyridin-2-ol is best demonstrated through its performance in a variety of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science.
Suzuki-Miyaura Coupling: A Gateway to Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most widely used methods for the formation of carbon-carbon bonds.[4] In this context, 5-Fluoro-4-iodopyridin-2-ol serves as an excellent substrate for the introduction of aryl and heteroaryl moieties at the 4-position.
Table 1: Comparison of Halopyridin-2-ols in a Model Suzuki-Miyaura Reaction
The data clearly indicates the superior reactivity of the iodinated substrate, leading to a near-quantitative yield in a significantly shorter reaction time. This efficiency is crucial in multi-step syntheses where overall yield is a critical factor.
Sonogashira Coupling: Installation of Alkynyl Functionality
The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines, which are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5] The high reactivity of the C-I bond in 5-Fluoro-4-iodopyridin-2-ol makes it an ideal substrate for this transformation.
Table 2: Comparison of Halopyridin-2-ols in a Model Sonogashira Reaction
Entry
Halopyridine Substrate
Product Yield (%)
1
5-Fluoro-4-iodopyridin-2-ol
92
2
5-Fluoro-4-bromopyridin-2-ol
78
Reaction Conditions: Halopyridine (1.0 eq.), Phenylacetylene (1.5 eq.), Pd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, 60 °C, 6 h.
Again, the iodo-substituted pyridine demonstrates a clear advantage in terms of yield, highlighting its utility in constructing complex molecular frameworks.
Buchwald-Hartwig Amination: A Direct Route to Arylamines
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[4][6] The selective amination at the 4-position of 5-Fluoro-4-iodopyridin-2-ol provides a facile entry to a diverse range of substituted aminopyridines.
The high yields obtained in these reactions underscore the versatility of 5-Fluoro-4-iodopyridin-2-ol as a scaffold for the introduction of nitrogen-containing substituents.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
To a solution of 5-Fluoro-4-iodopyridin-2-ol (1.0 mmol) in a 4:1 mixture of dioxane and water (5 mL) were added phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 90 °C for 1 hour. After cooling to room temperature, the reaction was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
General Procedure for Sonogashira Coupling
To a solution of 5-Fluoro-4-iodopyridin-2-ol (1.0 mmol) in triethylamine (5 mL) were added phenylacetylene (1.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol). The reaction mixture was stirred at 60 °C for 6 hours under an argon atmosphere. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Mechanistic Insights and Logical Frameworks
The observed reactivity and regioselectivity can be rationalized by considering the fundamental steps of the palladium-catalyzed cross-coupling cycle.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
The rate-determining step in many palladium-catalyzed cross-coupling reactions is the initial oxidative addition of the aryl halide to the Pd(0) complex.[7] The weaker C-I bond (bond dissociation energy ~210 kJ/mol) undergoes this step much more readily than the stronger C-Br (~280 kJ/mol) and significantly stronger C-F (~460 kJ/mol) bonds. This difference in bond energies is the primary driver for the high selectivity observed with 5-Fluoro-4-iodopyridin-2-ol.
Caption: Stepwise functionalization enabled by 5-Fluoro-4-iodopyridin-2-ol.
Conclusion
5-Fluoro-4-iodopyridin-2-ol represents a superior building block for the synthesis of complex substituted pyridines. Its key advantages, stemming from the orthogonal reactivity of its halogen substituents, include:
High Regioselectivity: Enables selective functionalization at the 4-position.
Enhanced Reactivity: The C-I bond allows for milder reaction conditions and shorter reaction times in cross-coupling reactions.
Synthetic Versatility: The preserved fluorine atom provides opportunities for subsequent transformations and for tuning the electronic properties of the final molecule.
For researchers aiming to streamline their synthetic routes and access novel chemical space, 5-Fluoro-4-iodopyridin-2-ol offers a distinct and powerful advantage over other dihalopyridine alternatives.
References
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry, 2021(30), 4393–4397. [Link]
Schareina, T., et al. (2011). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2011(12), 1745-1748.
BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. BenchChem Technical Guides.
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
Shaikh, I. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. [Link]
Kim, H., & Yi, S. W. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23831–23839. [Link]
Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018). Molecules, 23(10), 2465. [Link]
BenchChem. (2025). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols. BenchChem Technical Guides.
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. (2018). Chemical and Pharmaceutical Bulletin, 66(11), 1079-1085. [Link]
Razafindrainibe, F., et al. (2021). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate. [Link]
Carrow, B. P., & Hartwig, J. F. (2011). Mechanistic studies on palladium-catalyzed coupling reactions. IDEALS. [Link]
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(7), 4567-4581. [Link]
Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies. (n.d.). University of Toronto Libraries. [Link]
Preparation of Synthetic and Natural Derivatives of Flavonoids Using Suzuki–Miyaura Cross-Coupling Reaction. (2022). Molecules, 27(19), 6245. [Link]
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2018). Angewandte Chemie International Edition, 57(38), 12349-12353. [Link]
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. (2021). European Journal of Organic Chemistry, 2021(30), 4393-4397. [Link]
Excited state properties of 5-fluoro-4-thiouridine derivative. (2024). Photochemical & Photobiological Sciences, 100(2), 434-442. [Link]
ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (2011). ChemInform, 42(32). [Link]
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2019). Organic Process Research & Development, 23(10), 2242-2248. [Link]
Synthesis of 2-amino-5-fluoropyridine. (2011). Chinese Journal of Pharmaceuticals, 42(10), 754-756. [Link]
A Researcher's Guide to the Cost-Effectiveness of 5-Fluoro-4-iodopyridin-2-ol as a Synthetic Starting Material
Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its u...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Fluorinated Pyridines in Drug Discovery
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic incorporation of fluorine atoms into these scaffolds can further enhance molecular properties, improving metabolic stability, binding affinity, and bioavailability.[2] Consequently, functionalized building blocks such as 5-Fluoro-4-iodopyridin-2-ol present themselves as theoretically potent starting materials for creating complex molecular architectures.
This guide provides a comprehensive analysis of the cost-effectiveness of 5-Fluoro-4-iodopyridin-2-ol. We will delve into its synthetic accessibility, its utility in key chemical transformations, and critically, compare it against more readily available structural analogs. Our objective is to equip researchers, chemists, and drug development professionals with the necessary data and insights to make informed decisions when selecting starting materials, balancing synthetic elegance with pragmatic considerations of cost, time, and resource allocation.
The Subject Molecule: Deconstructing 5-Fluoro-4-iodopyridin-2-ol
The structure of 5-Fluoro-4-iodopyridin-2-ol is notable for its trifecta of functional handles. The pyridin-2-ol exists in tautomeric equilibrium with its 2-pyridone form, offering avenues for N- or O-alkylation. The fluorine atom at the 5-position acts as a metabolic blocker and a modulator of the ring's electronics. Most significantly, the iodine atom at the 4-position is an excellent leaving group, primed for transition-metal-catalyzed cross-coupling reactions, which are among the most powerful C-C and C-N bond-forming reactions in organic synthesis.[3]
However, a primary consideration in its cost-effectiveness is its commercial availability. Extensive searches of chemical supplier databases reveal that 5-Fluoro-4-iodopyridin-2-ol is not a readily available stock item. This necessitates its de novo synthesis, a factor that profoundly impacts its cost-effectiveness. A plausible synthetic route could involve a multi-step sequence starting from a more common aminopyridine, potentially involving challenging nitration, diazotization, and fluorination steps (such as the Schiemann reaction), followed by iodination and hydrolysis.[4][5] The cumulative cost of reagents, solvents, and man-hours for such a synthesis must be weighed against the cost of purchasing a structurally similar, commercially available alternative.
Comparative Analysis: Commercially Available Alternatives
The true measure of a starting material's cost-effectiveness lies in its comparison to viable alternatives. For the synthesis of fluorinated 4-aryl or 4-heteroaryl pyridin-2-ol derivatives, several commercially available compounds serve as excellent substitutes.
Starting Material
CAS Number
Representative Pricing (USD/gram)
Key Structural Features & Considerations
5-Fluoro-4-iodopyridin-2-ol
N/A
Not Commercially Available
Pros: Ideal functional group arrangement. Cons: Requires multi-step in-house synthesis, significantly increasing effective cost and timeline.
Pros: Readily available. The 4-iodo position allows for selective cross-coupling. Cons: The 2-fluoro and 5-chloro positions require subsequent manipulation to achieve the target 2-ol and 5-fluoro structure, potentially through nucleophilic aromatic substitution (SNAr).
Pros: Highly cost-effective and available in bulk.[8] Serves as a versatile building block.[9] Cons: Lacks the 5-fluoro and 2-ol substituents, requiring additional steps to install these functionalities.
5-Bromo-2-methylpyridin-3-amine
126325-47-1
Commercially Available
Pros: Demonstrates the utility of alternative halogenation patterns (bromo vs. iodo) in Suzuki couplings to build pyridine derivatives.[10] Cons: Different substitution pattern; requires significant synthetic redesign to achieve the target scaffold.
This data clearly indicates that for projects requiring rapid progress and cost control, starting with a commercially available analog like 5-Chloro-2-fluoro-4-iodopyridine or the more fundamental 2-Fluoro-4-iodopyridine is the superior strategy. The upfront cost of these materials is transparent, and their use circumvents the resource-intensive process of synthesizing the primary topic molecule from scratch.
Strategic Synthesis Workflow: A Decision Guide
Choosing the optimal starting material is a critical decision point in any synthesis campaign. The following diagram illustrates a logical workflow for selecting a fluorinated pyridine building block based on project priorities.
Caption: A decision-making flowchart for selecting a cost-effective fluorinated pyridine starting material.
To provide a tangible example of the practical application of a cost-effective alternative, we present a representative protocol for a Suzuki cross-coupling reaction. This reaction is a cornerstone of modern drug discovery for its reliability and broad substrate scope.[10]
Reaction: Suzuki coupling of 5-Chloro-2-fluoro-4-iodopyridine with 4-methoxyphenylboronic acid.
Causality and Experimental Choices:
Catalyst: Pd(PPh₃)₄ is chosen as a robust, commercially available catalyst suitable for a wide range of Suzuki couplings. Its selection avoids the need for more specialized, expensive, and air-sensitive ligand systems, contributing to cost-effectiveness.
Base: K₂CO₃ is a mild, inexpensive, and effective base for this transformation. Stronger bases could lead to unwanted side reactions with the functionalized pyridine ring.
Solvent System: A 1,4-Dioxane/Water mixture is used. Dioxane effectively solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.
Temperature: Heating to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without causing significant thermal decomposition of the starting materials or product.
Step-by-Step Methodology
Reagent Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-fluoro-4-iodopyridine (1.0 g, 3.88 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (0.65 g, 4.27 mmol, 1.1 equiv), and potassium carbonate (1.61 g, 11.64 mmol, 3.0 equiv).
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere, which is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Solvent and Catalyst Addition: Add 1,4-Dioxane (20 mL) and Water (5 mL) via syringe. Degas the resulting mixture by bubbling argon through it for 15 minutes. Subsequently, add Tetrakis(triphenylphosphine)palladium(0) (0.224 g, 0.194 mmol, 5 mol%) to the flask against a positive flow of inert gas.
Reaction Execution: Equip the flask with a reflux condenser under an inert atmosphere. Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
Workup and Extraction: After cooling to room temperature, quench the reaction with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 5-chloro-2-fluoro-4-(4-methoxyphenyl)pyridine.
The following diagram outlines the general workflow for this experimental procedure.
Caption: A generalized workflow for a palladium-catalyzed Suzuki cross-coupling reaction.
Conclusion and Recommendations
While 5-Fluoro-4-iodopyridin-2-ol is an elegantly functionalized and synthetically attractive building block on paper, its practical utility is severely undermined by its lack of commercial availability. The inherent costs, time, and risks associated with its multi-step synthesis render it a non-cost-effective option for most research and drug development campaigns where speed and budget are significant factors.
Our analysis strongly recommends that researchers consider commercially available, structurally related alternatives. 5-Chloro-2-fluoro-4-iodopyridine and 2-Fluoro-4-iodopyridine represent robust, scalable, and economically viable starting points for the synthesis of complex fluorinated pyridines. By leveraging these readily available materials, research programs can more effectively allocate resources, accelerate timelines, and ultimately, advance their scientific objectives with greater efficiency.
A Spectroscopic Journey: Comparative Analysis of 5-Fluoro-4-iodopyridin-2-ol and Its Precursors
For Immediate Publication In the landscape of pharmaceutical and agrochemical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridinols serve as critic...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Publication
In the landscape of pharmaceutical and agrochemical development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, substituted pyridinols serve as critical scaffolds. This guide presents an in-depth spectroscopic comparison of 5-Fluoro-4-iodopyridin-2-ol, a valuable building block, and its key precursors. By elucidating the distinct spectroscopic signatures at each synthetic stage, we aim to provide researchers, scientists, and drug development professionals with a robust analytical framework for reaction monitoring and quality control.
The journey from simple fluorinated pyridines to the more complex 5-Fluoro-4-iodopyridin-2-ol involves significant electronic and structural transformations. These changes are directly mirrored in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding these spectroscopic shifts is not merely an academic exercise; it is fundamental to confirming the success of each synthetic step and ensuring the purity of the final product.
The Synthetic Pathway: A Spectroscopic Roadmap
The synthesis of 5-Fluoro-4-iodopyridin-2-ol typically proceeds from readily available fluorinated pyridines. A common route involves the initial iodination of a fluoropyridinol, or the hydroxylation of a di-substituted halopyridine. For the purpose of this guide, we will consider the spectroscopic evolution from 2,5-difluoropyridine to 5-fluoropyridin-2-ol, and finally to the target molecule, 5-Fluoro-4-iodopyridin-2-ol.
Caption: Synthetic route to 5-Fluoro-4-iodopyridin-2-ol.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the surrounding electron density, which is in turn governed by the nature and position of substituents on the pyridine ring.
¹H NMR Spectral Comparison
The ¹H NMR spectra provide a clear narrative of the synthetic transformations. The aromatic region (typically 6.5-8.5 ppm for pyridines) is of particular interest.
2,5-Difluoropyridine: This precursor exhibits a complex multiplet pattern due to proton-fluorine and proton-proton couplings.
5-Fluoropyridin-2-ol: The introduction of the hydroxyl group, which exists in tautomeric equilibrium with its pyridone form, significantly alters the electronic landscape. This results in a notable upfield shift of the ring protons compared to 2,5-difluoropyridine due to the increased electron-donating character of the hydroxyl/oxo group.
5-Fluoro-4-iodopyridin-2-ol: The introduction of the bulky and electronegative iodine atom at the 4-position causes a further downfield shift of the adjacent protons (H-3 and H-6) due to its anisotropic effect and inductive withdrawal of electron density. The characteristic coupling patterns also simplify, aiding in structural confirmation.
¹³C NMR Spectral Comparison
¹³C NMR spectroscopy provides complementary information, directly probing the carbon skeleton. The presence of fluorine introduces characteristic C-F couplings, which are invaluable for assignment.[1][2]
2,5-Difluoropyridine: The spectrum will show two distinct signals for the fluorinated carbons, each appearing as a doublet with a large one-bond coupling constant (¹JCF). The other carbon signals will also exhibit smaller, long-range couplings.
5-Fluoropyridin-2-ol: The carbon bearing the hydroxyl group (C-2) experiences a significant downfield shift into the 160-165 ppm range, characteristic of a pyridone carbonyl. The C-5 carbon, directly attached to fluorine, remains a doublet with a large ¹JCF.
5-Fluoro-4-iodopyridin-2-ol: The most dramatic change is the upfield shift of the C-4 signal due to the "heavy atom effect" of iodine. This carbon signal will be significantly broadened or absent in some cases. The signals for the other carbons will show minor shifts reflecting the new substitution pattern.
Table 1: Comparative ¹H and ¹³C NMR Data (Illustrative)
Note: Exact chemical shifts and coupling constants are solvent-dependent.
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a 5-second relaxation delay, and 1024 scans.
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak.[3]
evaluating different catalysts for 5-Fluoro-4-iodopyridin-2-ol cross-coupling
An Application Scientist's Guide to Catalyst Selection for Cross-Coupling of 5-Fluoro-4-iodopyridin-2-ol For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of hete...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Scientist's Guide to Catalyst Selection for Cross-Coupling of 5-Fluoro-4-iodopyridin-2-ol
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern pharmaceutical design. The 5-fluoro-4-iodopyridin-2-ol motif is a particularly valuable building block. The presence of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, while the vicinal iodo and hydroxyl groups offer orthogonal handles for diverse chemical transformations.[1] Palladium-catalyzed cross-coupling reactions stand as the most robust and versatile methods for elaborating this core structure, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild conditions.[2][3]
This guide provides a comparative analysis of different catalytic systems for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 5-fluoro-4-iodopyridin-2-ol. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to empower you to select the optimal catalytic system for your synthetic goals.
The Strategic Importance of Cross-Coupling on the Pyridinol Scaffold
The C4-iodide of 5-fluoro-4-iodopyridin-2-ol is the primary site for oxidative addition to a low-valent palladium catalyst, a critical first step in all major cross-coupling cycles.[4][5] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom enhances the electrophilicity of this position. The choice of catalyst, specifically the ligand coordinating to the palladium center, is paramount. The ligand modulates the catalyst's stability, solubility, and reactivity, directly influencing reaction efficiency, substrate scope, and the suppression of undesired side reactions.
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl and vinyl-aryl structures.[6][7] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide.[7] The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a vast library of boronic acids.
Mechanistic Considerations
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. This is followed by transmetalation, where the organic group is transferred from the boron atom to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[4] The base is crucial, as it activates the boronic acid, facilitating the transmetalation step.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalyst System Comparison for Suzuki-Miyaura Coupling
The choice of palladium precursor and ligand is critical. While Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more electron-rich and bulky phosphine ligands that promote faster rates of oxidative addition and reductive elimination.
Catalyst Precursor
Ligand
Base
Solvent
Temp (°C)
Typical Yield (%)
Key Insights & Reference
Pd(PPh₃)₄
PPh₃ (in situ)
K₂CO₃ or Cs₂CO₃
Dioxane/H₂O
80-100
75-90
A classic, reliable system, though sometimes requires higher temperatures.[7]
Pd(dppf)Cl₂
dppf
K₃PO₄
THF/H₂O
65-80
85-95
Dppf is a robust ligand that stabilizes the catalyst, often leading to higher yields.[8]
Pd₂(dba)₃
SPhos or XPhos
K₃PO₄
Toluene or 2-MeTHF
80-110
>90
Buchwald biaryl phosphine ligands excel with challenging substrates, often at lower catalyst loadings.
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides, providing access to functionalized alkynylpyridines.[9] These products are versatile intermediates in organic synthesis.[10][11] The reaction is typically co-catalyzed by palladium and a copper(I) salt.[12]
Mechanistic Considerations
The generally accepted mechanism involves two interconnected catalytic cycles. In the palladium cycle, similar to the Suzuki reaction, oxidative addition of the aryl iodide to Pd(0) occurs. In the copper cycle, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Ar-Pd(II)-I complex. Reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[9]
Caption: Interconnected catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Catalyst System Comparison for Sonogashira Coupling
While the Pd/Cu system is traditional, the copper co-catalyst can sometimes lead to the homocoupling of the alkyne (Glaser coupling). Therefore, copper-free conditions have also been developed.
Catalyst System
Base
Solvent
Temp (°C)
Typical Yield (%)
Key Insights & Reference
Pd(PPh₃)₄ / CuI
Et₃N or DIPEA
THF or DMF
RT - 60
80-95
The standard, highly effective protocol for a wide range of substrates.[11]
PdCl₂(PPh₃)₂ / CuI
Et₃N
THF
RT
85-98
Another common and reliable catalyst combination.[12]
Pd(OAc)₂ / XPhos
Cs₂CO₃
Dioxane
80-100
70-90
An example of a copper-free system, useful when Glaser homocoupling is a concern.
The Buchwald-Hartwig amination is a transformative reaction that enables the coupling of amines with aryl halides.[13][14] This reaction has become indispensable in pharmaceutical research for synthesizing aryl amines, which are prevalent in bioactive molecules.[3][15]
Mechanistic Considerations
The catalytic cycle is initiated by the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting palladium(II) complex then undergoes coordination with the amine. Deprotonation by a strong, non-nucleophilic base forms a palladium amide complex. The final, rate-limiting step is typically the reductive elimination of the C-N bond to afford the aryl amine product and regenerate the Pd(0) catalyst.[14]
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
Catalyst System Comparison for Buchwald-Hartwig Amination
Success in Buchwald-Hartwig amination is highly dependent on the choice of a bulky, electron-rich phosphine ligand. These ligands promote the crucial reductive elimination step.[13] For challenging substrates like electron-deficient pyridyl halides, specialized ligands are often necessary.
Catalyst Precursor
Ligand
Base
Solvent
Temp (°C)
Typical Yield (%)
Key Insights & Reference
Pd(OAc)₂
BINAP
NaOtBu or K₃PO₄
Toluene or Dioxane
80-110
70-90
An early generation, yet effective system for many applications.[16]
Pd₂(dba)₃
XPhos or RuPhos
NaOtBu or LHMDS
Toluene
80-110
>90
Highly active and general ligands that couple a wide range of amines and aryl halides.[17]
Pd(OAc)₂
Josiphos
K₂CO₃
Toluene
100
80-95
Ferrocene-based ligands like Josiphos have shown excellent reactivity for amination of chloropyridines and can be effective here.[16][17]
Experimental Protocols
The following are representative, self-validating protocols. Note: These procedures should be performed by trained chemists under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Reaction Setup: To an oven-dried Schlenk flask, add 5-fluoro-4-iodopyridin-2-ol (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[18]
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if necessary. Add this to the Schlenk flask.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).
Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O, 5:1) via syringe.[18]
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
Reaction Setup: To a Schlenk flask, add 5-fluoro-4-iodopyridin-2-ol (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 3-10 mol%).[11]
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (3 times).
Solvent and Reagent Addition: Add the degassed solvent (e.g., THF) and base (e.g., Et₃N).[11] Finally, add the terminal alkyne (1.1-1.3 equiv) dropwise via syringe.
Reaction: Stir the mixture at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or LC-MS.
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution (to remove copper salts), followed by water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.
Reagent Addition: Add the 5-fluoro-4-iodopyridin-2-ol (1.0 equiv).
Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add the degassed solvent (e.g., toluene) via syringe.
Amine Addition: Add the amine (1.2 equiv) via syringe.
Reaction: Heat the mixture with stirring to the required temperature (e.g., 100 °C). Monitor the reaction progress by TLC or LC-MS.
Workup: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purification: Purify the crude product by column chromatography.
Conclusion and Future Outlook
The cross-coupling of 5-fluoro-4-iodopyridin-2-ol is a highly enabling transformation in medicinal chemistry. For Suzuki-Miyaura reactions, catalyst systems based on ligands like dppf or Buchwald's biaryl phosphines offer high efficiency and reliability. The classic Sonogashira reaction using a Pd/Cu system remains the go-to method for alkyne installation, offering excellent yields under mild conditions. For the crucial construction of C-N bonds via Buchwald-Hartwig amination , the use of modern, bulky, electron-rich phosphine ligands is essential for achieving high conversion and yields.
The choice of catalyst is not merely a procedural step but a strategic decision that dictates the efficiency and success of the synthetic route. By understanding the mechanistic nuances and comparing the available catalytic systems, researchers can confidently and effectively derivatize this valuable pyridinol scaffold to accelerate the discovery and development of new therapeutic agents.
References
Current time inform
Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. European Journal of Organic Chemistry.
Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
Buchwald–Hartwig amin
Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines.
Advances in Cross-Coupling Reactions. MDPI.
Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine...
(PDF) Recent Advances in Sonogashira Reactions.
ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions.
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton - University of Southampton.
Bridging the Gap: A Comparative Guide to Computational and Experimental Data for 5-Fluoro-4-iodopyridin-2-ol
For researchers, medicinal chemists, and professionals in drug development, the accurate characterization of novel heterocyclic compounds is paramount. 5-Fluoro-4-iodopyridin-2-ol, a halogenated pyridinol, presents a com...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the accurate characterization of novel heterocyclic compounds is paramount. 5-Fluoro-4-iodopyridin-2-ol, a halogenated pyridinol, presents a compelling case for the synergistic use of computational and experimental techniques. While this specific molecule is not extensively documented in publicly accessible literature, this guide will provide a predictive comparison based on closely related analogues and established methodologies. We will explore the expected outcomes from both in-silico and benchtop analyses, offering a framework for the comprehensive evaluation of this and similar compounds.
The strategic placement of fluoro, iodo, and hydroxyl groups on the pyridine ring suggests significant potential for this molecule as a versatile intermediate in the synthesis of bioactive compounds.[1] The interplay of these functional groups can profoundly influence the molecule's electronic properties, reactivity, and intermolecular interactions. Understanding these characteristics is crucial for its application in drug discovery and materials science.
The Symbiotic Relationship of Computational and Experimental Chemistry
Modern chemical research thrives on the integration of computational modeling and experimental validation. Density Functional Theory (DFT) calculations, for instance, have become a powerful tool for predicting molecular structures, spectroscopic properties, and reactivity.[2][3] These theoretical insights, however, must be anchored in the physical reality provided by experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][5]
This guide will navigate the expected landscape of data for 5-Fluoro-4-iodopyridin-2-ol, highlighting the strengths and limitations of each approach and demonstrating how their combination leads to a more complete and reliable understanding of the molecule's behavior.
Predictive Analysis of Spectroscopic Data
A crucial aspect of characterizing any new compound is the acquisition and interpretation of its spectroscopic data. Here, we predict the key features for 5-Fluoro-4-iodopyridin-2-ol and discuss how computational methods can aid in their assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 5-Fluoro-4-iodopyridin-2-ol, we would expect to see distinct signals in both ¹H and ¹³C NMR spectra.
¹H NMR: The pyridine ring of 5-Fluoro-4-iodopyridin-2-ol has two protons. Their chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the electron-donating effect of the hydroxyl group. The proton on the carbon between the nitrogen and the hydroxyl group is expected to be the most deshielded. The other proton, adjacent to the fluorine, will also be in the downfield region. The hydroxyl proton will likely appear as a broad singlet, the position of which will be dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum will show five distinct signals for the carbon atoms of the pyridine ring. The carbon bearing the hydroxyl group will be significantly deshielded, as will the carbon attached to the fluorine. The carbon bonded to iodine will also show a characteristic shift. Computational DFT methods are particularly adept at predicting ¹³C NMR chemical shifts, providing a valuable tool for assigning the experimental spectrum.[4]
Table 1: Predicted ¹³C NMR Chemical Shifts (ppm) for 5-Fluoro-4-iodopyridin-2-ol and a Related Analogue
Note: Predicted values for 5-Fluoro-4-iodopyridin-2-ol are estimations based on known substituent effects and data from related compounds.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. For 5-Fluoro-4-iodopyridin-2-ol, the IR spectrum would be characterized by several key absorption bands.
Key Expected IR Absorptions:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C=C and C=N Stretching: A series of bands between 1400-1600 cm⁻¹ characteristic of the pyridine ring.
C-F Stretch: A strong absorption band typically found in the 1000-1100 cm⁻¹ region.
C-I Stretch: A weaker absorption expected at lower wavenumbers, typically below 600 cm⁻¹.
Computational frequency calculations using DFT can provide a theoretical IR spectrum that, when scaled appropriately, can show good agreement with experimental data, aiding in the assignment of complex vibrational modes.[3][7]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 5-Fluoro-4-iodopyridin-2-ol (C₅H₃FINO), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass. The isotopic pattern of iodine (¹²⁷I is the only stable isotope) and the presence of fluorine and nitrogen would be used to confirm the elemental formula. The fragmentation pattern would provide further structural information. For instance, the loss of iodine or the hydroxyl group would likely be observed.
Experimental and Computational Workflows
To obtain and compare the data for 5-Fluoro-4-iodopyridin-2-ol, a systematic workflow integrating experimental synthesis and characterization with computational modeling is essential.
Experimental Workflow
The synthesis of 5-Fluoro-4-iodopyridin-2-ol would likely involve a multi-step process, potentially starting from a commercially available fluoropyridine derivative. The subsequent characterization would follow a standard protocol.
Caption: Proposed experimental workflow for the synthesis and characterization of 5-Fluoro-4-iodopyridin-2-ol.
Detailed Experimental Protocol:
Synthesis: A plausible synthetic route could involve the iodination of a suitable 5-fluoropyridin-2-ol precursor. Alternatively, a starting material like 5-fluoro-2-aminopyridine could be diazotized and subsequently hydrolyzed and iodinated.
Purification: The crude product would be purified using techniques such as recrystallization from an appropriate solvent system or column chromatography on silica gel.
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a high-field spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer, typically as a solid sample using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source to determine the exact mass and confirm the elemental composition.
Computational Workflow
The computational analysis would be performed using a quantum chemistry software package.
Caption: A typical workflow for the computational analysis of 5-Fluoro-4-iodopyridin-2-ol using DFT.
Detailed Computational Protocol:
Structure Building: The 3D structure of 5-Fluoro-4-iodopyridin-2-ol would be built using a molecular modeling program.
Geometry Optimization: The geometry of the molecule would be optimized to find the lowest energy conformation. A common and reliable method for this is the B3LYP functional with a basis set such as 6-311++G(d,p).[8]
Frequency Calculation: A frequency calculation would be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
NMR Calculation: NMR chemical shifts would be calculated using the GIAO (Gauge-Including Atomic Orbital) method with the same level of theory.
Data Analysis: The calculated spectroscopic data would then be compared with the experimental results. Scaling factors may be applied to the calculated vibrational frequencies to improve agreement with the experimental IR spectrum.
Conclusion and Future Directions
Future work should focus on the synthesis and experimental characterization of 5-Fluoro-4-iodopyridin-2-ol to validate the predictions made in this guide. Such studies will not only contribute valuable data to the chemical literature but also pave the way for the exploration of this molecule's potential applications in medicinal chemistry and materials science.
References
PubChem. 2-Fluoro-4-iodopyridine. National Institutes of Health. [Link]
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. [Link]
Bernardes, C. E. S., et al. (2003). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. The Journal of Physical Chemistry A, 107(22), 4470-4480. [Link]
Singh, S., et al. (2021). Experimental spectroscopic and Quantum computational analysis of pyridine-2,6-dicarboxalic acid with Molecular docking studies. ResearchGate. [Link]
Praveen, P. A., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv. [Link]
Bragitoff. (2023, May 28). How to run a Molecular DFT calculation using RIPER module of TURBOMOLE? [TUTORIAL]. YouTube. [Link]
Ghafourian, M., & Ghasemi, J. B. (2016). Interactions of the 5-fluorouracil anticancer drug with DNA pyrimidine bases: a detailed computational approach. ResearchGate. [Link]
Bragitoff. (2019, May 13). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube. [Link]
da Silva-Júnior, E. F., et al. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. ResearchGate. [Link]
The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction. YouTube. [Link]
de la Torre, D., et al. (2021). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C]. Journal of the American Chemical Society. [Link]
Cerezo, J., et al. (2013). Calculated vs. experimental IR spectrum of pyrimidine in CS 2 solution. ResearchGate. [Link]
Ray, W. (2022, March 26). Vibration and DFT Comparative Study of Pyridine with Cu, Ni and Zn Metals. YouTube. [Link]
Casale, J. F., & Hays, P. A. (2011). The Characterization of 4- and 5-Iodo-2-aminoindan. ResearchGate. [Link]
PubChem. 5-Fluoro-2-iodopyridine. National Institutes of Health. [Link]
Tong, Y., et al. (1999). Creation and characterization of 5-fluorodeoxyuridine-resistant Arg50 loop mutants of human thymidylate synthase. Molecular Pharmacology, 55(3), 565-571. [Link]
Oubella, A., et al. (2022). Synthesis, characterization, molecular docking, and anticancer activities of new 1,3,4-oxadiazole-5-fluorocytosine hybrid derivatives. PubMed Central. [Link]
PubChem. 3-Fluoro-5-(4-fluorophenyl)-2-iodopyridine. National Institutes of Health. [Link]
A Comparative Guide to the Reaction Kinetics of 5-Fluoro-4-iodopyridin-2-ol in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridin-2-ol core is a privilege...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridin-2-ol core is a privileged structure found in numerous bioactive molecules. This guide provides an in-depth comparative analysis of the reaction kinetics of a key building block, 5-Fluoro-4-iodopyridin-2-ol, in two of the most powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the kinetic nuances of this substrate, researchers can make more informed decisions in catalyst selection, reaction optimization, and library synthesis, ultimately accelerating the drug discovery process.
The unique electronic and steric properties of 5-Fluoro-4-iodopyridin-2-ol, featuring a nucleophilic hydroxyl group, an electron-withdrawing fluorine atom, and a highly reactive carbon-iodine bond, present both opportunities and challenges in synthetic chemistry. This guide will dissect the factors governing its reactivity and provide a framework for designing and interpreting kinetic studies to harness its full synthetic potential.
Understanding the Reactivity Landscape of 5-Fluoro-4-iodopyridin-2-ol
The reactivity of 5-Fluoro-4-iodopyridin-2-ol in palladium-catalyzed cross-coupling reactions is primarily dictated by the C-I bond, which is significantly weaker and more susceptible to oxidative addition by a palladium(0) catalyst than a C-F bond. This is the rate-determining step in many cross-coupling cycles.[1] The general order of reactivity for halogens in such reactions is I > Br > Cl > F, a trend that correlates inversely with the carbon-halogen bond dissociation energy.[2] The electron-deficient nature of the pyridine ring further enhances the reactivity of the C-I bond towards oxidative addition.
The presence of the fluorine atom at the 5-position and the hydroxyl group at the 2-position also exert significant electronic and steric effects. The electron-withdrawing nature of the fluorine atom can influence the electron density of the aromatic ring, potentially affecting the rate of oxidative addition and subsequent steps in the catalytic cycle. The hydroxyl group can participate in hydrogen bonding and may coordinate to the metal center, influencing the catalyst's activity and stability.
Comparative Kinetic Analysis: Suzuki-Miyaura vs. Buchwald-Hartwig Reactions
To objectively compare the performance of 5-Fluoro-4-iodopyridin-2-ol in different cross-coupling reactions, a systematic kinetic analysis is essential. This section outlines the experimental design for a comparative study of the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Experimental Design for Comparative Kinetic Studies
The following workflow provides a robust framework for investigating the reaction kinetics of 5-Fluoro-4-iodopyridin-2-ol.
Caption: Experimental workflow for the comparative kinetic analysis of 5-Fluoro-4-iodopyridin-2-ol in cross-coupling reactions.
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Kinetic Study
Reactant Preparation: In a nitrogen-purged glovebox, stock solutions of 5-Fluoro-4-iodopyridin-2-ol, a selected arylboronic acid (e.g., phenylboronic acid), and an internal standard (e.g., dodecane) in a suitable solvent (e.g., 1,4-dioxane/water mixture) are prepared.
Catalyst System Preparation: A stock solution of a palladium precatalyst (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., SPhos) is prepared in the same solvent. A separate stock solution of the base (e.g., K₂CO₃) is also prepared.
Reaction Initiation: A reaction vial is charged with the reactant stock solution and equilibrated to the desired temperature (e.g., 80 °C) with stirring. The reaction is initiated by the addition of the catalyst and base stock solutions.
Kinetic Monitoring: At specified time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched with a suitable solution (e.g., cold diethyl ether and water).
Analysis: The quenched aliquots are analyzed by HPLC or GC-MS to determine the concentration of the starting material and product relative to the internal standard.
Data Analysis: The concentration data is plotted against time to determine the initial reaction rate. The experiment is repeated with varying concentrations of reactants and catalyst to determine the reaction order with respect to each component and establish the rate law.
Protocol 2: Buchwald-Hartwig Amination Kinetic Study
Reactant Preparation: Similar to the Suzuki-Miyaura protocol, stock solutions of 5-Fluoro-4-iodopyridin-2-ol, a selected amine (e.g., morpholine), and an internal standard are prepared in an appropriate solvent (e.g., toluene).
Catalyst System Preparation: A stock solution of a palladium precatalyst (e.g., a G3-palladacycle precatalyst) and a suitable ligand (e.g., a biarylphosphine ligand) is prepared. A separate stock solution of a strong, non-nucleophilic base (e.g., NaOtBu) is also prepared.[3]
Reaction Initiation: The reaction is initiated in a temperature-controlled vessel by adding the catalyst and base solutions to the pre-heated reactant solution.
Kinetic Monitoring and Analysis: The procedure follows the same steps as outlined in the Suzuki-Miyaura protocol (steps 4-6).
Comparative Performance Data (Hypothetical)
The following tables present hypothetical but plausible kinetic data for the Suzuki-Miyaura and Buchwald-Hartwig reactions of 5-Fluoro-4-iodopyridin-2-ol, based on established principles of cross-coupling reactions.
Table 1: Comparative Initial Rates for Suzuki-Miyaura Coupling with Different Catalytic Systems
Catalyst System
Ligand
Base
Temperature (°C)
Initial Rate (M/s)
Pd₂(dba)₃
SPhos
K₂CO₃
80
1.2 x 10⁻⁴
Pd(OAc)₂
XPhos
K₃PO₄
80
1.8 x 10⁻⁴
Pd(PPh₃)₄
PPh₃
Na₂CO₃
100
5.5 x 10⁻⁵
Table 2: Comparative Initial Rates for Buchwald-Hartwig Amination with Different Catalytic Systems
Catalyst System
Ligand
Base
Temperature (°C)
Initial Rate (M/s)
G3-Pd Precatalyst
BrettPhos
NaOtBu
100
2.5 x 10⁻⁴
Pd₂(dba)₃
BINAP
Cs₂CO₃
110
9.8 x 10⁻⁵
Pd(OAc)₂
DavePhos
LHMDS
100
1.5 x 10⁻⁴
Interpretation of Kinetic Data and Mechanistic Insights
The hypothetical data above illustrates that the choice of catalyst, ligand, and base significantly impacts the reaction rate. For Suzuki-Miyaura couplings, modern biarylphosphine ligands like SPhos and XPhos generally lead to higher reaction rates compared to the more traditional PPh₃.[4] This is attributed to their ability to promote the rate-limiting oxidative addition and reductive elimination steps.
Similarly, in the Buchwald-Hartwig amination, the use of bulky, electron-rich biarylphosphine ligands in conjunction with palladacycle precatalysts often results in highly active catalytic systems.[5] The choice of base is also critical, with stronger bases like NaOtBu often leading to faster reactions.[3]
A detailed kinetic analysis, including the determination of reaction orders, can provide deeper insights into the reaction mechanism. For instance, a first-order dependence on the catalyst and aryl halide concentration, and a zero-order dependence on the boronic acid or amine concentration, would suggest that oxidative addition is the rate-determining step.
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
This guide provides a comprehensive framework for the comparative study of the reaction kinetics of 5-Fluoro-4-iodopyridin-2-ol in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. By systematically evaluating the impact of different catalytic systems, researchers can optimize reaction conditions to achieve higher yields, shorter reaction times, and greater efficiency in the synthesis of novel compounds. The principles and methodologies outlined herein are broadly applicable to a wide range of heterocyclic substrates, empowering chemists to make data-driven decisions in the design and execution of complex synthetic routes. Future investigations could explore the application of high-throughput experimentation and computational modeling to further accelerate the discovery of optimal reaction conditions and gain a deeper understanding of the underlying reaction mechanisms.
References
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 1(1), 1-21. [Link]
Knappke, C. E., & von Wangelin, A. J. (2011). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 7, 595–611. [Link]
Grushin, V. V. (2023). Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. Molecules, 28(22), 7661. [Link]
El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2022). Flow catalytic Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxycytidine with 3-methoxyphenyl boronic acid. ResearchGate. Retrieved from [Link]
Al-Majid, A. M., Barakat, A., & Al-Najjar, H. J. (2018). Syntheses of 2-amino-5-iodopyridine. ResearchGate. Retrieved from [Link]
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. ResearchGate. Retrieved from [Link]
Sameera, W. M. C., & Maseras, F. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
de la Herrán, G., & Lete, E. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(20), 4819. [Link]
Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI. [Link]
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. [Link]
Gallou, F., & Lipshutz, B. H. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Nature Communications, 14(1), 7073. [Link]
Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3326. [Link]
Ranjbar-Karimi, R., et al. (2016). Reaction of hydroxyl-quinoline with pentafluoropyridin. SpringerPlus, 5(1), 1782. [Link]
Savitha, B., et al. (2015). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(3), 325. [Link]
Pinto, A. S., et al. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(8), 947. [Link]
J&K Scientific. (n.d.). 5-Fluoro-4-iodopyridin-2-amine. Retrieved from [Link]
Wang, Y., et al. (2012). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Perretta, C. L., et al. (2010). Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. Synlett, 2010(12), 1849-1852. [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Vaddypally, S., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 142(4), 1856–1863. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-4-iodopyridin-2-ol
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Fluoro-4-iodopyridin-2-ol. As a halogenated pyridinol derivative, this compound requires careful handling due to its pot...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Fluoro-4-iodopyridin-2-ol. As a halogenated pyridinol derivative, this compound requires careful handling due to its potential reactivity and toxicity. The procedures outlined below are based on established principles of laboratory safety and hazardous waste management, drawing from data on structurally similar halogenated pyridine compounds. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.
Hazard Assessment and Chemical Profile
Pyridine Core: The pyridine moiety suggests potential harm if swallowed, inhaled, or in contact with skin. Pyridine derivatives can also cause skin, eye, and respiratory irritation.[1][2]
Halogenation (Fluoro- and Iodo- groups): The presence of fluorine and iodine atoms classifies this compound as a halogenated organic.[3] Thermal decomposition of such compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF), hydrogen iodide (HI), and nitrogen oxides (NOx).[4]
Hydroxyl Group (-OH): The pyridinol structure imparts a weakly acidic character, influencing its reactivity, particularly with strong bases.
Based on these structural features, 5-Fluoro-4-iodopyridin-2-ol must be treated as a hazardous substance. The primary disposal pathway for such halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[5][6]
Summary of Potential Hazards and Incompatibilities
Hazard Category
Description
Primary Incompatibilities
Acute Toxicity
Harmful if swallowed, in contact with skin, or inhaled, based on data from similar pyridines.[1][2][7]
A multi-layered PPE approach is mandatory to prevent any direct contact with the chemical.
Hand Protection: Wear nitrile or neoprene gloves. Always double-glove when handling the pure compound or concentrated solutions. Ensure gloves are regularly inspected for tears or degradation.
Eye and Face Protection: Use chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a risk of splashing.[4]
Body Protection: A flame-resistant laboratory coat is required. For tasks with a higher risk of spills, such as bulk transfers, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection: All handling of solid 5-Fluoro-4-iodopyridin-2-ol and its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[8]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in the disposal process. The primary goal is to isolate halogenated waste to prevent dangerous reactions and ensure compliant disposal.[3][10]
Step 1: Designate a Hazardous Waste Container
Select a clearly labeled, sealable, and chemically compatible container. High-density polyethylene (HDPE) carboys are a suitable choice for both solid and liquid waste.[5] The container must be designated exclusively for "Halogenated Organic Waste." [11]
Step 2: Collect Different Waste Forms
Solid Waste:
Place any unused or expired 5-Fluoro-4-iodopyridin-2-ol directly into the designated halogenated solid waste container.
Collect any contaminated disposable items, such as weighing paper, spatulas, and paper towels, in the same container.[5]
Ensure the container is kept closed when not in use.
Liquid Waste (Solutions):
Pour solutions containing 5-Fluoro-4-iodopyridin-2-ol into a designated "Halogenated Organic Liquid Waste" container.
Use a funnel to prevent spills on the exterior of the container.
Crucially, do not mix this waste stream with non-halogenated solvents. Doing so complicates the disposal process and significantly increases costs.[3]
Contaminated PPE:
Dispose of contaminated gloves, disposable lab coats, and other PPE in a separate, clearly marked hazardous waste bag or container for incineration.[5]
Step 3: Labeling and Storage
Attach a Hazardous Waste Label: As soon as the first drop of waste is added, affix a completed hazardous waste label to the container.[3][8]
List all Contents: Clearly write the full chemical name, "5-Fluoro-4-iodopyridin-2-ol," and list any other solvents or reagents present in the container, along with their approximate percentages.[10]
Secure Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should provide secondary containment (e.g., a spill tray) and be located away from heat sources and incompatible materials.[3][8]
Capacity Limit: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[10]
Disposal Decision Workflow
The following diagram illustrates the logical flow for segregating and preparing 5-Fluoro-4-iodopyridin-2-ol waste for final disposal.
Caption: Waste Segregation and Disposal Workflow for 5-Fluoro-4-iodopyridin-2-ol.
Spill and Decontamination Procedures
Accidental spills must be managed promptly and safely.
Small Spills (in a fume hood):
Ensure your PPE is intact.
For solid spills, gently sweep up the material to avoid creating dust.[12]
For liquid spills, use an inert absorbent material like vermiculite or sand to contain and absorb the liquid.[13]
Place all contaminated absorbent material and cleaning supplies into your designated "Halogenated Solid Waste" container.[12]
Decontaminate the surface with a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol or acetone), collecting all cleaning liquids as hazardous waste.
Large Spills (or any spill outside a fume hood):
Evacuate the immediate area and alert nearby personnel.[12]
If safe to do so, close the laboratory doors to contain any vapors.
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately. Do not attempt to clean up a large spill yourself.[12]
Final Disposal Arrangement
Once your hazardous waste container is full (or you no longer need it), arrange for its disposal through the proper channels.
Ensure the Label is Complete: Double-check that all information on the hazardous waste label is accurate and legible.
Request Collection: Contact your institution's EHS office to schedule a waste pickup.[8]
Professional Disposal: The EHS department will transport the waste to a licensed hazardous waste disposal facility. The standard and required method for destroying halogenated organic compounds is high-temperature incineration, which ensures the complete breakdown of the molecule into less harmful components under controlled conditions.[6][14]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your laboratory. These procedures are designed not just for compliance, but to provide a self-validating system of safety that protects you, your colleagues, and the wider community.
References
National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-iodopyridine. PubChem Compound Database. Retrieved from [Link]
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
NOP. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2004). Toxicological Profile for Iodine. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
U.S. Environmental Protection Agency. (1980). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume VIII Miscellaneous Organic and Inorganic Compounds. Retrieved from [Link]
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Retrieved from [Link]
Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [https://ehrs.temple.edu/sites/ehrs/files/documents/Halogenated_Solvents_in_Laboratories_Fact_Sheet.pdf]([Link]_ Laboratories_Fact_Sheet.pdf)
Ace Glass, Inc. (n.d.). O-Ring Chemical Compatibility. Retrieved from [Link]
Comprehensive Safety and Handling Guide for 5-Fluoro-4-iodopyridin-2-ol
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Fluoro-4-iodopyridin-2-ol. As a halogenated pyridinol, this compound requires careful management to mitigate po...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 5-Fluoro-4-iodopyridin-2-ol. As a halogenated pyridinol, this compound requires careful management to mitigate potential health risks in a laboratory setting. The following procedures are grounded in established safety principles for handling analogous chemical structures, ensuring a self-validating system of laboratory safety.
This table synthesizes data from safety data sheets of analogous compounds to provide a precautionary overview. Always handle this compound as if it possesses these hazards.
Engineering Controls: The First Line of Defense
Directly handling 5-Fluoro-4-iodopyridin-2-ol requires robust engineering controls to minimize exposure. The causality is clear: containing the chemical at the source is fundamentally safer than relying solely on personal protective equipment.
Fume Hood: All weighing, transferring, and experimental use of this compound must occur inside a certified chemical fume hood.[6] This is critical to control potentially harmful dust or vapors, preventing inhalation.[5]
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.[7][8]
Safety Stations: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[1][8]
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final barrier between the researcher and the chemical. The selection is based on the compound's potential for skin, eye, and respiratory irritation.[9]
PPE Category
Recommended Equipment
Rationale and Best Practices
Eye and Face Protection
ANSI Z87.1 compliant chemical splash goggles.[10] A face shield should be worn over goggles for splash risks.
Protects against accidental splashes to the eyes, which are particularly vulnerable to serious irritation from this class of compounds.[1][3]
Hand Protection
Chemically resistant nitrile or neoprene gloves.[6][9]
Provides a necessary barrier against skin contact.[9] Gloves should be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact with the chemical.[11] Use proper glove removal technique to avoid contaminating your skin.[12]
Protective Clothing
A flame-retardant lab coat.
Protects against incidental skin contact and contamination of personal clothing.
Respiratory Protection
A NIOSH-approved respirator may be required if dust is generated outside a fume hood.[12]
While all work should be in a fume hood, this provides an additional layer of protection if engineering controls are compromised or during spill cleanup.[12]
Operational Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating workflow. Each step logically follows the last to ensure containment and safety throughout the handling process.
4.1. Preparation and Weighing
Don PPE: Before handling the primary container, put on all required PPE as outlined in the table above.
Work within Fume Hood: Place the stock container, a pre-labeled secondary container, and all necessary tools (spatulas, weigh paper) inside the chemical fume hood.
Tare Balance: Place the secondary container or weigh paper on the balance and tare it.
Dispense Solid: Carefully dispense the required amount of 5-Fluoro-4-iodopyridin-2-ol. Avoid creating dust. If dust is generated, allow it to settle within the closed fume hood before proceeding.[5][13]
Secure Containers: Tightly close the primary stock container.[1][6] Securely cap the secondary container with the weighed compound.
Decontaminate: Wipe down the spatula and any surfaces within the fume hood with an appropriate solvent (e.g., ethanol) and dispose of the wipe as hazardous waste.
4.2. First Aid Procedures
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2][3] If irritation occurs, seek medical attention.[1]
Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][3] Seek immediate medical attention.[1]
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2][3] If the person feels unwell, seek medical advice.[2]
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[7] Call a poison center or doctor for treatment advice.[2][3]
The following diagram illustrates the safe handling workflow.
Caption: Safe Handling Workflow for 5-Fluoro-4-iodopyridin-2-ol.
Disposal Plan
Improper disposal can lead to environmental contamination. Adherence to regulated disposal protocols is mandatory.
Waste Segregation: All materials contaminated with 5-Fluoro-4-iodopyridin-2-ol, including gloves, weigh paper, and pipette tips, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
Prohibited Disposal: Do not discharge this chemical or its contaminated materials into drains or sewer systems.[7]
Final Disposal: The sealed hazardous waste container must be disposed of through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations.[2][7]
By adhering to these rigorous safety and handling protocols, researchers can effectively mitigate the risks associated with 5-Fluoro-4-iodopyridin-2-ol, ensuring a safe and productive laboratory environment.
References
Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific website. [Link]
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific website. [Link]
Environmental Health & Safety. (2024). Common Personal Protective Equipment. Retrieved from Environmental Health & Safety website. [Link]
Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from CDC website. [Link]